5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS2/c7-4-2-1-3(12-4)5-8-9-6(11)10-5/h1-2H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBZXJCBUXONMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649487 | |
| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115903-57-6 | |
| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
Abstract
This technical guide provides a comprehensive, in-depth framework for the synthesis, purification, and characterization of the novel heterocyclic compound, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest to the medicinal chemistry and drug development communities due to its incorporation of the 1,3,4-oxadiazole and thiophene scaffolds, both of which are prevalent in a wide range of biologically active agents.[1][2][3] This document details a robust, multi-step synthetic pathway, beginning from commercially available 5-chlorothiophene-2-carboxylic acid. Each stage of the synthesis is accompanied by a thorough explanation of the underlying chemical principles and methodological choices. Furthermore, a complete guide to the structural elucidation and purity confirmation of the final product is presented, utilizing a suite of modern analytical techniques including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel heterocyclic entities for pharmaceutical and agrochemical applications.
Introduction: Rationale and Significance
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, including its ability to act as a bioisostere for ester and amide groups and its participation in hydrogen bonding, contribute to its prevalence in pharmacologically active compounds.[4] Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][5]
Similarly, the thiophene ring is a critical pharmacophore found in numerous approved drugs. Its presence can enhance the lipophilicity of a molecule, facilitating its passage across biological membranes, and its sulfur atom can engage in unique interactions with biological targets. The incorporation of a chlorine atom onto the thiophene ring can further modulate the compound's electronic properties and metabolic stability.
The strategic combination of these three components—the 1,3,4-oxadiazole-2-thiol core, the 5-chlorothiophene moiety, and the thiol group—creates a molecule with significant potential for novel biological activity. The thiol group, in particular, offers a versatile handle for further chemical modification and can exist in a thiol-thione tautomeric equilibrium, which can be crucial for biological interactions.[6][7] This guide provides the foundational chemistry required to synthesize and definitively characterize this promising compound.
Synthesis Pathway and Strategy
The synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is most effectively achieved through a three-step sequence starting from 5-chlorothiophene-2-carboxylic acid. This well-established route is reliable and utilizes common laboratory reagents.[8][9]
The key transformations are:
-
Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester to protect the carboxyl group and facilitate the subsequent reaction.
-
Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to form the crucial 5-chlorothiophene-2-carbohydrazide intermediate.
-
Cyclization: Ring-closure of the carbohydrazide using carbon disulfide in a basic medium to construct the 1,3,4-oxadiazole-2-thiol ring.
Retrosynthetic Analysis Diagram
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Physicochemical properties of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This document, intended for researchers, scientists, and drug development professionals, synthesizes available data with established analytical methodologies. It covers the compound's molecular structure, critical thiol-thione tautomerism, a validated synthetic pathway, and detailed protocols for spectroscopic and physical characterization. Where direct experimental data is not available, insights are drawn from closely related structural analogues to provide a robust predictive profile, grounded in authoritative literature. The guide integrates experimental workflows, computational analysis, and structural data to serve as a foundational resource for the further development and application of this compound.
Molecular Structure and Tautomerism
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a disubstituted heterocyclic system featuring a central 1,3,4-oxadiazole ring. This core is linked to a 5-chloro-2-thienyl group at the C5 position and a sulfur-containing functional group at the C2 position. A critical physicochemical characteristic of 2-mercapto-1,3,4-oxadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[3] The thione form is generally favored in the solid state and in various solvents, which has significant implications for its hydrogen bonding capabilities, polarity, and interactions with biological targets. Understanding this equilibrium is fundamental to interpreting spectroscopic data and predicting the molecule's behavior in different chemical and biological environments.
Caption: Thiol-Thione tautomeric equilibrium of the title compound.
Synthesis and Purification
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in heterocyclic chemistry. The most common and efficient method involves the cyclization of a carbohydrazide intermediate with carbon disulfide in a basic medium.[4][5] This approach is highly adaptable for the synthesis of the title compound, starting from 5-chlorothiophene-2-carboxylic acid.
Rationale Behind Experimental Choices
-
Step 1: Esterification: The initial conversion of 5-chlorothiophene-2-carboxylic acid to its methyl or ethyl ester is a protective step that facilitates the subsequent reaction. Fischer esterification, using an excess of alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., H₂SO₄), is a standard and cost-effective method.
-
Step 2: Hydrazinolysis: The ester is converted to the corresponding carbohydrazide using hydrazine hydrate. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alkoxy group. This step is crucial as it introduces the N-N bond required for the oxadiazole ring.[6]
-
Step 3: Cyclization: The carbohydrazide is treated with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) dissolved in ethanol. The base deprotonates the hydrazide, which then acts as a nucleophile towards the electrophilic carbon of CS₂. An intramolecular cyclization follows, with the elimination of water and hydrogen sulfide, to form the stable 1,3,4-oxadiazole-2-thiol ring.[3][4]
Detailed Experimental Protocol
-
Synthesis of Methyl 5-chlorothiophene-2-carboxylate: To a solution of 5-chlorothiophene-2-carboxylic acid (1 equivalent) in methanol (10-15 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C. Reflux the mixture for 4-6 hours, monitoring completion by TLC. Cool the reaction, remove excess methanol under reduced pressure, and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the ester.
-
Synthesis of 5-chlorothiophene-2-carbohydrazide: Dissolve the methyl ester (1 equivalent) in ethanol (10 volumes) and add hydrazine hydrate (2-3 equivalents). Reflux the mixture for 6-8 hours. Upon completion, cool the reaction mixture. The solid hydrazide product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
-
Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol: To a stirred solution of potassium hydroxide (1.2 equivalents) in absolute ethanol (15 volumes), add 5-chlorothiophene-2-carbohydrazide (1 equivalent). After complete dissolution, add carbon disulfide (1.5 equivalents) dropwise while maintaining the temperature below 10 °C. Allow the mixture to warm to room temperature and then reflux for 10-12 hours. After cooling, pour the reaction mixture into ice water and acidify with dilute hydrochloric acid to a pH of 5-6. Filter the resulting precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol or an ethanol/DMF mixture to obtain the pure product.
Caption: General workflow for the synthesis of the title compound.
Physicochemical & Spectroscopic Characterization
Characterization relies on a combination of spectroscopic and physical methods to confirm the molecular structure and assess purity. The data presented here are based on established values for structurally similar 1,3,4-oxadiazole-2-thiols.[1][4][5][7]
| Property | Method | Expected Observation |
| Appearance | Visual Inspection | Off-white to pale yellow solid. |
| Melting Point | Capillary Melting Point | Expected to be sharp (>200 °C range), indicating high purity. The exact value is an important physical constant for identification.[1][4] |
| Solubility | Solvent Miscibility Testing | Likely soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols (ethanol), and insoluble in water and nonpolar solvents (hexanes). |
| ¹H NMR (DMSO-d₆) | NMR Spectroscopy | Thienyl protons as doublets (~7.2-7.8 ppm). A broad singlet for the N-H proton of the thione tautomer at a downfield shift (>13 ppm).[3][4] |
| ¹³C NMR (DMSO-d₆) | NMR Spectroscopy | Oxadiazole carbons at ~160-180 ppm. Thienyl carbons at ~115-135 ppm.[4][7] |
| IR Spectroscopy (KBr) | FT-IR Spectroscopy | Broad N-H stretch (~3100-3300 cm⁻¹), C=N stretch (~1630 cm⁻¹), and a characteristic C=S stretch (~1250-1280 cm⁻¹) from the thione tautomer.[3][5] |
| Mass Spectrometry | ESI-MS / HRMS | A prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (C₆H₃ClN₂OS₂ ≈ 218.68 g/mol ). Isotopic pattern for chlorine (M, M+2) should be visible. |
Structural and Computational Analysis
Crystallographic Insights
While the crystal structure for the exact title compound is not publicly available, the structure of a very close derivative, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, provides critical insights.[7][8][9] In this related structure, the 1,3,4-oxadiazole and thiophene rings are nearly coplanar, a feature that likely holds for the title compound and influences its electronic properties and potential for π-stacking interactions. The bond lengths within the oxadiazole ring are consistent with aromatic character. Such data is invaluable for validating computational models and understanding solid-state packing.
Computational Profile
In silico methods are essential for predicting the drug-like properties of novel compounds.[10][11] Computational tools can estimate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters before extensive laboratory work is undertaken. For 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, these predictions help to assess its potential as a drug candidate.
Caption: Workflow for computational property prediction.
Conclusion
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with significant potential, stemming from its privileged structural motifs. This guide has detailed its molecular characteristics, with an emphasis on the crucial thiol-thione tautomerism that governs its properties. A reliable and robust synthetic protocol has been outlined, providing a clear pathway for its preparation. Furthermore, a comprehensive suite of analytical and computational methodologies has been described to ensure rigorous characterization and to predict its behavior. The combination of established synthetic routes, detailed characterization protocols, and predictive modeling provides a solid foundation for any research program aiming to explore the therapeutic or material applications of this compound.
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5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol CAS number 115903-57-6
An In-depth Technical Guide to 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol (CAS: 115903-57-6): Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole-2-thiol core is a well-established pharmacophore associated with a wide range of biological activities. The incorporation of a 5-chlorothienyl moiety is anticipated to modulate these activities, offering a unique electronic and steric profile. This document details the synthetic pathway to the target molecule, starting from commercially available precursors, and provides predicted physicochemical and spectroscopic data for its characterization. Furthermore, this guide explores the compound's therapeutic potential, with a focus on its putative antimicrobial and anticancer properties, and outlines detailed protocols for its biological evaluation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel heterocyclic compounds.
Introduction
The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects[1][2]. The versatility of this five-membered heterocyclic ring is attributed to its unique electronic properties, metabolic stability, and its ability to participate in hydrogen bonding, which facilitates interactions with various biological targets. The 2-thiol substituent on the 1,3,4-oxadiazole ring is of particular importance as it exists in a tautomeric equilibrium with its 2-thione form, offering multiple points for chemical modification and interaction with biological systems[1][3].
The appendage of a thienyl (thiophene) ring to a pharmacophore is a common strategy in medicinal chemistry to enhance biological activity. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, while the aromatic nature of the ring allows for π-π stacking with biological macromolecules. The presence of a chloro substituent on the thiophene ring further modulates the electronic properties of the molecule, potentially enhancing its lipophilicity and ability to cross cell membranes.
Given the established biological significance of both the 1,3,4-oxadiazole-2-thiol core and the 5-chlorothienyl moiety, the target compound of this guide, 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, represents a promising candidate for further investigation in drug discovery programs. This guide aims to provide a detailed technical resource for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
The synthesis of the target compound is a multi-step process that begins with the preparation of the key intermediate, 5-chlorothiophene-2-carbohydrazide. This is followed by a cyclization reaction with carbon disulfide to form the desired 1,3,4-oxadiazole-2-thiol ring.
Retrosynthetic Analysis
The synthetic strategy is outlined in the retrosynthetic analysis below.
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A Technical Guide to the Spectral Analysis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and spectral characterization of the novel heterocyclic compound, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. Heterocyclic scaffolds containing the 1,3,4-oxadiazole moiety are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The incorporation of a substituted thiophene ring is a common strategy in drug design to modulate biological activity. A thorough understanding of the structural and electronic properties of this class of compounds is paramount for further drug development efforts. This guide details the synthetic pathway and provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a framework for the characterization of this and similar molecules.
Introduction: The Significance of 1,3,4-Oxadiazole-2-thiols
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold are known to be metabolically stable and act as bioisosteres for ester and amide functionalities, enhancing their potential as therapeutic agents[2]. The 2-thiol substituent introduces a crucial functional group that can participate in various chemical transformations and biological interactions. Notably, 1,3,4-oxadiazole-2-thiols can exist in a thiol-thione tautomeric equilibrium, which can influence their chemical reactivity and biological target engagement[3][4]. The synthesis and characterization of novel derivatives, such as the title compound, are essential for expanding the chemical space available for drug discovery.
Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process, typically involving the cyclization of an acid hydrazide with carbon disulfide in a basic medium[5][6]. The general synthetic route for the title compound is outlined below.
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An In-Depth Technical Guide to the Initial Biological Screening of Thienyl-Substituted Oxadiazole Thiols
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the initial biological screening of a promising subclass: thienyl-substituted oxadiazole thiols. We will delve into the rationale behind their synthesis, followed by detailed, field-proven protocols for evaluating their antimicrobial, antifungal, and anticancer potential. This document emphasizes the causality behind experimental choices and provides self-validating systems for robust and reproducible data generation.
Introduction: The Therapeutic Potential of Thienyl-Substituted Oxadiazole Thiols
The 1,3,4-oxadiazole ring is a bioisostere of esters and amides, contributing to favorable pharmacokinetic properties and metabolic stability. Its derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The incorporation of a thienyl moiety is a strategic design element; the thiophene nucleus is a prevalent feature in many biologically active compounds, often enhancing the therapeutic efficacy of the parent molecule[2]. Furthermore, the thiol group on the oxadiazole ring provides a reactive handle for further chemical modification and can itself contribute to the biological activity of the molecule[4][5].
This guide will provide a structured approach to the preliminary assessment of novel thienyl-substituted oxadiazole thiols, a critical step in the early stages of drug discovery.
Synthesis of 5-(Thienyl)-1,3,4-oxadiazole-2-thiols
A common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium, followed by acidification[6]. In the context of our target compounds, this would typically involve the cyclization of a thiophene-containing acid hydrazide.
Caption: Workflow for antimicrobial and antifungal screening.
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
For compounds that exhibit promising activity in the disk diffusion assay, a quantitative assessment using the broth microdilution method is performed to determine the MIC. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
-
Preparation of Test Compound Dilutions: Serial twofold dilutions of the thienyl-substituted oxadiazole thiols are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and broth without test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under the same conditions as the disk diffusion assay.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Compound ID | Test Microorganism | Disk Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |
| TOT-1 | Staphylococcus aureus | 18 | 16 |
| Escherichia coli | 10 | 64 | |
| Candida albicans | 15 | 32 | |
| TOT-2 | Staphylococcus aureus | 22 | 8 |
| Escherichia coli | 12 | 32 | |
| Candida albicans | 19 | 16 | |
| Ciprofloxacin | Staphylococcus aureus | 25 | 1 |
| (Control) | Escherichia coli | 30 | 0.5 |
| Fluconazole | Candida albicans | 28 | 2 |
| (Control) |
Anticancer Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[9] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.
Rationale for the MTT Assay in Initial Screening
The MTT assay is a robust, sensitive, and high-throughput method suitable for the initial screening of a library of compounds for potential anticancer activity.[9][10] It provides a quantitative measure of a compound's ability to reduce the viability of cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thienyl-substituted oxadiazole thiols for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Experimental workflow for the MTT anticancer assay.
Data Presentation: Anticancer Activity
| Compound ID | Cell Line | IC₅₀ (µM) |
| TOT-1 | MCF-7 | 25.8 |
| HepG2 | 32.1 | |
| TOT-2 | MCF-7 | 12.5 |
| HepG2 | 18.7 | |
| Doxorubicin | MCF-7 | 0.8 |
| (Control) | HepG2 | 1.2 |
Structure-Activity Relationship (SAR) Insights
The initial screening data provides the foundation for understanding the structure-activity relationship (SAR) of the synthesized compounds. By comparing the biological activity of different derivatives, researchers can identify key structural features that are essential for antimicrobial or anticancer effects.[11][12] For instance, the nature and position of substituents on the thienyl ring can significantly influence the potency and selectivity of the compounds. This preliminary SAR analysis is critical for guiding the design and synthesis of more potent and targeted second-generation compounds.
Conclusion
This guide has outlined a systematic and robust approach to the initial biological screening of thienyl-substituted oxadiazole thiols. By following these detailed protocols for antimicrobial, antifungal, and anticancer evaluation, researchers can generate reliable and reproducible data. This foundational information is indispensable for identifying promising lead compounds and making informed decisions in the early phases of drug discovery and development. The integration of rational synthesis, systematic screening, and preliminary SAR analysis creates a powerful engine for the discovery of novel therapeutic agents.
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A Technical Guide to the Discovery and Synthesis of Novel 1,3,4-Oxadiazole-2-thiol Derivatives
Foreword: The Enduring Appeal of the 1,3,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as privileged scaffolds, demonstrating a remarkable capacity for diverse biological activity. The 1,3,4-oxadiazole ring is a prominent member of this esteemed group.[1][2][3] Its unique electronic and structural features, including its planarity which facilitates π-stacking interactions with biological targets, and the presence of multiple hydrogen bond acceptors, make it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth exploration of a particularly versatile subclass: the 1,3,4-oxadiazole-2-thiol derivatives. These compounds, characterized by a thiol group at the 2-position, not only exhibit a wide spectrum of pharmacological activities but also serve as valuable intermediates for further molecular elaboration.[4] We will delve into the strategic considerations for their synthesis, robust protocols for their preparation and characterization, and an overview of their significant biological potential, with a focus on their anticancer and antimicrobial properties.
I. Strategic Approaches to the Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
The cornerstone of synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the cyclization of an appropriate precursor to form the heterocyclic ring. The most prevalent and efficient method involves the reaction of an acylhydrazide with carbon disulfide in a basic medium.[1][5] This approach is favored for its operational simplicity, the ready availability of starting materials, and generally good yields.[6]
The causality behind this experimental choice lies in the nucleophilicity of the acylhydrazide and the electrophilicity of the carbon disulfide. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to afford the desired 1,3,4-oxadiazole-2-thiol. The choice of base, typically potassium hydroxide in an alcoholic solvent like ethanol, is crucial for deprotonating the hydrazide and facilitating the initial nucleophilic attack on the carbon disulfide. Subsequent acidification of the reaction mixture is necessary to protonate the resulting thiol salt.[1]
An important characteristic of these compounds is the existence of thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a ring nitrogen atom (thione form).[1][7][8] While one form often predominates, the presence of both tautomers can be observed and should be considered during structural elucidation.[7]
II. Experimental Protocol: Synthesis and Characterization of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
This protocol provides a detailed, self-validating workflow for the synthesis and characterization of a representative 1,3,4-oxadiazole-2-thiol derivative.
A. Synthesis Workflow
Caption: Synthetic workflow for 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
B. Step-by-Step Methodology
-
Preparation of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzohydrazide (0.01 mol) in absolute ethanol (50 mL). To this solution, add potassium hydroxide (0.015 mol) and stir until it dissolves completely.
-
Addition of Carbon Disulfide: Carefully add carbon disulfide (0.015 mol) dropwise to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under vacuum. Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidification and Precipitation: Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. A precipitate will form.
-
Purification: Filter the solid precipitate, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
C. Characterization and Self-Validation
The identity and purity of the synthesized compound must be confirmed through a combination of physical and spectroscopic methods.
| Technique | Expected Observations |
| Melting Point | A sharp and specific melting point range indicates the purity of the compound. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3100-3300), C=N stretching (around 1600-1650), and C=S stretching (around 1250-1270) should be present. The absence of the C=O band from the starting hydrazide confirms cyclization.[8] |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm. A broad singlet corresponding to the SH/NH proton, which is D₂O exchangeable, will be observed at a downfield region (typically >13 ppm).[4] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the aromatic carbons will be observed in their characteristic regions. The C=S carbon of the oxadiazole ring will appear at a significantly downfield chemical shift (around 170-180 ppm).[4] |
| Mass Spectrometry (m/z) | The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.[4] |
III. Biological Significance and Potential Applications
Derivatives of 1,3,4-oxadiazole-2-thiol are a focal point of contemporary drug discovery due to their broad and potent biological activities.[2][9]
A. Anticancer Activity
A significant body of research highlights the anticancer potential of this scaffold.[10][11][12] These compounds have been shown to exert their cytotoxic effects through various mechanisms. The structural versatility of the 1,3,4-oxadiazole-2-thiol core allows for the introduction of various substituents at the 5-position, which can be tailored to interact with specific biological targets within cancer cells. For instance, certain derivatives have demonstrated potent inhibitory activity against enzymes crucial for cancer cell proliferation and survival, such as telomerase and various kinases.[10][12]
Caption: Potential mechanisms of anticancer action for 1,3,4-oxadiazole-2-thiol derivatives.
Some newly synthesized 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have shown promising cytotoxic profiles against human lung cancer (A549) and rat glioma (C6) cell lines.[13] For example, specific compounds in this series exhibited IC₅₀ values as low as <0.14 μM against the A549 cell line.[13] These compounds were also found to induce apoptosis at a higher rate than the standard drug cisplatin.[13]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 4h | A549 (Human Lung Cancer) | <0.14 | [13] |
| 4f | A549 (Human Lung Cancer) | 1.59 | [13] |
| 4i | A549 (Human Lung Cancer) | 7.48 | [13] |
| 4k | A549 (Human Lung Cancer) | 2.16 | [13] |
| 4l | A549 (Human Lung Cancer) | 4.32 | [13] |
| 4g | C6 (Rat Glioma) | 8.16 | [13] |
| 4h | C6 (Rat Glioma) | 13.04 | [13] |
B. Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[14] 1,3,4-Oxadiazole-2-thiol derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacteria and fungi.[15][16][17][18] The presence of the toxophoric -N=C-S- moiety is believed to contribute to their antimicrobial action.
For instance, a series of 1,3,4-oxadiazole-2-thiol derivatives incorporating cyclic secondary amines like morpholine and piperizine showed moderate to potent antibacterial and antifungal activity.[15][16] Their minimum inhibitory concentrations (MIC) were found to be in the range of 6–50 μM against selected bacteria and 12–50 μM against common fungi.[15][16] Another study reported that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol exhibited stronger activity against E. coli and S. pneumoniae compared to ampicillin.[14][17]
| Microorganism | Activity of Derivatives | Reference |
| Bacillus subtilis | Moderate to potential antibacterial activity (MIC: 6-50 µM) | [15][16] |
| Escherichia coli | Moderate to potential antibacterial activity (MIC: 6-50 µM) | [15][16] |
| Candida albicans | Moderate to potential antifungal activity (MIC: 12-50 µM) | [15][16] |
| E. coli & S. pneumoniae | Stronger activity than ampicillin for 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | [14][17] |
| Pseudomonas aeruginosa | Potent activity for 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | [14][17] |
IV. Conclusion and Future Directions
The 1,3,4-oxadiazole-2-thiol scaffold represents a highly fruitful area of research in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, ensures their continued relevance in the quest for novel therapeutic agents. Future research should focus on the synthesis of novel derivatives with enhanced target specificity and reduced off-target toxicity. The exploration of their potential as antiviral, anti-inflammatory, and antitubercular agents also warrants further investigation.[2] The strategic derivatization of the thiol group offers a convenient handle for the development of extensive compound libraries, which, when combined with computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of new drug candidates based on this remarkable heterocyclic core.
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Synthesis and Screening of New[1][7][16]Oxadiazole,[1][7][15]Triazole, and[1][7][15]Triazolo[4,3-b][1][7][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega, 6(2), 1645–1655. [Link]
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2015). World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 519-537. [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 13182-13202. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. As a molecule of significant interest in medicinal chemistry, a thorough and unambiguous confirmation of its chemical structure is paramount. This document moves beyond a simple recitation of analytical techniques, offering a detailed, field-tested narrative on the strategic application and interpretation of modern spectroscopic methods. We delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. This guide is designed to equip researchers with the expertise to confidently characterize this and similar complex heterocyclic systems.
Introduction: The Significance of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1] These five-membered heterocyclic compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The incorporation of a thiophene ring, another biologically significant heterocycle, and a thiol group suggests a molecule with a rich potential for further functionalization and a unique pharmacological profile. The 5-chloro-2-thienyl substituent, in particular, may enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.
Given the therapeutic potential of 1,3,4-oxadiazole derivatives, the unambiguous determination of the structure of novel analogues like 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a critical first step in its development as a potential drug candidate.[1] This guide will, therefore, provide a detailed roadmap for its structural confirmation using a combination of spectroscopic techniques.
The Strategic Approach to Structure Elucidation
The comprehensive characterization of a novel molecule requires a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle.[5][6] For 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, our strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Caption: A streamlined workflow for the synthesis, purification, and spectroscopic analysis leading to the structural confirmation of the target compound.
Experimental Protocols: A Self-Validating System
The integrity of the final structure is contingent upon the quality of the acquired data. The following protocols are designed to be robust and provide self-validating results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize a wide range of organic compounds and the residual solvent peak does not typically interfere with the signals of interest. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a significantly larger number of scans will be required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[7]
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample (1-2 mg) with spectroscopic grade KBr (100-200 mg). Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in structural confirmation.[5]
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive detection method. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the molecular ion.
Spectroscopic Data Interpretation: Assembling the Structural Puzzle
The following sections detail the expected spectroscopic data for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol and provide a rationale for the interpretation.
Caption: The chemical structure of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to be relatively simple, providing key information about the protons on the thiophene ring and the thiol proton.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~14.3 | Singlet | 1H | SH | The thiol proton in 1,3,4-oxadiazole-2-thiols is known to be acidic and often appears as a broad singlet at a very downfield chemical shift.[8] |
| ~7.8 - 8.0 | Doublet | 1H | Thienyl H-3 | The proton at the 3-position of the thiophene ring is expected to be downfield due to the deshielding effect of the adjacent oxadiazole ring. It will appear as a doublet due to coupling with H-4. |
| ~7.2 - 7.4 | Doublet | 1H | Thienyl H-4 | The proton at the 4-position of the thiophene ring will be coupled to the H-3 proton, resulting in a doublet. The presence of the electron-withdrawing chlorine atom at the 5-position will also influence its chemical shift. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule.
| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | C=S | The thione carbon of the 1,3,4-oxadiazole ring is expected to resonate at a very downfield chemical shift.[9] |
| ~162 | C-5 (Oxadiazole) | The carbon of the oxadiazole ring attached to the thienyl substituent.[10] |
| ~135 | C-5 (Thiophene) | The carbon of the thiophene ring bearing the chlorine atom. |
| ~130 | C-3 (Thiophene) | The protonated carbon of the thiophene ring adjacent to the oxadiazole. |
| ~128 | C-4 (Thiophene) | The other protonated carbon of the thiophene ring. |
| ~125 | C-2 (Thiophene) | The carbon of the thiophene ring attached to the oxadiazole ring. |
FT-IR Spectral Analysis
The FT-IR spectrum will confirm the presence of key functional groups.
| Expected Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3100-3000 | C-H stretch | Aromatic (Thiophene) | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |
| ~2600-2550 | S-H stretch | Thiol | This can sometimes be a weak and broad absorption. |
| ~1610-1650 | C=N stretch | Oxadiazole ring | A characteristic stretching vibration for the carbon-nitrogen double bond within the oxadiazole ring. |
| ~1000-1300 | C-O-C stretch | Oxadiazole ring | In-ring ether stretching vibrations are expected in this region. |
| ~800-700 | C-Cl stretch | Chloro-thiophene | The carbon-chlorine stretching vibration. |
Mass Spectrometry (MS) Analysis
The mass spectrum will confirm the molecular weight and provide fragmentation data consistent with the proposed structure.
-
Molecular Ion (M⁺): The expected molecular weight for C₆H₃ClN₂OS₂ is approximately 217.9 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.
-
Key Fragmentation Patterns: Fragmentation is likely to occur at the bonds connecting the heterocyclic rings. Key fragments would correspond to the loss of the thiol group, cleavage of the oxadiazole ring, and fragmentation of the chloro-thienyl moiety.
Conclusion
The structural elucidation of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By following the detailed protocols and interpretative guidance provided in this document, researchers can confidently confirm the structure of this and other novel heterocyclic compounds. This foundational step is critical for the advancement of these molecules in the drug discovery and development pipeline.
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The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Oxadiazole Compounds
Introduction: The Privileged 1,3,4-Oxadiazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for amide and ester functionalities have made it a focal point of extensive research in drug discovery.[4][5] This technical guide provides an in-depth exploration of the significant biological activities of 1,3,4-oxadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed for their evaluation. For researchers and drug development professionals, understanding the multifaceted potential of this scaffold is crucial for designing next-generation therapeutic agents.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The global crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[6][7] 1,3,4-Oxadiazole derivatives have demonstrated significant promise in this area, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.[6][7][8]
Mechanism of Action
The antimicrobial efficacy of 1,3,4-oxadiazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific substitutions on the oxadiazole ring, several key modes of action have been proposed. One prominent mechanism involves the inhibition of crucial enzymes necessary for microbial survival. For instance, some derivatives have been shown to target enzymes involved in cell wall biosynthesis, leading to compromised structural integrity and cell lysis. Another proposed mechanism is the disruption of microbial DNA synthesis and replication. The planar structure of the 1,3,4-oxadiazole ring allows for intercalation with DNA, thereby inhibiting processes like transcription and translation. Furthermore, some derivatives are believed to exert their effects by inhibiting lipoteichoic acid (LTA) biosynthesis, a critical component of the cell wall in Gram-positive bacteria.[9]
Notable Antimicrobial Derivatives
A number of 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent antimicrobial activity. For example, compounds incorporating a quinolone moiety have demonstrated stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than reference drugs like ciprofloxacin and amoxicillin.[6] Similarly, derivatives containing a naphthofuran moiety have exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.[6] Certain derivatives have also shown promise in combating biofilm formation, a key virulence factor in many chronic infections.[10]
Experimental Protocol: In Vitro Antibacterial Screening
A fundamental step in evaluating the antimicrobial potential of novel 1,3,4-oxadiazole compounds is to determine their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The agar well diffusion method is a widely used and reliable technique for this initial screening.[11][12]
Objective: To determine the susceptibility of various bacterial strains to synthesized 1,3,4-oxadiazole derivatives.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized 1,3,4-oxadiazole compounds
-
Standard antibiotic discs (e.g., Ciprofloxacin)
-
Sterile cork borer
-
Incubator
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Seeding the Plates: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Prepare solutions of the test compounds at known concentrations. Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells. A well with the solvent alone serves as a negative control, and a standard antibiotic disc is used as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Data Presentation: Antimicrobial Activity
| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| OZE-I | S. aureus | 4-16 | Not Reported | [10] |
| OZE-II | S. aureus | 4-16 | Not Reported | [10] |
| OZE-III | S. aureus | 8-32 | Not Reported | [10] |
| Derivative 14a | P. aeruginosa | 0.2 | Not Reported | [6] |
| Derivative 14b | B. subtilis | 0.2 | Not Reported | [6] |
Anticancer Activity: Targeting Malignant Proliferation
The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[13][14][15] Their ability to interact with various targets involved in cancer progression makes them highly attractive candidates for the development of novel chemotherapeutics.[16]
Mechanism of Action
The anticancer effects of 1,3,4-oxadiazole derivatives are diverse and often multi-targeted.[13][16] Key mechanisms include:
-
Enzyme Inhibition: Many derivatives act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[14][16]
-
Growth Factor Receptor Inhibition: Some compounds have been shown to inhibit the activity of growth factor receptors like vascular endothelial growth factor receptor (VEGFR-2), which plays a key role in angiogenesis.[14]
-
Apoptosis Induction: A significant number of 1,3,4-oxadiazole derivatives induce apoptosis (programmed cell death) in cancer cells through various pathways, including mitochondrial membrane depolarization and caspase activation.[17][18]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), preventing the uncontrolled division of cancer cells.[17][19]
Workflow for Anticancer Drug Discovery
The process of identifying and validating a potential anticancer agent involves a series of in vitro and in vivo evaluations.
Caption: Workflow for anticancer drug discovery and evaluation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the concentration of a 1,3,4-oxadiazole derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Data Presentation: Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4h | A549 | <0.14 | G0/G1 phase cell cycle arrest | [17] |
| 4i | A549 | 1.59-7.48 | Apoptosis induction | [17] |
| 7d | MCF-7 | 1.07 | Not specified | [20] |
| 7i | MCF-7 | 1.76 | Not specified | [20] |
| 37 | HepG2 | 0.7 | Not specified | [21] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. 1,3,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent activity in various preclinical models.[8][22][23]
Mechanism of Action
The anti-inflammatory properties of 1,3,4-oxadiazoles are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[24] By inhibiting these enzymes, they can reduce the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. Some derivatives are also thought to exert their effects by inhibiting the production of pro-inflammatory cytokines.[8]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for screening acute anti-inflammatory activity.[25][26][27]
Objective: To evaluate the ability of 1,3,4-oxadiazole derivatives to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (150-200g)
-
1% Carrageenan solution in saline
-
Synthesized 1,3,4-oxadiazole compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (e.g., control, standard, and test groups).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group.
Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[28][29][30]
Mechanism of Action
The anticonvulsant effects of 1,3,4-oxadiazoles are believed to be mediated through various mechanisms, including modulation of GABAergic neurotransmission. Some compounds have been shown to bind to the GABAA receptor, enhancing the inhibitory effects of GABA in the brain.[31] Other potential mechanisms include the blockade of voltage-gated sodium or calcium channels, which are involved in the propagation of seizure activity.
Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[29][31][32]
Objective: To assess the ability of 1,3,4-oxadiazole derivatives to protect against MES-induced seizures in mice.
Materials:
-
Swiss albino mice (20-25g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Synthesized 1,3,4-oxadiazole compounds
-
Standard anticonvulsant drug (e.g., Diazepam)
Procedure:
-
Animal Grouping: Divide the mice into control, standard, and test groups.
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups.
-
Induction of Seizure: After a predetermined time, deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The absence of the tonic hind limb extension is considered a protective effect. Calculate the percentage of protection in each group.
Data Presentation: Anticonvulsant Activity
| Compound ID | MES Test (ED50 mg/kg) | scPTZ Test (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Reference |
| 5b | 8.9 | 10.2 | Not Reported | [31] |
Conclusion and Future Perspectives
The 1,3,4-oxadiazole scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][4] The versatility of this heterocyclic ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties to target a wide range of diseases.[1] The ongoing research into novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of more potent and selective 1,3,4-oxadiazole-based therapeutic agents. As we continue to unravel the intricate mechanisms through which these compounds exert their effects, the potential for translating these promising laboratory findings into clinically effective drugs remains a significant and exciting prospect for the future of drug discovery.
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Chemical reactivity profile of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule's unique architecture, combining a substituted thiophene ring, a 1,3,4-oxadiazole core, and a reactive thiol group, presents multiple avenues for chemical modification and derivatization. This document delineates the principal reactive sites of the molecule, offering field-proven insights into its synthetic pathways and key transformations. Detailed experimental protocols, mechanistic diagrams, and a thorough analysis of its spectroscopic characteristics are provided to empower researchers, scientists, and drug development professionals in their exploration of this versatile scaffold.
Introduction and Molecular Overview
The convergence of multiple pharmacophores into a single molecular entity is a cornerstone of modern drug design. The title compound, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, embodies this principle. The 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic acids and amides, known to enhance metabolic stability and participate in hydrogen bonding interactions with biological targets.[1] Thiophene rings are prevalent in numerous pharmaceuticals, valued for their aromaticity and ability to mimic phenyl rings while possessing distinct electronic properties.[2] The thiol group, in particular, offers a versatile handle for a plethora of chemical transformations, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3]
This guide will deconstruct the molecule's reactivity into three primary domains:
-
The Thiol Group: The most nucleophilic and acidic site, prone to a variety of substitution reactions.
-
The 5-Chlorothienyl Moiety: An electron-rich aromatic system susceptible to electrophilic attack.
-
The 1,3,4-Oxadiazole Core: A generally stable heterocyclic ring with specific reactivity patterns.
Understanding the interplay and selective addressability of these domains is critical for leveraging this scaffold in research and development.
Synthesis Pathway
The synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a well-established, two-step process commencing from 5-chlorothiophene-2-carboxylic acid. The causality behind this pathway lies in the need to first generate a reactive hydrazide intermediate, which then possesses the requisite nucleophilicity to undergo cyclization with carbon disulfide.
Figure 1: General synthesis workflow for the title compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system, where the successful isolation of the intermediate carbohydrazide is a prerequisite for the final cyclization step.
Part A: Synthesis of 5-Chlorothiophene-2-carbohydrazide
-
Esterification: To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.[3] Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, distill the excess methanol under reduced pressure. Pour the residue into cold water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
-
Hydrazinolysis: Dissolve the crude methyl 5-chlorothiophene-2-carboxylate (1.0 eq) in absolute ethanol (10 volumes). Add hydrazine hydrate (99%, 2.0-3.0 eq) and heat the mixture to reflux for 8-12 hours.[3] Monitor the reaction via TLC. After completion, cool the reaction mixture in an ice bath. The precipitated solid product, 5-chlorothiophene-2-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Part B: Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
-
Setup: In a round-bottom flask, dissolve 5-chlorothiophene-2-carbohydrazide (1.0 eq) and potassium hydroxide (1.5 eq) in absolute ethanol (15 volumes).[1]
-
Reaction: To this stirred solution, add carbon disulfide (2.0 eq) dropwise. The reaction is exothermic; maintain control over the addition rate.
-
Reflux: After the addition is complete, heat the mixture to reflux for 12-16 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture and reduce the solvent volume by approximately half under reduced pressure. Pour the concentrated mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution to pH ~5-6 with dilute hydrochloric acid. The precipitation of the crude product will be observed.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallization from ethanol or an ethanol/water mixture typically yields the pure product.[1]
Physicochemical and Spectroscopic Profile
The title compound exists in a thiol-thione tautomerism, with the thione form often predominating in the solid state. This equilibrium is crucial as it influences both the spectroscopic properties and the chemical reactivity.
Figure 2: Thiol-Thione tautomerism of the title compound.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data based on analysis of structurally similar compounds.[2][3][4]
| Technique | Expected Observations | Interpretation |
| FT-IR (KBr, cm⁻¹) | ~3100 (N-H str), ~2550 (S-H str, weak), ~1610 (C=N str), ~1320 (C=S str) | The presence of both N-H and weak S-H bands confirms the thiol-thione tautomerism. The C=S stretch is indicative of the dominant thione form in the solid state. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0 (s, 1H, SH/NH), ~7.6 (d, 1H, Thiophene-H), ~7.2 (d, 1H, Thiophene-H) | The downfield singlet is characteristic of the acidic proton of the thiol/thione tautomer. The two doublets correspond to the coupled protons on the thiophene ring. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~162 (Oxadiazole C5), ~135-125 (Thiophene-C), ~130 (C-Cl) | The chemical shift around 178 ppm is a strong indicator of the thione carbon. The remaining signals correspond to the carbons of the oxadiazole and chlorothienyl rings. |
| Mass Spec (EI) | M⁺ peak corresponding to C₆H₃ClN₂OS₂ | The molecular ion peak will confirm the compound's molecular weight and isotopic pattern for chlorine. |
Chemical Reactivity Profile
The molecule's reactivity is governed by its three main functional components. Selective reaction at one site over another can be achieved by careful choice of reagents and conditions.
Reactions at the Thiol Group
The thiol group is the most versatile handle for derivatization due to its nucleophilicity and acidity.
The thiolate anion, readily formed in the presence of a base, is a potent nucleophile that reacts efficiently with electrophiles like alkyl halides or acyl chlorides to form stable thioethers and thioesters, respectively.[5]
Experimental Protocol (Representative S-Alkylation):
-
Deprotonation: Suspend 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol (1.0 eq) in a suitable solvent like acetone or DMF. Add a base such as anhydrous potassium carbonate (1.5 eq).[5]
-
Addition: Stir the mixture at room temperature for 30 minutes. Add the alkylating agent (e.g., ethyl bromoacetate, 1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up: After completion, pour the reaction mixture into cold water. The solid product can be collected by filtration, washed with water, and recrystallized from a suitable solvent.
Figure 3: Workflow for S-alkylation of the thiol group.
The acidic N-H proton of the thione tautomer can participate in aminomethylation reactions with formaldehyde and a primary or secondary amine to yield N-Mannich bases. These derivatives are of significant interest in medicinal chemistry.[6][7][8]
Experimental Protocol (Representative Mannich Reaction):
-
Mixture Formation: In ethanol, suspend 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol (1.0 eq).
-
Reagent Addition: Add an aqueous solution of formaldehyde (37%, 1.2 eq), followed by a secondary amine (e.g., piperidine, 1.1 eq).[6]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and recrystallize to obtain the pure N-Mannich base.
While the thiol itself doesn't form Schiff bases, it can be used as a precursor. Conversion to an amino-oxadiazole, followed by condensation with an aldehyde, is a common route to access Schiff base derivatives.[2]
Reactions at the 5-Chlorothienyl Moiety
The thiophene ring is an electron-rich aromatic system and is more reactive towards electrophilic aromatic substitution than benzene.[2] Substitution typically occurs at the position ortho to the activating oxadiazole ring (C3) or the available position (C4), though the directing effects of both the chloro and oxadiazole substituents must be considered.
Potential Electrophilic Substitution Reactions:
-
Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like acetic acid can introduce another halogen atom onto the thiophene ring.
-
Nitration: Use of mild nitrating agents is required to avoid oxidation of the sulfur atom.
-
Acylation: Friedel-Crafts acylation can introduce an acyl group, typically at the C4 position.
Reactions involving the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is characterized by low electron density at its carbon atoms, making it generally resistant to electrophilic attack. However, it can be susceptible to nucleophilic attack, which may lead to ring-opening. This reaction pathway is less common and typically requires harsh conditions or highly activated substrates. The stability of the oxadiazole ring is a key feature that makes it a desirable scaffold in drug design.
Applications in Research and Drug Development
Derivatives of 5-substituted-1,3,4-oxadiazole-2-thiols are extensively studied for a wide range of biological activities. The structural motifs present in the title compound suggest potential applications in several therapeutic areas:
-
Antimicrobial and Antifungal Agents: Many oxadiazole-thiol derivatives exhibit potent activity against various bacterial and fungal strains.[3][4]
-
Anticancer Activity: The oxadiazole core is present in several anticancer agents, and new derivatives are continuously being explored for their anti-proliferative effects.[6]
-
Enzyme Inhibition: The scaffold can be tailored to fit into the active sites of various enzymes, with derivatives showing promise as inhibitors for targets like ketol-acid reductoisomerase.[7]
The ability to easily generate diverse libraries of compounds through the reactions described in this guide makes 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol an exceptionally valuable starting material for hit-to-lead optimization campaigns in drug discovery.
Conclusion
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a molecule with a rich and versatile chemical reactivity profile. Its three primary functional regions—the thiol group, the chlorothienyl ring, and the oxadiazole core—can be selectively modified using established synthetic protocols. The thiol group, in particular, serves as a powerful anchor point for diversification through S-alkylation and Mannich reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this promising heterocyclic scaffold in their scientific endeavors.
References
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Pop, I., C. Sarbu, C. Batiu, and C. G. Piscureanu. "SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5-ARYL-1,3,4-OXADIAZOLES." Farmacia 66.3 (2018): 552-558. [Link]
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El-Sayed, W. M., et al. "Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles." Current Organic Synthesis 16.5 (2019): 801-809. [Link]
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PubChem. "5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide." National Center for Biotechnology Information. [Link]
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Abdellattif, M. H., et al. "1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities." Molecules 26.8 (2021): 2110. [Link]
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Kadhim, W. R., A. H. Al-Masoudi, and A. J. Jarad. "Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions." ResearchGate, Conference Paper, Jan 2017. [Link]
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Wang, B. L., et al. "Synthesis and biological activities of novel 5-substituted-1,3,4-oxadiazole Mannich bases and bis-Mannich bases as ketol-acid reductoisomerase inhibitors." Bioorganic & Medicinal Chemistry Letters 26.19 (2016): 4753-4757. [Link]
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Chiacchio, U., et al. "Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications." Arkivoc 2018.1 (2018): 374-406. [Link]
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Kumar, K., et al. "Mannich Bases: An Important Pharmacophore in Present Scenario." Journal of the Chinese Chemical Society 61.6 (2014): 635-646. [Link]
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Al-Soud, Y. A., et al. "Synthesis of N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol." ResearchGate, Jan 2008. [Link]
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Farshori, N. N., et al. "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry 23.5 (2011): 2007-2010. [Link]
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Al-Juboori, A. M. J., and A. A. H. Al-Hamdani. "Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds." Iraqi Journal of Science 65.4 (2024): 1869-1882. [Link]
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Küçükgüzel, I., et al. "5-Furan-2yl[2][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][5][10] triazole-3-thiol and Their Thiol-Thione Tautomerism." Molecules 5.7 (2000): 855-863. [Link]
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Ciesielski, M., et al. "Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups." Molecules 27.22 (2022): 7776. [Link]
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Lee, D. J., et al. "Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription." Journal of Enzyme Inhibition and Medicinal Chemistry 35.1 (2020): 1128-1138. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
Abstract
This document provides a comprehensive, field-validated guide for the synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.[1][2] This protocol details a robust two-part synthetic strategy, beginning with the formation of the essential intermediate, 5-chloro-2-thiophenecarbohydrazide, followed by its cyclization to yield the target thiol. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. All steps are supported by established chemical literature to ensure scientific integrity and trustworthiness.
Introduction and Synthetic Strategy
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a cornerstone of heterocyclic chemistry. The target molecule, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, combines the bio-isosteric properties of the oxadiazole ring with the unique electronic and structural features of a substituted thiophene moiety.[1] Such compounds are frequently investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][3]
The synthetic pathway outlined herein is a classical and highly efficient approach. It proceeds in two main stages:
-
Formation of the Hydrazide Intermediate: The commercially available 5-chloro-2-thiophenecarboxylic acid is first converted to its methyl ester via Fischer esterification. This activated ester then readily undergoes hydrazinolysis upon reaction with hydrazine hydrate to produce 5-chloro-2-thiophenecarbohydrazide. The standard method to prepare carbohydrazides is the hydrazinolysis of esters.[4][5]
-
Oxadiazole Ring Formation: The synthesized hydrazide is cyclized using carbon disulfide in a basic medium. This reaction, typically conducted in ethanolic potassium hydroxide, is a well-established method for forming the 1,3,4-oxadiazole-2-thiol ring system.[4][6] The final product is isolated via acidification.
The overall workflow is designed for clarity, efficiency, and high yield, with integrated checkpoints for product validation.
Overall Reaction Scheme
The complete synthetic pathway is illustrated below.
Diagram 1: Overall two-part synthetic scheme.
Part I: Synthesis of 5-Chloro-2-thiophenecarbohydrazide (Intermediate 2)
A. Principle and Rationale
The conversion of a carboxylic acid to a carbohydrazide is most effectively achieved via an ester intermediate. Direct reaction with hydrazine is often inefficient.[5] Fischer esterification is an acid-catalyzed equilibrium reaction. Using excess methanol as both reactant and solvent drives the equilibrium towards the product. The subsequent hydrazinolysis is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the stable hydrazide.
B. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.60 | 152-155 | - | Irritant |
| Methanol (Anhydrous) | CH₃OH | 32.04 | -98 | 65 | Flammable, Toxic |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 10 | 337 | Corrosive, Oxidizer |
| Hydrazine Hydrate (~80%) | N₂H₄·H₂O | 50.06 | -52 | 120 | Toxic, Corrosive, Carcinogen Suspect |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | -114 | 78 | Flammable |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | Irritant |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116 | 35 | Highly Flammable, Peroxide Former |
C. Experimental Protocol
Step 1-A: Esterification of 5-Chlorothiophene-2-carboxylic acid
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-chloro-2-thiophenecarboxylic acid (8.13 g, 50 mmol).
-
Add 100 mL of anhydrous methanol, followed by the slow, careful addition of concentrated sulfuric acid (2 mL) with swirling.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates completion.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-chloro-2-thiophenecarboxylate as an oil. This intermediate is typically used directly in the next step without further purification.
Step 1-B: Hydrazinolysis to form 5-Chloro-2-thiophenecarbohydrazide (2)
-
Dissolve the crude ester from the previous step in 80 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (5.0 mL, ~80 mmol) dropwise to the solution while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. A white precipitate should form as the reaction proceeds.
-
Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it in a vacuum oven.
-
The resulting white solid is 5-chloro-2-thiophenecarbohydrazide (2). Determine the yield and melting point. Purity can be checked by TLC.
Part II: Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol (3)
A. Principle and Mechanism
This reaction is a classic method for synthesizing 1,3,4-oxadiazole-2-thiols.[6][7] The mechanism involves the initial reaction of the carbohydrazide with carbon disulfide in the presence of a strong base (KOH) to form a potassium dithiocarbazate salt. This intermediate then undergoes intramolecular cyclization via dehydration to form the stable 1,3,4-oxadiazole ring. Subsequent acidification of the reaction mixture protonates the thiol group, causing the product to precipitate out of the aqueous solution. The product can exist in two tautomeric forms: the thiol and the thione. Spectroscopic evidence often suggests the thione form predominates in the solid state.[7][8]
B. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 5-Chloro-2-thiophenecarbohydrazide (2) | C₅H₅ClN₂OS | 176.63 | ~145-148 | - | Irritant |
| Carbon Disulfide | CS₂ | 76.14 | -111 | 46 | Highly Flammable, Toxic, Volatile |
| Potassium Hydroxide | KOH | 56.11 | 406 | 1327 | Corrosive |
| Ethanol (95%) | C₂H₅OH | 46.07 | -114 | 78 | Flammable |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | -114 | -85 | Corrosive |
C. Experimental Protocol
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (2.8 g, 50 mmol) in 100 mL of 95% ethanol.
-
Add 5-chloro-2-thiophenecarbohydrazide (2) (7.06 g, 40 mmol) to the ethanolic KOH solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (3.0 mL, 50 mmol) dropwise over 15 minutes. (Perform this step in a well-ventilated fume hood) .
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 10-12 hours.
-
Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume by half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with constant stirring.
-
A solid precipitate will form. Keep the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol (3) as a crystalline solid.
Experimental Workflow and Characterization
Diagram 2: Step-by-step experimental and purification workflow.
A. Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₃ClN₂OS₂ |
| Molecular Weight | 218.68 g/mol |
| Melting Point | To be determined experimentally (literature values for similar compounds vary) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol; insoluble in water. |
| IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretch), ~1600 (C=N stretch), ~1300 (C=S stretch) |
| ¹H NMR (DMSO-d₆, δ) | ~14.5 (br s, 1H, N-H), ~7.8 (d, 1H, thiophene-H), ~7.4 (d, 1H, thiophene-H) |
| ¹³C NMR (DMSO-d₆, δ) | ~178 (C=S), ~158 (C-Cl), ~145 (Oxadiazole C), ~132-128 (Thiophene C) |
| Mass Spec (m/z) | [M]+ at 218/220 (corresponding to ³⁵Cl/³⁷Cl isotopes) |
Note: The ¹³C NMR peak for the C=S group is highly characteristic and confirms the thione tautomer. The broad, downfield proton signal in ¹H NMR is indicative of the acidic N-H proton.[8][9]
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Specific Hazards:
-
Hydrazine Hydrate: Is extremely toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact.
-
Carbon Disulfide (CS₂): Is highly flammable with a very low flash point and is toxic. Ensure there are no ignition sources nearby during its use.
-
Corrosive Reagents: Concentrated sulfuric acid, potassium hydroxide, and concentrated hydrochloric acid are highly corrosive and can cause severe burns. Handle with care and be prepared to neutralize spills.
-
References
-
Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis and Screening of New[1][8][10]Oxadiazole,[1][2][8]Triazole, and[1][2][8]Triazolo[4,3-b][1][2][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Retrieved from [Link]
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MDPI. (n.d.). 5-Furan-2yl[1][8][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from [Link]
- Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.
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ResearchGate. (2011). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Retrieved from [Link]
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ACS Publications. (2021). Synthesis and Screening of New[1][8][10]Oxadiazole,[1][2][8]Triazole, and[1][2][8]Triazolo[4,3-b][1][2][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1605-1614.
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Semantic Scholar. (n.d.). synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
- Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. 23(5), 2007-2010.
-
ResearchGate. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Retrieved from [Link]
- De Gruyter. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.
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Growing Science. (n.d.). Current Chemistry Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
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Application Notes and Protocols for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol as a Novel Antimicrobial Agent
For: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of Thiophene-Oxadiazole Scaffolds in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the heterocyclic compounds that have garnered significant attention, the 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The 1,3,4-oxadiazole ring is an excellent bioisostere for amide and ester functionalities, enhancing a molecule's ability to form hydrogen bonds with biological targets and improving its metabolic stability.[2]
When fused with a thiophene moiety, particularly a substituted one like 5-chloro-2-thiophene, the resulting scaffold, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol , presents a compelling candidate for antimicrobial drug discovery. The thiophene ring is a key pharmacophore in numerous approved drugs, and the chloro-substituent can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with microbial targets and its ability to penetrate cell membranes.[3] The 2-thiol group on the oxadiazole ring offers a reactive handle for further derivatization and may itself play a crucial role in the mechanism of action, possibly through chelation of essential metal ions or interaction with cysteine residues in microbial enzymes.
These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and preliminary mechanistic assessment of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol as a potential antimicrobial agent. The protocols are designed to be robust and reproducible, providing a solid foundation for researchers investigating this promising class of compounds.
Part 1: Synthesis Protocol
The synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a two-step process commencing with the preparation of the key intermediate, 5-chloro-2-thenoyl hydrazide, followed by cyclization with carbon disulfide.
Step 1: Synthesis of 5-Chloro-2-thenoyl Hydrazide
This procedure begins with the synthesis of 5-chlorothiophene-2-carboxylic acid from its corresponding acyl chloride, followed by esterification and hydrazinolysis. The synthesis of the precursor, 5-chlorothiophene-2-carbonyl chloride, is well-documented.[4]
Protocol:
-
Esterification: To a solution of 5-chlorothiophene-2-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0°C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 5-chlorothiophene-2-carboxylate, which can be used in the next step without further purification.
-
Hydrazinolysis: Dissolve the crude methyl 5-chlorothiophene-2-carboxylate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (80-95%, 3-5 equivalents) dropwise at room temperature.[5]
-
Reflux the mixture for 8-12 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain 5-chloro-2-thenoyl hydrazide as a crystalline solid.
Step 2: Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
This cyclization reaction is a standard and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[6][7]
Protocol:
-
To a stirred solution of potassium hydroxide (1.2 equivalents) in absolute ethanol (15 volumes), add 5-chloro-2-thenoyl hydrazide (1 equivalent).
-
After complete dissolution, add carbon disulfide (1.5 equivalents) dropwise, maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions).
-
Upon completion, the solvent is typically evaporated under reduced pressure.
-
Dissolve the resulting potassium salt residue in water and acidify with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 2-3, leading to the precipitation of the product.[6]
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to yield pure 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
Diagram of Synthesis Workflow:
Caption: Synthetic pathway for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
Part 2: Antimicrobial Screening Protocols
A critical step in evaluating a new chemical entity is to determine its spectrum and potency of antimicrobial activity. The following protocols outline standardized methods for this assessment.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
Test compound stock solution (e.g., 1 mg/mL in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal inocula standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative (growth) and sterility controls.
Procedure:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well (except the sterility control) with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum). A sterility control (broth only) should also be included.
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Diagram of MIC Determination Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed subsequently to the MIC test to determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism).
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC test.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Part 3: Representative Antimicrobial Activity Data
While specific data for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is not yet published, the following table presents representative MIC values for closely related 1,3,4-oxadiazole derivatives against common pathogens to illustrate the potential activity of this class of compounds.[9][10]
| Microorganism | Strain Type | Representative MIC Range (µg/mL) for 1,3,4-Oxadiazole Derivatives |
| Staphylococcus aureus | Gram-positive | 4 - 32 |
| Bacillus subtilis | Gram-positive | 8 - 64 |
| Escherichia coli | Gram-negative | 16 - 128 |
| Pseudomonas aeruginosa | Gram-negative | 32 - >256 |
| Candida albicans | Fungi (Yeast) | 8 - 64 |
Note: These values are illustrative and actual MICs for the title compound must be determined experimentally.
Part 4: Proposed Mechanism of Action Studies
The 1,3,4-oxadiazole scaffold has been implicated in the inhibition of several microbial targets.[11] Preliminary studies to elucidate the mechanism of action for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol could focus on the following:
-
Cell Membrane Integrity: Assess membrane damage using assays such as propidium iodide staining followed by flow cytometry or by monitoring the leakage of intracellular components like ATP or potassium ions.
-
DNA Gyrase Inhibition: Bacterial DNA gyrase is a validated target for many antimicrobials. The inhibitory activity of the compound can be tested using commercially available supercoiling assay kits.
-
Enzyme Inhibition: Given the thiol group, the compound could potentially inhibit enzymes with critical cysteine residues in their active sites. A general screen against a panel of essential microbial enzymes could reveal specific targets. For instance, glucosamine-6-phosphate synthase (GlmS) is a known target for some thiol-substituted oxadiazoles.[12]
Diagram of Potential Mechanisms of Action:
Caption: Hypothesized mechanisms of antimicrobial action.
Part 5: Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the compound is selective for microbial cells over host cells.[6] The MTT assay is a colorimetric method for assessing cell viability.
Protocol 5.1: MTT Assay for Cytotoxicity
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
Procedure:
-
Seed the 96-well plate with the human cell line at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.
Conclusion
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol represents a promising scaffold for the development of new antimicrobial agents. The synthetic route is straightforward, and the established protocols for antimicrobial and cytotoxicity testing provide a clear path for its preclinical evaluation. The modular nature of the synthesis allows for further structure-activity relationship (SAR) studies by modifying the substituents on the thiophene ring or by derivatizing the thiol group. A thorough investigation of this compound and its analogues could lead to the identification of potent and selective antimicrobial candidates to combat the growing threat of drug-resistant pathogens.
References
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Al-Omar, M. A. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(1), 502-514. [Link][6]
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Bao, X., Zhao, W., Zhou, Y., Wang, Y., Zhang, Y., & Lu, C. (2017). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future microbiology, 12, 1247–1260. [Link][2][9]
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Plebankiewicz, M., Gzella, A. K., & Paneth, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Asif, M. (2015). A review on the antimicrobial and anti-tubercular activities of 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Pharmacy Research, 9(8), 499-511. [Link][3]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link][8]
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Gurunanjappa, P., Kumar, R., & Kumar, S. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 16(12), 10243-10254. [Link]
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Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. RSC Advances, 12(25), 15959-15969. [Link][7]
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Husain, A., Rashid, M., Mishra, R., Parveen, S., & Shin, D. S. (2013). Synthesis and in vitro antimicrobial evaluation of new 1,3,4-oxadiazoles bearing 5-chloro-2-methoxyphenyl moiety. International journal of medicinal chemistry, 2013, 725673. [Link][10]
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Tiwari, D., Narang, R., Sudhakar, K., Singh, V., Lal, S., & Devgun, M. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Chemical biology & drug design, 100(6), 1086–1121. [Link][11]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]
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3M Innovative Properties Company. (2016). Processes for making hydrazides. U.S. Patent No. 9,738,602 B2. [5]
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Shanghai Hansen Biomedical Technology Co Ltd. (2019). Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. Chinese Patent No. 109422720B. [4]
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Witz, S., et al. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
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Plebankiewicz, M., Gzella, A. K., & Paneth, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link][1][8]
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Koparir, M., Orek, C., & Tas, M. (2015). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Journal of Chemistry, 2015, 1-7. [Link]
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Galge, R., Raju, A., Degani, M. S., & Thorat, B. N. (2014). Synthesis and In VitroAntimicrobial Activity of 1,3,4‐Oxadiazole‐2‐thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(2), 352-357. [Link]
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Ahmad, S., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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Al-Wahaibi, L. H. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(7), 2095. [Link]
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Al-Abdullah, E. S., et al. (2019). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 14(1), 1-10. [Link]
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Bao, X., Zhao, W., Zhou, Y., Wang, Y., Zhang, Y., & Lu, C. (2017). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 12(14), 1247-1260. [Link][2][9]
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Karabanovich, G., et al. (2016). S-Substituted 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiols: Potent Antimycobacterial Agents. Molecules, 21(9), 1195. [Link]
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Roshan, S., et al. (2022). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Indian Journal of Pharmaceutical Sciences, 84(1), 147-156. [Link][12]
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Application Notes & Protocols: In Vitro Antibacterial Assays for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
Foreword: The Rationale for Investigating 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[1] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a highly promising area of research.[2][3] This nucleus is a key feature in numerous compounds demonstrating a broad spectrum of pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[2][4] The incorporation of a thienyl (thiophene) ring and a thiol group into the 1,3,4-oxadiazole structure, as seen in 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol , presents a compelling strategy for developing new pharmacophores. Thiophene-containing compounds are known to possess diverse biological activities, and their derivatives have been investigated as inhibitors of essential bacterial enzymes like DNA gyrase.[5][6] Furthermore, the 1,3,4-oxadiazole-2-thiol moiety offers a versatile scaffold for structural modification, and its derivatives have shown significant antimicrobial potential.[2][7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial, yet critical, in vitro antibacterial evaluation of this novel compound. The protocols herein are grounded in established methodologies, primarily referencing the standards set by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and reliable data.[9][10] We will move beyond a simple recitation of steps, delving into the causality behind experimental choices to empower researchers to not only execute these assays but also to interpret the results with confidence and insight.
I. Foundational Concepts: Understanding the Assays
Before proceeding to the protocols, it is essential to grasp the principles of the primary assays used for preliminary antibacterial screening.
-
Agar Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to a particular antimicrobial agent.[11][12] An antibiotic-impregnated disk placed on an agar lawn inoculated with bacteria will release the compound, creating a radial concentration gradient.[13] If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[12] The diameter of this zone is proportional to the bacterium's sensitivity to the compound.
-
Broth Microdilution (Minimum Inhibitory Concentration - MIC): This is a quantitative method to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation.[14][15] The assay is performed in a 96-well microtiter plate where the compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized bacterial suspension.[15] The MIC value is a cornerstone metric in antimicrobial research.[16]
-
Minimum Bactericidal Concentration (MBC): This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18][19] It distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria).[19] This is determined by subculturing the clear wells from the MIC assay onto an agar plate and observing for colony growth.[19][20]
II. Experimental Workflow & Protocols
This section details the step-by-step protocols for evaluating the antibacterial activity of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
A. Preparation of Materials
1. Test Compound Stock Solution:
-
Rationale: A high-concentration, sterile stock solution is necessary for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel organic compounds for antimicrobial testing.
-
Protocol:
-
Accurately weigh 10 mg of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
-
Dissolve in 1 mL of sterile, cell-culture grade DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Store at -20°C. Note: It is crucial to run a DMSO-only control to ensure the solvent itself has no inhibitory effect at the concentrations used.
-
2. Bacterial Strains:
-
Rationale: A panel of clinically relevant and standard reference strains should be used, including both Gram-positive and Gram-negative bacteria, to assess the spectrum of activity.
-
Recommended Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Optional: Including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) can provide valuable data on the compound's potential to overcome existing resistance mechanisms.[21][22]
-
3. Media and Reagents:
-
Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB) for MIC testing[18]
-
Sterile Saline (0.85% NaCl)
-
0.5 McFarland Turbidity Standard[23]
-
Sterile cotton swabs, petri dishes, 96-well microtiter plates, and antibiotic disks (for controls).
B. Protocol 1: Agar Disk Diffusion Assay
This initial screening provides a rapid visual assessment of antibacterial activity.
Workflow Diagram:
Caption: Workflow for MIC Determination via Broth Microdilution.
Step-by-Step Method:
-
Plate Setup: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at a concentration twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This will create a range of concentrations.
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of MHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of MHB. This well will not be inoculated.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air. [15]7. Result Interpretation: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
D. Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This assay determines if the compound is bactericidal.
Step-by-Step Method:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations). [24]2. Plating: Spot-plate the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, count the number of colonies (CFUs) from each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. [18][19]An agent is generally considered bactericidal if the MBC is no more than four times the MIC. [19]
III. Data Presentation and Interpretation
Organizing the data clearly is crucial for analysis and comparison.
Table 1: Sample Data Presentation for Antibacterial Screening
| Compound | Test Organism | Disk Diffusion | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol | S. aureus ATCC 25923 | 22 mm | 8 | 16 | 2 |
| E. coli ATCC 25922 | 18 mm | 16 | >64 | >4 | |
| Ampicillin (Control) | S. aureus ATCC 25923 | 25 mm | 4 | 8 | 2 |
| E. coli ATCC 25922 | 15 mm | 32 | 64 | 2 | |
| DMSO (Control) | S. aureus ATCC 25923 | 0 mm | >128 | N/A | N/A |
| E. coli ATCC 25922 | 0 mm | >128 | N/A | N/A |
N/A: Not Applicable. Data are hypothetical and for illustrative purposes only.
Interpretation Insights:
-
In the hypothetical data above, the test compound shows good activity against the Gram-positive S. aureus, with a bactericidal effect (MBC/MIC ratio = 2).
-
The activity is less pronounced against the Gram-negative E. coli, and the effect appears to be bacteriostatic rather than bactericidal at the concentrations tested (MBC/MIC ratio > 4).
-
The presence of the chloro-substituent on the thienyl ring is an important structural feature, as halogenation can influence the lipophilicity and electronic properties of a molecule, potentially enhancing its ability to penetrate bacterial membranes. [21]
IV. Mechanistic Considerations & Next Steps
While these assays do not elucidate the mechanism of action, the structural motifs of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol allow for informed hypotheses that can guide future studies.
-
Cell Wall Synthesis Inhibition: The oxadiazole core has been identified in compounds that inhibit penicillin-binding proteins (PBPs), which are crucial for peptidoglycan synthesis in the bacterial cell wall. [25]* DNA Gyrase Inhibition: Thiophene derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication, through a unique allosteric mechanism distinct from that of fluoroquinolones. [6]* Other Potential Targets: The thiophene moiety has also been implicated in compounds that disrupt bacterial cell division by inhibiting the FtsZ protein or interfere with dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. [26][27] Subsequent investigations could involve macromolecular synthesis assays to determine if the compound selectively inhibits DNA, RNA, protein, or cell wall synthesis. [25]Further studies could also explore its effect on bacterial membrane integrity. [28] By following these detailed protocols and applying a rigorous analytical approach, researchers can effectively characterize the in vitro antibacterial profile of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, paving the way for its potential development as a novel therapeutic agent.
References
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Kaushik, N., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
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Al-Amiery, A. A., et al. (2016). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing. Available at: [Link]
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Singh, P., et al. (2017). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]
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Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
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Butler, D., et al. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. MDPI. Available at: [Link]
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Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
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Ghorab, M. M., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. Available at: [Link]
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Chen, Y-C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Available at: [Link]
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Rosales-Reyes, R., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]
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Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences. Available at: [Link]
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Kumar, V., et al. (2025). Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. RSC Medicinal Chemistry. Available at: [Link]
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Roshan, S., et al. (2022). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Galge, S. S., et al. (2014). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry. Available at: [Link]
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ResearchGate. (2014). Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. ResearchGate. Available at: [Link]
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Abu-Hashem, A. A., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Available at: [Link]
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Firoozpour, L., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. Available at: [Link]
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Eurtivong, C., & Proft, T. (2016). The Oxadiazole Antibacterials. Antibiotics. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]
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Application Notes & Protocols: Evaluating the Antifungal Activity of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Scaffolds
The escalating incidence of invasive fungal infections, compounded by the emergence of multidrug-resistant strains, presents a formidable challenge to global public health.[1] Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole ring, have garnered significant attention as a versatile scaffold in medicinal chemistry.[2][3] This nucleus is a bioisostere for amide and ester functionalities, potentially enhancing metabolic stability and pharmacokinetic properties.
Derivatives of 1,3,4-oxadiazole-2-thiol, in particular, have demonstrated a broad spectrum of pharmacological activities, including notable antifungal efficacy.[4][5] The incorporation of a thienyl (thiophene) moiety, as seen in the 5-(5-Chloro-2-thienyl) substituent, is a strategic design choice. The thiophene ring is present in numerous bioactive compounds and can modulate lipophilicity and target interaction.[6][7]
These application notes provide a comprehensive, field-proven guide for researchers evaluating the antifungal potential of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol derivatives. The protocols herein are designed not merely as a sequence of steps but as a self-validating framework, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible data generation. We will detail the essential workflows from primary screening to preliminary mechanism-of-action and cytotoxicity studies, providing the causal logic behind critical experimental choices.
Section 1: Synthesis and Characterization Overview
The synthesis of the core structure, 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, typically begins with 5-chloro-2-thiophenecarboxylic acid. A common synthetic route involves the conversion of the carboxylic acid to its corresponding acid hydrazide, followed by a cyclization reaction with carbon disulfide in the presence of a base like potassium hydroxide.[4][7][8] This process yields the 1,3,4-oxadiazole-2-thiol ring system. Further derivatization often occurs at the thiol group to generate a library of related compounds for structure-activity relationship (SAR) studies.[5]
Section 2: Protocol for In Vitro Antifungal Susceptibility Testing
The cornerstone of antifungal evaluation is determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.[1] The broth microdilution method, as standardized by CLSI, is the gold standard for this assessment due to its reproducibility and conservation of test material.[9][10]
Broth Microdilution Assay (Adapted from CLSI M27/M38)
This protocol is designed to assess the antifungal activity against both yeast (e.g., Candida albicans) and filamentous fungi (e.g., Aspergillus fumigatus).
Causality Behind Choices:
-
Medium: RPMI-1640 with L-glutamine, buffered with MOPS (morpholinepropanesulfonic acid), is the recommended medium.[11] Its defined composition provides consistency, and the MOPS buffer maintains a stable physiological pH (7.0), which is critical as fungal metabolism can alter the pH and affect drug activity.
-
Inoculum Size: A standardized inoculum is crucial for reproducibility.[12] Too high an inoculum can overwhelm the drug, leading to falsely high MICs, while too low an inoculum can lead to falsely low MICs. A spectrophotometer is used to standardize the initial cell suspension to a 0.5 McFarland standard before final dilution.[13]
-
Solvent: Test compounds are often poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is a common solvent. Its final concentration in the assay must be kept low (typically ≤1%) as it can inhibit fungal growth at higher concentrations.[11]
Materials & Reagents:
-
Test Compounds and Derivatives
-
Reference Antifungals (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Fungal Strains (including ATCC quality control strains like C. albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS powder
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Sterile 0.85% Saline
-
Dimethyl Sulfoxide (DMSO)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol Steps:
-
Medium Preparation: Prepare RPMI-1640 medium according to the manufacturer's instructions, supplementing with MOPS to a final concentration of 0.165 M and adjusting the pH to 7.0 ± 0.1 with 1 M NaOH. Filter-sterilize and store at 4°C.
-
Stock Solution Preparation: Prepare a stock solution of each test compound and reference drug in 100% DMSO (e.g., at 10 mg/mL).
-
Inoculum Preparation (Yeast): a. Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.[10] b. Harvest several colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (transmittance of 75-77%). This corresponds to approximately 1-5 x 10⁶ CFU/mL.[13] d. Dilute this adjusted suspension 1:1000 in the prepared RPMI-1640 medium to achieve the final working inoculum of 1-5 x 10³ CFU/mL.[11]
-
Inoculum Preparation (Molds): a. Grow the mold on an SDA plate at 35°C for 5-7 days until sporulation is evident. b. Gently flood the plate with sterile saline containing 0.05% Tween 80 (to help suspend the conidia). c. Harvest the conidia by gently scraping the surface with a sterile loop. d. Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard. e. Dilute this suspension in RPMI-1640 medium to achieve a final working inoculum of 0.4-5 x 10⁴ CFU/mL.[12]
-
Plate Preparation: a. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. b. Prepare an intermediate dilution of the drug stock in RPMI-1640. Add 200 µL of this solution (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (drug-free), and well 12 as the sterility control (medium only).
-
Inoculation and Incubation: a. Add 100 µL of the final working fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Seal the plates and incubate at 35°C. Incubate yeasts for 24-48 hours and molds for 48-72 hours, or until sufficient growth is seen in the growth control well.[14]
-
Endpoint Determination (MIC Reading): a. The MIC is read visually as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free growth control. b. For azoles and echinocandins against yeasts, the endpoint is typically a ≥50% reduction in turbidity.[1] c. For Amphotericin B and for molds against most agents, the endpoint is 100% growth inhibition (a clear well).[1]
Section 3: Data Presentation and Interpretation
Clear and standardized data presentation is essential for comparing the activity of different derivatives. MIC values should be summarized in a table.
Table 1: Template for In Vitro Antifungal Activity of Test Compounds
| Compound ID | Fungal Species | Strain ID | MIC (µg/mL) | Reference Antifungal MIC (µg/mL) |
| Parent | Candida albicans | ATCC 90028 | Data | Fluconazole: Data |
| Parent | Aspergillus fumigatus | ATCC 204305 | Data | Amphotericin B: Data |
| Derivative 1 | Candida albicans | ATCC 90028 | Data | Fluconazole: Data |
| Derivative 1 | Aspergillus fumigatus | ATCC 204305 | Data | Amphotericin B: Data |
| Derivative 2 | Candida albicans | ATCC 90028 | Data | Fluconazole: Data |
| Derivative 2 | Aspergillus fumigatus | ATCC 204305 | Data | Amphotericin B: Data |
Section 4: Investigating the Mechanism of Action
The structural similarity of 1,3,4-oxadiazole derivatives to azole antifungals suggests a potential mechanism of action involving the disruption of ergosterol biosynthesis.[15] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[16][17] Its depletion compromises membrane integrity and fluidity, leading to cell death.[16] A primary target within this pathway is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is inhibited by azoles.[18]
Ergosterol Quantitation Assay
This spectrophotometric assay measures the total ergosterol content in fungal cells after treatment with the test compound, providing evidence for the inhibition of the ergosterol biosynthesis pathway.
Protocol Steps:
-
Grow the fungal cells (e.g., C. albicans) in SDB to mid-log phase.
-
Treat the cells with the test compound at sub-MIC concentrations (e.g., MIC/2, MIC/4) for a defined period (e.g., 8-16 hours). Include a no-drug control and a positive control (e.g., fluconazole).
-
Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet.
-
Vortex for 1 minute and incubate in an 85°C water bath for 1 hour to saponify the lipids.
-
Allow the samples to cool to room temperature.
-
Extract the sterols by adding a mixture of 1 mL sterile water and 3 mL n-heptane, followed by vigorous vortexing for 3 minutes.
-
Collect the upper n-heptane layer and transfer it to a clean tube.
-
Scan the absorbance of the n-heptane layer from 230 nm to 300 nm using a spectrophotometer.
-
The presence of ergosterol is indicated by a characteristic four-peaked curve. A reduction in the absorbance at 281.5 nm and an increase at 230 nm in drug-treated cells compared to the control indicates inhibition of lanosterol 14α-demethylase and accumulation of its sterol precursors.
Section 5: In Vitro Cytotoxicity Assessment
A critical step in drug development is to assess the compound's toxicity towards mammalian cells.[19] An ideal antifungal agent should exhibit high potency against fungal pathogens with minimal toxicity to the host. The selectivity index (SI), calculated as the ratio of host cell toxicity to fungal cell toxicity, is a key metric.
MTT/MTS Assay for Mammalian Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial reductases can convert the tetrazolium salt (MTT or MTS) into a colored formazan product.
Materials & Reagents:
-
Mammalian cell line (e.g., HeLa, HepG2, or Vero cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol Steps:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Assay Development:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until color development is sufficient.
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀). c. Calculate the Selectivity Index (SI) as: SI = IC₅₀ / MIC . A higher SI value indicates greater selectivity for the fungal target.
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Georgopapadakou, N. H., & Walsh, T. J. (1996). Ergosterol biosynthesis inhibition: a target for antifungal agents. Current opinion in infectious diseases, 9(6), 468-474. [Link]
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Espinel-Ingroff, A., et al. (2002). Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi. Journal of Clinical Microbiology, 40(1), 177-185. [Link]
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Patsnap. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap Synapse. [Link]
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Zhang, J., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 10(4), 282. [Link]
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Tóth, Z., et al. (2019). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 5(3), 69. [Link]
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Benny, S. M. (2014). Biosynthesis of ergosterol. Slideshare. [Link]
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Guarro, J., et al. (1997). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 35(8), 2101-2105. [Link]
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de Oliveira, A. C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
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de Oliveira, A. C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132). [Link]
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Carrillo-Muñoz, A. J., et al. (2006). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 44(11), 3957-3962. [Link]
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Khan, I., et al. (2012). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chemical Society of Pakistan, 34(6), 1493-1498. [Link]
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ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... [Link]
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Wang, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 888320. [Link]
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Wang, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10. [Link]
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Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6649. [Link]
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Arikan, S., et al. (2002). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 46(10), 3259-3262. [Link]
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Quindós, G. (2018). In vitro antifungal susceptibility testing. ResearchGate. [Link]
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Quishida, C. C. D., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Journal of Fungi, 8(12), 1279. [Link]
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Yüksek, H., et al. (2007). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Turkish Journal of Chemistry, 31(2), 173-182. [Link]
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de Almeida, L. M. M., et al. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 11, 1421. [Link]
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Lee, D. G., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(5), 1437-1442. [Link]
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Rodrigues-Vendramini, P. V., et al. (2019). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. PLoS Neglected Tropical Diseases, 13(6), e0007426. [Link]
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Wieczorek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Semantic Scholar. (n.d.). synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. [Link]
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Khan, I., et al. (2010). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 15(12), 8563-8575. [Link]
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Farghaly, A. M., & El-Kashef, H. S. (2006). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 11(11), 881-894. [Link]
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Bădiceanu, C. D., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 66(3), 552-558. [Link]
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Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]
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Bollikolla, H. B., & Bheemavarapu, H. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276. [Link]
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Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. [Link]
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Application Notes & Protocols: Anticancer Applications of Substituted 1,3,4-Oxadiazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,4-Oxadiazole Scaffold in Oncology
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its remarkable metabolic stability and its capacity to act as a bioisostere for ester and amide groups. Its utility is demonstrated by its presence in marketed drugs with diverse therapeutic actions, such as the antiretroviral raltegravir and the antihypertensive tiodazosin.[1]
In the field of oncology, the 1,3,4-oxadiazole nucleus has emerged as a cornerstone for the design of novel therapeutic agents.[2][3][4] The scaffold's rigid planar structure and the presence of heteroatoms allow for specific and strong interactions with various biological targets through hydrogen bonding and π-π stacking.[5] Substituted 1,3,4-oxadiazoles have demonstrated potent anticancer activity through a multitude of mechanisms, making them a highly versatile and promising class of compounds for drug discovery and development.[1][3][6] This guide provides an in-depth overview of these mechanisms, key structure-activity relationship (SAR) insights, and detailed protocols for the synthesis and evaluation of their anticancer potential.
Core Anticancer Mechanisms of 1,3,4-Oxadiazole Derivatives
The broad-spectrum anticancer activity of 1,3,4-oxadiazoles stems from their ability to interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[2][7]
Inhibition of Key Cancer-Related Enzymes
A primary mechanism involves the targeted inhibition of enzymes that are overexpressed or hyperactive in cancer cells.[4][7][8]
-
Kinase Inhibition : Many signaling pathways that drive cell growth are regulated by kinases. 1,3,4-oxadiazole derivatives have been developed as potent inhibitors of several critical kinases:
-
VEGFR/EGFR : Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key drivers of angiogenesis and cell proliferation. Certain oxadiazole derivatives effectively block these receptors, cutting off the tumor's blood supply and growth signals.[1][9]
-
Focal Adhesion Kinase (FAK) : FAK is involved in cell adhesion, migration, and survival. Its inhibition by oxadiazole compounds can prevent metastasis.[9][10][11][12]
-
-
Histone Deacetylase (HDAC) Inhibition : HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is linked to carcinogenesis.[11] 1,3,4-oxadiazole-based HDAC inhibitors can induce cancer cell death through apoptosis, autophagy, and cell cycle arrest.[2][3][8][11]
-
Thymidylate Synthase (TS) Inhibition : TS is a critical enzyme in the synthesis of DNA precursors.[12] By inhibiting TS, 1,3,4-oxadiazole derivatives deplete the building blocks for DNA replication, leading to cell death, particularly in rapidly dividing cancer cells.[5][7][8]
-
Telomerase Inhibition : Telomerase is an enzyme that maintains the length of telomeres, allowing cancer cells to achieve immortality. 1,3,4-oxadiazole compounds that inhibit telomerase can reverse this process, leading to senescence and apoptosis.[2][5][8]
-
Other Enzymes : Derivatives have also shown inhibitory activity against other important targets like Poly (ADP-ribose) polymerase (PARP), involved in DNA repair, and Matrix Metalloproteinases (MMPs), involved in invasion.[2][13]
Disruption of Microtubule Dynamics
The mitotic spindle, composed of tubulin polymers, is essential for cell division. Several 1,3,4-oxadiazole derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization. This disruption arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[3][5][6]
Induction of Programmed Cell Death (Apoptosis)
Beyond targeting specific enzymes, many 1,3,4-oxadiazoles can directly initiate the apoptotic cascade. This can occur through various mechanisms, including the depolarization of the mitochondrial membrane and the activation of key executioner enzymes like caspase-3.[5][13]
Caption: Diverse anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Data Summary: Representative 1,3,4-Oxadiazole Anticancer Agents
The following table summarizes the activity of several noteworthy 1,3,4-oxadiazole derivatives, highlighting their targeted cell lines and mechanisms.
| Compound Structure/Reference | Target/Mechanism of Action | Target Cancer Cell Line(s) | Reported IC₅₀ Value(s) |
| Compound 4h [13]2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | MMP-9 Inhibition, G0/G1 Arrest | A549 (Lung) | <0.14 µM |
| Compound 36 [2][12]1,3,4-oxadiazole-thioether derivative | Thymidylate Synthase | HepG2 (Liver) | 0.7 µM |
| Compound 13 [2][12]3-trifluoromethyl-piperazine derivative | FAK Inhibition | HepG2 (Liver) | 2.5 µM (most effective) |
| Compound 26 [2]Pyridine 1,3,4-oxadiazole analogue | Telomerase Inhibition | HEPG2, MCF7, SW1116, BGC823 | Stronger than 5-fluorouracil |
| Compounds 2a-c [14]2,5-disubstituted-1,3,4-oxadiazoles with diphenylamine moiety | Cytotoxicity | HT29 (Colon) | 1.3 - 2.0 µM |
| Compound 3e [5][15]2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | STAT3 Inhibition, Apoptosis | MDA-MB-231 (Breast) | Potent (Specific value N/A) |
Application Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives.
Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Causality: This is one of the most common and versatile methods for creating the 1,3,4-oxadiazole core. The reaction involves the cyclodehydration of an N-acylhydrazide (or a related precursor), which is readily prepared from a carboxylic acid hydrazide and an acyl chloride or carboxylic acid. Phosphorus oxychloride (POCl₃) is an effective dehydrating agent for this transformation.
Materials:
-
Substituted aromatic acid hydrazide
-
Substituted aromatic carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Appropriate reaction vessel with reflux condenser and magnetic stirrer
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
In a round-bottom flask, create an equimolar mixture of the selected aromatic acid hydrazide and the aromatic carboxylic acid.
-
Add phosphorus oxychloride (POCl₃) dropwise to the mixture under stirring, typically using 3-5 mL per gram of starting material. The addition should be performed in an ice bath to control the initial exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring. This will hydrolyze the excess POCl₃.
-
The crude product will precipitate. Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water, and dry the crude product.
-
Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Caption: General workflow for synthesizing 1,3,4-oxadiazoles.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and proliferation. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[16][17]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HT-29) and a normal cell line (e.g., L929) for selectivity assessment.[13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well microtiter plates.
-
Test compounds (1,3,4-oxadiazole derivatives) dissolved in DMSO (stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Causality: This flow cytometry-based assay provides a quantitative measure of apoptosis and necrosis. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by the high-affinity binding of fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5][13][15]
Materials:
-
Cells treated with the test compound (at its IC₅₀ concentration) and control cells.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound (and controls) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization, then combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer, exciting the FITC at 488 nm and PI at an appropriate wavelength (e.g., 535 nm).
-
Data Interpretation: Quantify the percentage of cells in each of the four quadrants to determine the extent of apoptosis and necrosis induced by the compound.[13]
References
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Semantic Scholar. Design, Synthesis, and Anticancer Activity of 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives. [Link]
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Semantic Scholar. 1,3,4-Oxadiazoles as Anticancer Agents: A Review. [Link]
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- NIH. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.
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Application Notes & Protocols: Molecular Docking Studies of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
Abstract: This document provides a comprehensive guide to performing molecular docking studies on 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in drug discovery. We delineate a complete workflow, from target protein selection and preparation to ligand setup, docking simulation, and results interpretation. The protocols are designed to be robust and reproducible, emphasizing the scientific rationale behind each step to ensure methodological integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design and computational chemistry.
Introduction: The Rationale for In Silico Investigation
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The incorporation of a thienyl (thiophene) moiety often enhances the biological profile of heterocyclic compounds.[1][5] The subject of this guide, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, combines these key pharmacophores, making it a compelling candidate for biological evaluation.
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[6][7] It serves as an invaluable tool in modern drug discovery, enabling the rapid screening of virtual libraries, elucidation of potential mechanisms of action, and optimization of lead compounds.[8] By simulating the molecular interactions at an atomic level, docking provides critical insights that guide and prioritize experimental efforts.[9]
This application note details a validated protocol for conducting a molecular docking study of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in oncology.[10]
Experimental Design & Methodology
Target Selection and Rationale
The selection of an appropriate protein target is the foundational step of any docking study. The choice should be driven by existing biological data or strong therapeutic hypotheses.[11] Given that 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potential as anti-proliferative agents, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is selected as the target for this protocol.[10] EGFR is a transmembrane protein that plays a critical role in regulating cell proliferation and survival; its over-expression is a hallmark of many human cancers.
For this study, the crystal structure of the EGFR tyrosine kinase domain complexed with an inhibitor will be retrieved from the Protein Data Bank (PDB). We will use the entry with PDB ID: 1M17 .[10]
Required Software
-
Molecular Visualization: UCSF ChimeraX or PyMOL
-
Docking Software: AutoDock Vina
-
Preparation Tools: AutoDockTools (ADT)
-
File Conversion/Manipulation: Open Babel
Protocol I: Receptor Preparation
The goal of receptor preparation is to clean the raw PDB structure, making it suitable for a docking simulation by removing extraneous molecules and adding parameters necessary for energy calculations.[12][13]
-
Fetch the Protein Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank ().
-
Isolate the Protein Chain: The 1M17 structure may contain multiple protein chains, water molecules, and a co-crystallized ligand. For this protocol, we will use Chain A. Delete all other chains, water molecules (HOH), and the original ligand (e.g., erlotinib).[14][15]
-
Causality: Water molecules and non-essential cofactors can occupy space in the binding pocket and interfere with the docking algorithm's ability to find the optimal ligand pose.[13]
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein. The positions of hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining the correct hydrogen-bonding network.[13][16]
-
Assign Atomic Charges: Compute and assign partial atomic charges (e.g., Kollman charges) to all atoms. Charges are fundamental for calculating electrostatic interactions between the protein and the ligand.[17]
-
Generate PDBQT File: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT file format. This format is required by AutoDock Vina and contains atomic coordinates, partial charges, and atom type definitions.[14][18]
Protocol II: Ligand Preparation
Proper ligand preparation ensures that the molecule has a realistic 3D geometry and the necessary flexibility for the docking simulation.
-
Generate 2D Structure: Draw the structure of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol using a chemical drawing program (e.g., ChemDraw, MarvinSketch) and save it as a MOL file.
-
Convert to 3D and Energy Minimize: Use a tool like Open Babel to convert the 2D structure into a 3D conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization produces a low-energy, sterically favorable 3D conformation, which serves as a better starting point for the docking search.[13]
-
-
Set Up for Docking (in AutoDockTools):
-
Generate PDBQT File: Save the prepared ligand in the PDBQT format.[19]
Protocol III: Molecular Docking Simulation
This protocol uses AutoDock Vina to perform the docking calculation. The core of this process is defining a search space (grid box) and running the docking algorithm.
-
Define the Binding Site (Grid Box): The grid box is a three-dimensional cube that defines the search space for the ligand within the protein's active site.[18] To define its center, use the coordinates of the original co-crystallized ligand from the 1M17 PDB file. Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Create Configuration File: Prepare a text file (e.g., config.txt) that specifies the input files and search parameters for Vina.
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the true binding minimum but also increase computation time.
-
-
Execute Docking: Run the simulation from the command line: vina --config config.txt --log docking_log.txt
Docking Workflow Visualization
The following diagram illustrates the complete computational workflow.
Caption: Molecular Docking Workflow.
Results and Interpretation
Quantitative Data Analysis
AutoDock Vina outputs a series of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. A more negative value signifies a more favorable binding interaction.[11] The Root Mean Square Deviation (RMSD) is calculated between the atomic coordinates of different poses to assess their similarity.[6]
Table 1: Representative Docking Results for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol against EGFR (1M17)
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.000 | Met769, Leu768, Thr766, Cys773 |
| 2 | -8.2 | 1.251 | Met769, Leu694, Gln767 |
| 3 | -8.1 | 1.874 | Met769, Cys751, Leu768 |
| 4 | -7.9 | 2.103 | Leu694, Val702, Cys773 |
Qualitative Analysis of Molecular Interactions
The highest-ranked pose (Pose 1) should be loaded into a molecular visualization program along with the protein structure to analyze the specific interactions driving the binding.[11][12] Key interactions to identify include:
-
Hydrogen Bonds: Formed between hydrogen bond donors (like the thiol -SH or oxadiazole nitrogens) and acceptors (like backbone carbonyls or side-chain oxygens/nitrogens of amino acids).
-
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the chlorothienyl ring) and hydrophobic residues in the binding pocket (e.g., Leucine, Valine, Alanine).
-
Pi-Stacking: Potential interactions between the aromatic thienyl ring and aromatic residues like Phenylalanine or Tyrosine.
For the EGFR kinase domain (1M17), a critical interaction for many inhibitors is a hydrogen bond with the backbone of Met769 in the hinge region. A successful docking pose would ideally replicate this or other known key interactions.
Visualization of Key Molecular Interactions
The following diagram illustrates the hypothetical key interactions between the ligand and the EGFR active site based on the top-ranked docking pose.
Caption: Predicted Ligand-Receptor Interactions.
Protocol Validation and Trustworthiness
To ensure the trustworthiness of a docking protocol, it must be validated.[20] The most common method is re-docking , where the native co-crystallized ligand is removed from the PDB structure and then docked back into the same binding site.[20]
Validation Protocol:
-
Extract the native ligand (e.g., erlotinib from 1M17) and save it as a separate file.
-
Prepare the native ligand and the receptor using the same protocols described in Sections 2.3 and 2.4.
-
Perform the docking simulation using the same grid box parameters.
-
Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position and calculate the RMSD.
A resulting RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode, thus validating the methodology.[20] If experimental data (e.g., IC50 values) are available for a series of related compounds, a correlation between docking scores and biological activity can further strengthen the validation.[21][22]
Conclusion
This application note provides a detailed, step-by-step protocol for conducting a molecular docking study of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. By following this structured workflow, researchers can generate reliable and interpretable predictions of ligand-protein interactions. The hypothetical results suggest that the title compound may bind favorably within the EGFR kinase active site, primarily through hydrogen bonding and hydrophobic interactions.
It is critical to recognize that molecular docking is a predictive, hypothesis-generating tool.[9] The computational findings presented here provide a strong rationale for the synthesis and subsequent in vitro and in vivo biological evaluation of this compound to confirm its therapeutic potential.
References
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Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
-
ResearchGate. How to interprete and analyze molecular docking results?. (2024).
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Quora. How does one prepare proteins for molecular docking?. (2021).
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ResearchGate. How to validate the molecular docking results?. (2022).
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UCSF DOCK. Tutorial: Prepping Molecules. (2025).
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ResearchGate. How can I validate docking result without a co-crystallized ligand?. (2021).
-
ResearchGate. How to validate molecular docking results with no proper crystal structure??. (2021).
-
Johny, A. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. (2025).
-
BenchChem. Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (2025).
-
Wells, G. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. (2020).
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YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025).
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YouTube. Autodock Tutorial easy for beginners Ligand Preparation. (2020).
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Hinduwebsite.com. Molecular docking analysis: Significance and symbolism. (2025).
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ResearchGate. Molecular docking proteins preparation. (2019).
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YouTube. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022).
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IGI Global. Molecular Docking Analysis.
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YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021).
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Center for Computational Structural Biology. AutoDock Version 4.2.
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University of Manchester. Preparing the protein and ligand for docking.
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International Journal of Pharmaceutical Sciences Review and Research. Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. (2013).
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NIH National Library of Medicine. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives.
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ResearchGate. (PDF) Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. (2025).
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MDPI. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide.
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NIH National Library of Medicine. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. (2020).
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ResearchGate. (PDF) Design, Molecular Docking Study, Synthesis and Cytotoxicity Evaluation of New 1,3,4-Oxadiazole Derivatives. (2024).
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Farmacia Journal. SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. (2018).
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MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022).
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Journal of Mines, Metals and Fuels. A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2024).
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Bentham Science. Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023).
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PubMed Central. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2025).
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Using 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol in medicinal chemistry
An in-depth technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
Introduction: The Therapeutic Potential of Heterocyclic Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars in the design of novel therapeutic agents.[1] Among these, the 1,3,4-oxadiazole ring system has garnered significant attention due to its metabolic stability and its role as a versatile pharmacophore capable of engaging in various biological interactions.[1][2] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
This guide focuses on a specific, promising derivative: 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol . This molecule uniquely combines three key structural motifs:
-
The 1,3,4-Oxadiazole Core: A five-membered aromatic ring that acts as a stable scaffold and a bioisosteric replacement for amide and ester groups, often enhancing pharmacokinetic properties.[6][7]
-
The Thiophene Ring: A sulfur-containing heterocycle, prevalent in many pharmacologically active compounds, known to contribute to a range of biological effects, including antimicrobial and anticancer activities.[8][9] The chloro-substitution can further modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its activity.
-
The 2-Thiol Group: The presence of a thiol (SH) group on the oxadiazole ring provides a reactive handle for further chemical modification (S-alkylation/arylation) to create a library of derivatives.[10] It also significantly influences the compound's electronic and chelating properties, which can be crucial for its mechanism of action.[11]
The convergence of these features makes 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol a compelling candidate for drug discovery programs, particularly in the development of new anti-infective and anti-neoplastic agents.
Synthesis Protocol
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established procedure, typically involving the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[11][12] The following protocol outlines a reliable method for the preparation of the title compound.
Workflow for Synthesis
Caption: Synthetic route for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
Step-by-Step Protocol
Part 1: Synthesis of 5-Chloro-2-thenoyl hydrazide
-
Esterification: To a solution of 5-chloro-2-thiophenecarboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol to form the methyl ester.
-
-
Work-up and Isolation: After completion, remove the excess methanol under reduced pressure. Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution. Extract the methyl ester with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Hydrazinolysis: Dissolve the crude methyl 5-chloro-2-thiophenecarboxylate (1 equivalent) in ethanol. Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours.
-
Causality: Hydrazine is a potent nucleophile that attacks the ester's carbonyl carbon, leading to the displacement of the methoxy group and the formation of the more stable acid hydrazide.
-
-
Isolation of Hydrazide: Cool the reaction mixture. The solid product, 5-chloro-2-thenoyl hydrazide, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
Part 2: Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-thenoyl hydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol.
-
Cyclization: To this solution, add carbon disulfide (1.5 equivalents) dropwise while stirring. Reflux the resulting mixture for 10-14 hours. The reaction progress can be monitored by TLC.
-
Causality: The hydrazide reacts with carbon disulfide in the presence of a strong base (KOH) to form a potassium dithiocarbazate salt intermediate. Upon heating, this intermediate undergoes intramolecular cyclization via dehydration to form the stable 1,3,4-oxadiazole ring.[12]
-
-
Isolation and Purification: After cooling, reduce the volume of the solvent by evaporation. Pour the residue into ice-cold water. Acidify the solution to a pH of 5-6 with dilute hydrochloric acid to precipitate the crude product.
-
Final Product: Collect the solid precipitate by filtration, wash thoroughly with water to remove inorganic salts, and recrystallize from ethanol or an appropriate solvent to obtain the pure 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. The structure should be confirmed by IR, NMR, and Mass Spectrometry.[11]
Application in Antimicrobial Drug Discovery
The rise of multidrug-resistant pathogens presents a global health crisis, demanding the urgent development of new antimicrobial agents.[13] Thiophene-based heterocycles and 1,3,4-oxadiazole derivatives have independently shown significant antimicrobial potential, making their combination in the title compound a rational strategy for discovering novel anti-infectives.[8][9][14]
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Preparation of Inoculum: Culture the selected bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.[8] Dilute the culture in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the title compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well, ensuring the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Controls (Self-Validation):
-
Positive Control: Wells containing only broth and the microbial inoculum (should show growth).
-
Negative Control: Wells containing only broth (should remain clear).
-
Reference Drug: A known antibiotic or antifungal (e.g., ciprofloxacin, fluconazole) should be tested in parallel to validate the assay's sensitivity.
-
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol | 8 | 16 | 32 |
| Ciprofloxacin (Reference) | 1 | 0.5 | N/A |
| Fluconazole (Reference) | N/A | N/A | 4 |
Application in Anticancer Drug Discovery
The 1,3,4-oxadiazole scaffold is a privileged structure in oncology, with numerous derivatives reported to possess potent anti-proliferative activity.[3][5] These compounds can exert their effects through diverse mechanisms, including the inhibition of critical enzymes like kinases, telomerase, or thymidine phosphorylase, and by disrupting tubulin polymerization.[5][15]
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary screening method in cancer drug discovery.[16]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to attach overnight.[3]
-
Causality: Seeding a consistent number of cells and allowing them to adhere ensures a uniform starting point for the assay, reducing variability.
-
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the title compound.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with the highest concentration of the solvent (DMSO) used to dissolve the compound.
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Positive Control: A known anticancer drug (e.g., Doxorubicin) should be tested in parallel.
-
-
Incubation: Incubate the plate for 48 to 72 hours to allow the compound to exert its cytotoxic effects.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Causality: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol | 12.5 | 21.8 |
| Doxorubicin (Reference) | 0.8 | 1.2 |
Conclusion and Future Directions
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol represents a strategically designed scaffold for medicinal chemistry exploration. The protocols detailed herein provide a robust framework for its synthesis and initial biological evaluation as a potential antimicrobial or anticancer agent. Positive results from these in vitro screens would justify progression to more advanced studies, including:
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues, particularly via modification of the thiol group, to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicity Testing: Evaluating the compound's performance and safety profile in animal models, a critical step before any consideration for clinical development.[17][18][19]
This guide serves as a starting point for researchers to unlock the therapeutic potential of this versatile heterocyclic compound.
References
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- Al-Ostath, A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry.
- Biobide. In Vivo vs In Vitro: Differences in Early Drug Discovery - Blog.
- News-Medical.Net. (2021). In Vitro vs In Vivo Preclinical Studies.
- Desai, N. C., Dodiya, A. M., & Bhatt, K. M. (2011). Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives. ResearchGate.
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- Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons.
- Kumar, K. S., et al. (2015). Synthesis, Antioxidant, Anti-Inflammatory, and Antimicrobial Screening of Newer Thiophene-Fused Arylpyrazolyl 1,3,4-Oxadiazoles. Semantic Scholar.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Gaba, M., & Mohan, C. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI.
- Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
- Seremet, M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules.
- 1,3,4-oxadiazole-2-thiol derivatives with anticancer and/or antibacterial activities. ResearchGate.
- Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.
- Ahmad, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.
- Głowacka, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
- Kumar, S., & Parikh, A. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.
- Al-Omar, M. A. (2010). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules.
- Kaur, R., et al. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development.
- Kumar, A., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry.
- Sharma, P., & Sharma, B. C. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers.
- Yordanova, D., et al. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia.
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- Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
- Oniga, S., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5-ARYL-1,3,4-OXADIAZOLES. Farmacia Journal.
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Method for preparing N-Mannich bases from 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione
Application Note & Protocol Guide
Topic: A Validated Method for the Preparation of N-Mannich Bases from 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1,3,4-Oxadiazole Mannich Bases
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of pharmacological activities.[1][2] These five-membered heterocyclic compounds are recognized for their metabolic stability and their ability to act as bioisosteres for ester and amide functionalities, enhancing pharmacokinetic profiles. When functionalized to a 2-thione, the 5-substituted-1,3,4-oxadiazole-2-thione core becomes a versatile platform for further chemical modification.
A particularly fruitful derivatization strategy is the aminomethylation via the Mannich reaction, which introduces a flexible aminomethyl linker at the N-3 position. This reaction provides a straightforward and efficient route to a diverse library of N-Mannich bases.[3][4] These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting potent anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antiviral activities.[1][5][6][7] The introduction of the Mannich base side chain can enhance the compound's solubility, cell permeability, and ability to form crucial interactions with biological targets.
This guide provides a comprehensive, field-tested protocol for the synthesis of N-Mannich bases starting from 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione, a key intermediate that combines the favorable electronic properties of the thienyl group with the versatile 1,3,4-oxadiazole-2-thione core.
The Mannich Reaction: Mechanistic Insights
The Mannich reaction is a three-component condensation involving a compound with an acidic proton (the 1,3,4-oxadiazoline-2-thione), an aldehyde (typically formaldehyde), and a primary or secondary amine. The trustworthiness of this protocol is grounded in its well-understood mechanism, which proceeds in two primary stages.[8]
-
Formation of the Electrophilic Iminium Ion: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde. This is followed by dehydration to generate a highly reactive electrophilic species known as an Eschenmoser salt precursor or, more generally, an iminium ion. This step is crucial as it creates the electrophile that will be attacked by our acidic substrate.
-
Nucleophilic Attack by the Oxadiazole: The N-H proton at the 3-position of the 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione is acidic. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This forms the C-N bond, yielding the final N-Mannich base.
Understanding this mechanism explains the choice of reactants: formaldehyde provides the one-carbon linker, and the diverse range of available amines allows for extensive structural and functional group diversification in the final product.
Comprehensive Experimental Workflow
The synthesis is a two-part process. First, the core heterocyclic starting material is prepared. Second, this core is used in the Mannich reaction to generate the target N-Mannich bases.
Sources
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Application Note: A Computational Chemistry Workflow for the Analysis of 1,3,4-Oxadiazole Derivatives in Drug Discovery
Introduction: The Privileged 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a versatile component in the design of novel therapeutic agents.[3][4] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3]
As the demand for more effective and safer drugs accelerates, computational chemistry has become an indispensable tool in the drug discovery pipeline.[5] By modeling molecular structures and interactions, we can predict the properties of novel compounds, prioritize synthetic efforts, and gain deep mechanistic insights, thereby reducing costs and timelines. This application note provides a detailed, integrated workflow for the computational analysis of 1,3,4-oxadiazole derivatives, guiding researchers from fundamental electronic structure characterization to the prediction of biological activity and pharmacokinetic profiles.
Part 1: Quantum Chemical Analysis with Density Functional Theory (DFT)
Expertise & Experience: Before assessing a molecule's interaction with a biological target, it is crucial to understand its intrinsic electronic properties. Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, providing insights into stability, reactivity, and spectroscopic properties.[6][7] For 1,3,4-oxadiazole derivatives, DFT allows us to quantify how different substituents on the ring alter its electronic landscape, which is a key determinant of both its chemical behavior and its potential for molecular recognition.
Trustworthiness: The protocol below outlines a self-validating workflow. A geometry optimization followed by a frequency calculation is essential. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface, ensuring the reliability of all subsequently calculated properties.
Protocol 1: DFT-Based Electronic Structure Calculation
Objective: To optimize the geometry of a 1,3,4-oxadiazole derivative and calculate its key electronic properties.
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Methodology:
-
Molecule Building:
-
Construct the 3D structure of the 1,3,4-oxadiazole derivative using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
-
Input File Preparation:
-
Specify the calculation type: Opt Freq (Geometry Optimization followed by Frequency calculation).
-
Select the DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[8] This combination provides a good balance between accuracy and computational cost.
-
Define the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for singlet ground states).
-
Save the input file (e.g., oxadiazole_dft.com).
-
-
Execution:
-
Submit the input file to the quantum chemistry software. This calculation can be computationally intensive depending on the size of the molecule.
-
-
Analysis of Results:
-
Geometry Optimization: Confirm that the optimization has converged successfully.
-
Frequency Analysis: Verify that there are no imaginary frequencies in the output, confirming a true local minimum.
-
Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity.[10] A smaller gap suggests the molecule is more polarizable and reactive.[11][12]
-
Molecular Electrostatic Potential (MEP) Map: Generate and visualize the MEP surface. This map reveals the charge distribution and helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions.
-
Data Presentation: Representative DFT-Calculated Properties
The table below summarizes typical quantum chemical descriptors for a hypothetical 2,5-disubstituted 1,3,4-oxadiazole derivative, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Descriptor | Value | Significance |
| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability.[10] |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.[10] |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.[13] |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |
Visualization: DFT Workflow Diagram
Caption: Workflow for DFT analysis of 1,3,4-oxadiazole derivatives.
Part 2: Elucidating Biological Interactions via Molecular Docking
Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5][14] This method is fundamental in structure-based drug design for identifying potential drug candidates, elucidating binding mechanisms, and explaining structure-activity relationships (SAR).[15] For 1,3,4-oxadiazole derivatives, docking can reveal how specific substitutions enable interactions with key amino acid residues in a target's active site.
Trustworthiness: A critical step for validating any docking protocol is re-docking the co-crystallized ligand into the protein's active site. A reliable docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[16] This ensures the chosen parameters are appropriate for the system under study.
Protocol 2: Molecular Docking of 1,3,4-Oxadiazole Derivatives
Objective: To predict the binding mode and affinity of 1,3,4-oxadiazole derivatives against a specific protein target.
Software: AutoDock Vina, UCSF Chimera, PyRx, or similar packages.[17][18]
Methodology:
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, co-solvents, and ions.[19]
-
If a co-crystallized ligand is present, save it to a separate file to define the binding site.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the required format (e.g., .pdbqt for AutoDock Vina).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure from Part 1 as the starting geometry for the ligand.
-
Assign partial charges and define rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is typically a 3D grid centered on the active site, which can be identified from the position of the co-crystallized ligand.[14] The grid box should be large enough to accommodate the ligand and allow for rotational and translational freedom.
-
-
Docking Simulation:
-
Analysis of Docking Results:
-
Binding Affinity: The docking score estimates the free energy of binding. More negative values indicate stronger, more favorable binding.[21][22]
-
Binding Pose: Visualize the top-ranked pose in the context of the protein's active site using software like PyMOL or Discovery Studio.
-
Intermolecular Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.[16] These interactions are key to understanding the molecular basis of binding.
-
Data Presentation: Sample Molecular Docking Results
This table shows hypothetical docking results for a series of 1,3,4-oxadiazole derivatives against a target protein (e.g., a kinase).
| Compound ID | R-Group | Binding Affinity (kcal/mol) | Key Interacting Residues |
| OXA-01 | -H | -7.2 | ASP-145 (H-bond), PHE-80 |
| OXA-02 | -OCH₃ | -7.9 | ASP-145 (H-bond), LYS-65 (H-bond) |
| OXA-03 | -Cl | -8.5 | ASP-145 (H-bond), PHE-80, VAL-35 |
| Control Drug | - | -8.1 | ASP-145 (H-bond), LYS-65 (H-bond) |
Visualization: Molecular Docking Workflow
Caption: The process of molecular docking from preparation to analysis.
Part 3: In Silico Prediction of ADMET Properties
Expertise & Experience: A compound with high binding affinity is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), and an acceptable toxicity (T) profile.[23] Predicting ADMET properties early in the discovery process is crucial for reducing late-stage attrition. Web-based tools like SwissADME provide rapid, reliable predictions based on a molecule's structure.[24]
Trustworthiness: ADMET prediction tools are validated against large datasets of known drugs. A key component of this analysis is assessing compliance with established guidelines like Lipinski's Rule of Five.[25][26] This rule of thumb helps evaluate a compound's "drug-likeness" for oral bioavailability.[27][28] Compounds that adhere to these rules have a higher probability of success in clinical trials.[25]
Protocol 3: ADMET Profile Prediction
Objective: To evaluate the drug-likeness and pharmacokinetic properties of 1,3,4-oxadiazole derivatives.
Software: SwissADME (web server).[24]
Methodology:
-
Input Submission:
-
Navigate to the SwissADME website.
-
Draw the structure of the 1,3,4-oxadiazole derivative or paste its SMILES string into the input field.
-
Submit the molecule for analysis.
-
-
Data Retrieval and Interpretation:
-
The server will return a comprehensive report. Focus on the following key areas:
-
Physicochemical Properties: Note the Molecular Weight (MW), LogP (lipophilicity), and number of Hydrogen Bond Donors (HBD) and Acceptors (HBA).
-
Lipinski's Rule of Five: Check for violations. An orally active drug generally has no more than one violation of the following: MW ≤ 500 Da, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10.[25][28]
-
Pharmacokinetics: Assess predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Medicinal Chemistry: Look for flags related to problematic fragments (e.g., PAINS alerts) that might lead to non-specific activity or toxicity.
-
Drug-Likeness: Review the overall drug-likeness score and the "Bioavailability Radar," which provides a graphical summary of key properties.
-
Data Presentation: Predicted ADMET Properties
This table summarizes key ADMET predictions for the same series of derivatives.
| Compound ID | MW ( g/mol ) | LogP | HBD | HBA | Lipinski Violations | GI Absorption | BBB Permeant |
| OXA-01 | 210.2 | 2.1 | 1 | 4 | 0 | High | Yes |
| OXA-02 | 240.2 | 1.9 | 1 | 5 | 0 | High | Yes |
| OXA-03 | 244.6 | 2.7 | 1 | 4 | 0 | High | Yes |
Visualization: ADMET Prediction Workflow
Caption: A streamlined workflow for in silico ADMET prediction.
Conclusion: An Integrated Approach to Rational Drug Design
The computational workflow presented in this application note—integrating DFT, molecular docking, and ADMET prediction—provides a powerful and systematic strategy for the analysis of 1,3,4-oxadiazole derivatives. This multi-faceted approach allows researchers to move beyond simple screening, enabling a deep, mechanism-based understanding of their compounds. By characterizing electronic structure, predicting biological interactions, and profiling pharmacokinetic properties in silico, drug development teams can make more informed decisions, efficiently prioritize candidates for synthesis and experimental testing, and ultimately accelerate the journey from lead compound to clinical candidate.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25.
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from
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How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025, July 24). YouTube.
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from
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bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from
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Lipinski rule of five - Lecture Notes. (2023, November 28).
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UC Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity. Retrieved from
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
-
ResearchGate. (2023, December 5). Interpretation of Molecular docking results?
-
JACS Au. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets.
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
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UNESP Institutional Repository. (n.d.). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review.
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Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
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Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024, October 16).
-
Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Retrieved from
-
How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024, October 29). YouTube.
-
Jiang, H., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current medicinal chemistry, 18(21), 3127-3131.
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.
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Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved from
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
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ChemicalBook. (2022, January 25). Applications of 1,3,4-Oxadiazole. Retrieved from
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Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). PubMed.
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
-
1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. (n.d.). PubMed.
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
-
SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. (n.d.). Semantic Scholar.
-
SwissADME. (n.d.). Frequently Asked Questions. Retrieved from
-
SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Spirulina platensis. (2021, November 11). ResearchGate.
-
Unveiling the chemistry of 1,3,4‐oxadiazoles and thiadiazols: A comprehensive review. (n.d.). Wiley Online Library.
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Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022, November 1). MDPI.
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A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN.
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). ResearchGate.
-
Non-symmetrical 1,3,4-oxadiazole derivatives: Synthesis, characterization, and computational study of their optical properties. (2023, January). ResearchGate.
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Wikipedia. (n.d.). Density functional theory. Retrieved from
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Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.). Research India Publications.
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Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). MDPI.
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Density Functional Theory (DFT). (n.d.). NWChem.
-
Density Functional Theory for Molecules. (2025, August 23). GitHub.
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Assay Development Framework for Efficacy Testing of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] This document presents a comprehensive, multi-phase framework for evaluating the biological efficacy of a specific derivative, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol (referred to herein as CTh-OxT). This guide provides not just protocols, but the underlying scientific rationale for a structured, hit-to-lead characterization workflow. We will cover initial broad-spectrum screening to identify biological activity, subsequent dose-response and mechanism of action (MoA) studies to determine potency and mode of action, and conclude with essential early-stage ADME-Tox profiling. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data for informed decision-making in drug discovery projects.
Phase 1: Foundational Characterization & Broad-Spectrum Screening
The initial phase is designed to answer the most fundamental questions: Is the compound soluble and stable in assay conditions, and does it exhibit any biological activity in broad, target-agnostic assays?
Preliminary Compound Management: Solubility and Stock Preparation
Causality: An accurate determination of efficacy is impossible if the compound precipitates in the assay buffer. This protocol establishes the solubility limits and provides a standardized method for preparing high-concentration stock solutions, ensuring consistency across all subsequent experiments.
Protocol: Aqueous Solubility and Stock Solution Preparation
-
Materials: CTh-OxT powder, Dimethyl Sulfoxide (DMSO, cell culture grade), Phosphate-Buffered Saline (PBS) pH 7.4, vortex mixer, microcentrifuge, spectrophotometer or plate reader.
-
Stock Solution Preparation:
-
Accurately weigh 5-10 mg of CTh-OxT.
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). DMSO is a common solvent for initial screening of compound libraries.[4]
-
Vortex thoroughly until fully dissolved. If necessary, gentle warming (37°C) can be applied.
-
Centrifuge at >10,000 x g for 10 minutes to pellet any insoluble particulates.
-
Carefully transfer the supernatant to a new, sterile tube. This is your master stock. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Aqueous Buffer Solubility Test:
-
Prepare serial dilutions of the DMSO stock into your primary assay buffer (e.g., PBS).
-
A common starting point is a 1:100 dilution (1% final DMSO concentration) to achieve a top screening concentration of 100-500 µM.
-
Incubate at the intended assay temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect for precipitation. For a quantitative measure, measure the absorbance at 600 nm; an increase indicates insolubility.
-
Trustworthiness Check: The final DMSO concentration in all assays should be kept constant (typically ≤0.5%) and be included in vehicle controls to nullify solvent-induced effects.
-
General Biological Screening: A Two-Pronged Approach
To maximize the chances of detecting a biological effect, we employ parallel screening in both a biochemical (enzyme-based) and a cell-based assay.
Expertise & Rationale: The 1,3,4-oxadiazole moiety is prevalent in known enzyme inhibitors.[5][6] A fluorescence-based assay offers high sensitivity and is adaptable to high-throughput screening (HTS).[7][8] This protocol uses a generic fluorogenic substrate that can be cleaved by a model enzyme (e.g., a protease like trypsin or a phosphatase) to produce a fluorescent signal. An active inhibitor will prevent this cleavage, resulting in a reduced signal.
Protocol: Fluorescence-Based Enzyme Inhibition Assay
-
Principle: The assay measures the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product. CTh-OxT is screened for its ability to inhibit this process.
-
Materials: 384-well, black, flat-bottom plates; a model enzyme (e.g., Trypsin); a corresponding fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC); Assay Buffer (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl); a known inhibitor for the enzyme (positive control); fluorescence plate reader.
-
Procedure:
-
Dispense 10 µL of Assay Buffer into all wells.
-
Add 50 nL of CTh-OxT stock solution (or controls) to achieve the desired final concentration (e.g., 10 µM).
-
Negative Control: Add 50 nL of DMSO. This represents 0% inhibition.
-
Positive Control: Add 50 nL of the known inhibitor stock. This represents 100% inhibition.
-
-
Add 5 µL of enzyme solution (pre-diluted in Assay Buffer) to all wells except the substrate control wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 5 µL of the fluorogenic substrate solution (pre-diluted in Assay Buffer).
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 2 minutes for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Calculate Percent Inhibition: % Inhibition = (1 - (Rate_CTh-OxT - Rate_background) / (Rate_DMSO - Rate_background)) * 100.
-
Assay Quality Check: Calculate the Z'-factor using the positive and negative controls. An acceptable assay for HTS should have a Z'-factor > 0.5.[4]
-
Expertise & Rationale: It is critical to determine if CTh-OxT affects cell health. This could represent a desired anticancer effect or an undesirable toxicity profile.[9] The resazurin (AlamarBlue) assay is a robust method that measures the metabolic activity of living cells. Viable cells reduce non-fluorescent blue resazurin to the highly fluorescent pink resorufin.[10]
Protocol: Resazurin Cell Viability Assay
-
Principle: The assay quantifies the reducing capacity of living cells, which is proportional to the number of viable cells. A decrease in fluorescence indicates cytotoxicity.
-
Materials: A relevant human cell line (e.g., A549 lung cancer cells or HEK293 embryonic kidney cells); complete cell culture medium; 96-well, clear, flat-bottom plates; Resazurin sodium salt solution; Doxorubicin or Staurosporine (positive control for cytotoxicity).
-
Procedure:
-
Seed cells into the 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Prepare serial dilutions of CTh-OxT in culture medium.
-
Remove the old medium and add 100 µL of the medium containing CTh-OxT or controls to the cells.
-
Vehicle Control: Medium with the same final DMSO concentration as the test wells.
-
Positive Control: Medium with a known cytotoxic agent.
-
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours.
-
Measure fluorescence (Ex/Em = 560/590 nm).
-
-
Data Analysis:
-
Calculate Percent Viability: % Viability = (Fluorescence_CTh-OxT / Fluorescence_Vehicle) * 100.
-
Phase 2: Hit Validation and Mechanism of Action (MoA)
If CTh-OxT shows significant activity (>50% inhibition or cytotoxicity) in Phase 1, the next steps are to confirm the activity, determine its potency (IC₅₀), and understand its mechanism.
Potency Determination: IC₅₀ Curve Generation
Expertise & Rationale: The half-maximal inhibitory concentration (IC₅₀) is a critical metric of a compound's potency. This protocol expands on the single-point screen by using a range of concentrations to generate a dose-response curve.
Protocol: 10-Point IC₅₀ Determination
-
Principle: By testing the compound across a range of concentrations, we can model the relationship between concentration and inhibition, from which the IC₅₀ is derived.
-
Procedure:
-
Follow the relevant protocol from Phase 1 (either biochemical or cell-based).
-
Instead of a single concentration, prepare a 10-point serial dilution series of CTh-OxT (e.g., starting at 100 µM and using a 1:3 dilution factor).
-
Run the assay in triplicate for each concentration.
-
-
Data Analysis:
-
Calculate the % Inhibition or % Viability for each concentration.
-
Plot the results against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
-
| Parameter | Description | Example Value |
| Top Plateau | Maximum response (approx. 100%) | 100.2% |
| Bottom Plateau | Minimum response (approx. 0%) | 1.5% |
| IC₅₀ | Concentration for 50% inhibition | 5.2 µM |
| Hill Slope | Steepness of the curve | -1.1 |
MoA Study: Enzyme Inhibition Kinetics
Expertise & Rationale: If CTh-OxT is an enzyme inhibitor, understanding how it inhibits is crucial for lead optimization. By measuring the inhibitor's effect at different substrate concentrations, we can determine if it is competitive (binds to the active site), non-competitive (binds to an allosteric site), or uncompetitive (binds to the enzyme-substrate complex).[11][12]
Protocol: Michaelis-Menten & Lineweaver-Burk Analysis
-
Principle: The Michaelis-Menten constant (Km) is the substrate concentration at which the reaction rate is half of Vmax. The type of inhibitor is determined by how it affects Km and Vmax.[13]
-
Procedure:
-
Set up the fluorescence-based enzyme assay as before.
-
Create a matrix of conditions in a 96- or 384-well plate.
-
Vary the substrate concentration along the x-axis (e.g., 8 concentrations from 0.25x Km to 10x Km).
-
Vary the CTh-OxT concentration along the y-axis (e.g., 4-5 concentrations, including 0 µM, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).
-
Measure the initial reaction rates for all conditions.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction rate versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[Substrate]).
-
Interpretation:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease).
-
-
Phase 3: Early ADME-Tox Profiling
Expertise & Rationale: A potent compound is not useful if it is immediately metabolized by the liver or is toxic to essential systems. Early in vitro ADME-Tox assays help to de-risk a compound and predict its in vivo behavior.[14][15][16]
Metabolic Stability Assay
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Principle: This assay measures the rate at which CTh-OxT is metabolized by key drug-metabolizing enzymes (like Cytochrome P450s) present in liver microsomes.[14][17] A short half-life suggests rapid clearance in vivo.
-
Materials: CTh-OxT, pooled Human Liver Microsomes (HLMs), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), Acetonitrile (ACN) with an internal standard, LC-MS/MS system.
-
Procedure:
-
Pre-warm HLM solution and buffer to 37°C.
-
In a microfuge tube, add CTh-OxT (final concentration ~1 µM) to the HLM solution.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the reaction in each aliquot by adding it to cold ACN containing an internal standard.
-
Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of CTh-OxT.
-
-
Data Analysis:
-
Plot the natural log of the percent of CTh-OxT remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.
-
| Compound | In Vitro t₁/₂ (minutes) | Predicted In Vivo Clearance |
| Verapamil (Control) | 15 | High |
| CTh-OxT (Example) | 45 | Moderate |
| Warfarin (Control) | >120 | Low |
Visualizations: Workflows and Pathways
References
-
Al-Ostoot, F. H., et al. (2023). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. PubMed. [Online] Available at: [Link][5]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Online] Available at: [Link][18]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Online] Available at: [Link][19]
-
MarinBio. Advanced ADME-Tox Assays | Preclinical Drug Development. [Online] Available at: [Link][17]
-
Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. [Online] Available at: [Link][4]
-
Ali, A., et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Online] Available at: [Link][9]
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Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH. [Online] Available at: [Link][11]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Online] Available at: [Link][13]
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PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Online] Available at: [Link]
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Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Online] Available at: [Link][7]
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Ofni Systems. Assay Validation Guidelines. [Online] Available at: [Link]
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Harrison, R. K., et al. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. PMC - NIH. [Online] Available at: [Link][20]
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Çakmak, O., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Online] Available at: [Link][21]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Online] Available at: [Link][12]
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Fezza, F., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Online] Available at: [Link][8][22]
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ResearchGate. (2023). Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. [Online] Available at: [Link][1]
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Murthy, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Online] Available at: [Link][2]
-
El-Sabbagh, O. I., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. [Online] Available at: [Link]
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Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. [Online] Available at: [Link][3]
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ResearchGate. (2025). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. [Online] Available at: [Link][6]
-
Roshan, R., et al. (2023). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Indian Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol synthesis
An advanced technical support guide for researchers, scientists, and drug development professionals.
Technical Support Center: Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. As a key heterocyclic scaffold, its successful synthesis is crucial for various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol?
The most reliable and widely used method is a one-pot cyclization reaction. It begins with the corresponding acid hydrazide, 5-chloro-2-thenoyl hydrazide, which is reacted with carbon disulfide in a basic alcoholic solution. The reaction is completed by acidifying the mixture to precipitate the final product.[1][2][3][4] This method is known for its high yields and operational simplicity.[5]
Q2: What are the roles of the key reagents in this synthesis?
Understanding the function of each reagent is critical for optimization and troubleshooting:
-
5-chloro-2-thenoyl hydrazide: This is the foundational precursor that provides the substituted thienyl ring and the N-N-C=O backbone required for forming the oxadiazole core.
-
Potassium Hydroxide (KOH): It acts as a base catalyst. Its primary role is to deprotonate the hydrazide, making it a more potent nucleophile to attack the carbon disulfide. It also facilitates the formation of the intermediate potassium dithiocarbazate salt.[2][3][6]
-
Carbon Disulfide (CS₂): This reagent is the carbon source for the C-2 position of the oxadiazole ring and provides the sulfur atom for the thiol/thione group.[1][3][7]
-
Ethanol: Typically used as the reaction solvent, as it effectively dissolves the reactants and allows the reaction to be heated to reflux.[4][5][8]
-
Hydrochloric Acid (HCl) or other acids: Added at the end of the reaction to neutralize the potassium salt intermediate, causing the final product to protonate and precipitate out of the solution.[1][5][8]
Q3: How should I monitor the reaction's progress?
The reaction progress is best monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and petroleum ether (e.g., 1:3 ratio).[4] Spot the starting hydrazide and the reaction mixture on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. The reaction is considered complete when the starting hydrazide spot is no longer visible.
Q4: The product name includes "-thiol," but it can also exist as a "-thione." What does this mean for my final product?
The final compound exhibits thiol-thione tautomerism, a common feature for 2-mercapto-1,3,4-oxadiazoles.[1] This means the product exists as an equilibrium mixture of two forms: the thiol (-SH) and the thione (C=S, N-H). In most cases, the thione form is the predominant and more stable tautomer in the solid state and in various solvents. For characterization and subsequent reactions, it is crucial to be aware that both forms may be present.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most frequent challenge. A systematic approach to troubleshooting is essential.
-
Possible Cause 1: Purity of Starting Hydrazide
-
Explanation: The purity of the 5-chloro-2-thenoyl hydrazide is paramount. Impurities from its synthesis (e.g., unreacted ester or hydrazine) can inhibit the cyclization reaction or lead to side products.[9]
-
Solution: Verify the purity of your hydrazide using melting point analysis and spectroscopy (¹H NMR). If it is impure, recrystallize it or synthesize a fresh batch from the corresponding ester and hydrazine hydrate.[4][10]
-
-
Possible Cause 2: Inefficient Reaction Conditions
-
Explanation: The reaction requires sufficient thermal energy and time for the cyclization of the dithiocarbazate intermediate to occur. Inadequate heating or a shortened reflux time will result in an incomplete reaction.
-
Solution: Ensure the reaction mixture is refluxing vigorously but controllably. A typical reflux time is between 8 to 12 hours.[5][8] Use TLC to confirm the reaction has gone to completion before proceeding with the workup.
-
-
Possible Cause 3: Incorrect Stoichiometry
-
Explanation: The molar ratios of the reactants are critical. An excess or deficit of KOH or CS₂ can negatively impact the yield. Insufficient base will lead to incomplete deprotonation of the hydrazide, while too little CS₂ will leave unreacted starting material.
-
Solution: Carefully calculate and measure the molar equivalents of all reactants. Refer to the optimized protocol table below for recommended ratios.
-
-
Possible Cause 4: Improper Workup
-
Explanation: Significant product loss can occur during isolation. If the acidification is not performed correctly, the product may not fully precipitate. The choice of pH is important; making the solution too strongly acidic can sometimes lead to degradation.
-
Solution: Cool the reaction mixture in an ice bath before and during acidification. Add the acid dropwise with constant stirring until the pH is approximately 5-6.[8] If precipitation is slow, gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Problem 2: Product is Impure or Oily
-
Possible Cause 1: Incomplete Precipitation of the Potassium Salt
-
Explanation: Before acidification, the intermediate exists as a potassium salt. If this salt is not fully formed or if it crashes out of the solution prematurely, the final product can be contaminated.
-
Solution: Ensure all the KOH has dissolved and the reaction mixture is homogeneous during the initial phase. If necessary, a small amount of water can be added to the ethanolic KOH solution to aid solubility.[4]
-
-
Possible Cause 2: Difficulty with Recrystallization
-
Explanation: The crude product may contain impurities that hinder crystallization, resulting in an oily or sticky solid. Finding an appropriate solvent system is key.
-
Solution: Ethanol is a common and effective solvent for recrystallizing 1,3,4-oxadiazole-2-thiols.[4][5] If the product is too soluble in pure ethanol, a mixed solvent system like ethanol-water or DMF-ethanol can be used.[5] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly.
-
Data & Protocols
Optimized Reaction Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis.
-
Preparation of Starting Material:
-
Cyclization Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-thenoyl hydrazide (1.0 eq.) in absolute ethanol.
-
Add a solution of potassium hydroxide (1.1 eq.) in a small amount of water to the flask with stirring.[4]
-
To this basic solution, add carbon disulfide (1.5 eq.) dropwise. A yellowish precipitate of the potassium dithiocarbazate salt may form.
-
Heat the mixture to reflux and maintain for 10-12 hours, monitoring by TLC until the starting hydrazide is consumed.[8]
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture by adding 3M hydrochloric acid dropwise with vigorous stirring until the pH is between 5 and 6.[8]
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product. Recrystallize from ethanol or an ethanol-water mixture to obtain the pure 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.[4][5]
-
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Hydrazide:KOH:CS₂ Molar Ratio | 1 : 1.1 : 1.5 | Ensures complete deprotonation and provides a slight excess of CS₂ to drive the reaction. |
| Solvent | Absolute Ethanol | Good solubility for reactants and suitable reflux temperature. |
| Temperature | Reflux (~78 °C) | Provides necessary activation energy for cyclization. |
| Reaction Time | 10 - 12 hours | Ensures the reaction proceeds to completion. Monitor with TLC. |
| Final pH | 5 - 6 | Optimal for complete precipitation of the product without causing degradation. |
| Typical Yield | 70 - 85% | This range is commonly reported for similar syntheses under optimized conditions.[5] |
Table 2: Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| FT-IR (KBr, cm⁻¹) | ~3100 (N-H), ~2550 (S-H, weak), ~1610 (C=N), ~1550 (C=C), ~1300 (C=S), ~1050 (C-O-C)[4] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0-15.0 (s, 1H, SH/NH), ~7.2-7.8 (m, 2H, thienyl protons)[4] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~160 (C-5 of oxadiazole), Aromatic carbons of the thienyl ring[4] |
Visual Workflow and Logic Diagrams
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
-
Technical Support Center: Optimizing Oxadiazole Synthesis. Benchchem.
-
Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. (2023). National Institutes of Health (NIH).
-
Approaches to oxadiazole synthesis from monoacyl hydrazide. ResearchGate.
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2023). National Institutes of Health (NIH).
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry.
-
Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. (2013). National Institutes of Health (NIH).
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Authorea.
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Royal Society of Chemistry.
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Galore Knowledge.
-
Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions. ResearchGate.
-
The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. ResearchGate.
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry.
-
5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. BLDpharm.
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega.
Sources
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- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Substituted-1,3,4-Oxadiazole-2-thiols
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 5-substituted-1,3,4-oxadiazole-2-thiols. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important class of heterocyclic compounds. The unique chemical nature of these molecules, particularly the presence of the acidic thiol group and the potential for thiol-thione tautomerism, presents specific challenges during purification.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 5-substituted-1,3,4-oxadiazole-2-thiols. Each issue is analyzed by probable cause, followed by a detailed, step-by-step solution.
Issue 1: Crude product is an intractable oil or fails to crystallize ("oiling out").
Expert Analysis: "Oiling out" during recrystallization is a common frustration that typically points to one of three issues: the solution is excessively supersaturated, the cooling process is too rapid, or the presence of significant impurities is depressing the melting point and disrupting crystal lattice formation.[3]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (5-10% of the total volume) of the hot solvent to reduce the saturation level.[3]
-
Slow Cooling: Ensure the flask is allowed to cool to room temperature slowly and without disturbance. Do not place it directly in an ice bath. Once at room temperature, cooling to 0-4 °C can be attempted.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to initiate crystallization.[3]
-
-
Consider a Pre-Purification Step: If oiling persists, impurities are the likely culprit. Perform a rapid acid-base extraction (see protocol below) to remove neutral or basic impurities before attempting recrystallization again.
Issue 2: Persistent impurities are observed in ¹H NMR or TLC after multiple recrystallizations.
Expert Analysis: When recrystallization fails to remove impurities, it's often because the impurity has very similar solubility properties to the desired product. The most common impurities in the synthesis of these oxadiazoles are the starting acid hydrazide and the intermediate potassium dithiocarbazate salt.[1][4] Leveraging the unique acidity of the oxadiazole-2-thiol is the most effective strategy.
Solution: Implement an Acid-Base Extraction Workflow
The thiol proton is acidic and can be removed by a base to form a water-soluble thiolate salt, leaving non-acidic impurities in the organic phase.[5]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH).[6][7]
-
Scientist's Note: Use NaHCO₃ if you suspect the presence of base-sensitive functional groups (e.g., esters) on your 'R' substituent. NaOH is more effective for weakly acidic thiols but can hydrolyze esters.[5]
-
-
Separation: Allow the layers to separate. Drain the aqueous layer (which now contains your product as the sodium salt) into a separate flask.
-
Back-Wash (Optional but Recommended): To remove any residual neutral impurities from the aqueous layer, wash it once with a small volume of the organic solvent. Discard this organic wash.[7]
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) dropwise with stirring. The 5-substituted-1,3,4-oxadiazole-2-thiol will precipitate out as the pH becomes acidic. Monitor the pH with litmus paper to ensure complete precipitation (target pH ~2-3).
-
Isolation: Collect the pure, precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts and dry thoroughly.
Issue 3: Product streaks badly or shows poor separation on a silica gel column.
Expert Analysis: Streaking on silica gel TLC plates or columns is a classic sign of an undesirable interaction between the analyte and the stationary phase.[3] Silica gel is weakly acidic, and the oxadiazole-2-thiol, being an acidic and polar compound, can interact too strongly, leading to poor chromatographic behavior. The thiol-thione tautomerism also means you might be separating two rapidly interconverting species of different polarities.[2]
Troubleshooting & Optimization:
| Observation | Potential Cause | Recommended Solution |
| Severe Streaking | Strong acidic interaction with silica. | Mobile Phase Modification: Add a small amount (0.1-1%) of a modifier like acetic acid or formic acid to the eluent. This protonates the compound and suppresses its interaction with the acidic silica surface.[3] |
| Poor Separation | Co-elution of product and impurities. | Change Solvent System: If a standard hexane/ethyl acetate system fails, switch to a system with different selectivity, such as dichloromethane/methanol.[3] |
| Compound Stuck on Column | Product is too polar for the chosen eluent. | Use a Gradient: Start with a less polar mobile phase and gradually increase the polarity (e.g., from 100% DCM to 5% MeOH in DCM). |
| Suspected Decomposition | The acidic silica is catalyzing degradation. | Switch Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) column for particularly sensitive compounds.[3][8] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for recrystallizing my 5-substituted-1,3,4-oxadiazole-2-thiol?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. Ethanol and aqueous ethanol are excellent starting points for this class of compounds.[9][10]
| Solvent | Boiling Point (°C) | Polarity | Comments & Typical Use |
| Ethanol | 78 | Polar Protic | A very common and effective choice. Often used as a co-solvent with water.[10] |
| Methanol | 65 | Polar Protic | Similar to ethanol but its lower boiling point can sometimes be advantageous. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for less polar substituted oxadiazoles. Often used in a solvent/anti-solvent pair with hexanes. |
| Water | 100 | Very Polar | Generally used as an "anti-solvent" with a miscible organic solvent like ethanol to decrease solubility upon cooling. |
| Dioxane | 101 | Polar Aprotic | Can be used in mixtures with ethanol for compounds that are difficult to dissolve.[11] |
Experimental Workflow:
-
Place ~20 mg of your crude material in a test tube.
-
Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it's too soluble.
-
If it's insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a good candidate.
-
Allow the hot solution to cool. Abundant crystal formation indicates an excellent solvent.
Q2: My IR spectrum is missing the S-H peak around 2500 cm⁻¹. Is my product incorrect?
A2: Not necessarily. This is a key piece of evidence related to the thiol-thione tautomerism of the 1,3,4-oxadiazole-2-thiol ring.[2] Spectroscopic studies have shown that these compounds often exist predominantly in the thione form (C=S) in solution and in the solid state.[2][12] The absence of a distinct S-H stretching band and the presence of a C=S stretching band (typically around 1300-1350 cm⁻¹) is strong evidence for the thione tautomer.[13] This does not change the purification principles, but it helps explain the compound's polarity.
Q3: Can I use column chromatography as my primary purification method?
A3: Yes, column chromatography is a powerful technique, especially for complex mixtures or when recrystallization fails.[14][15][16] However, due to the potential for streaking and the relatively large amounts of solvent required, it is often more efficient to first perform a bulk purification using acid-base extraction to remove major impurities, and then use chromatography to separate the product from any remaining minor, neutral impurities.
Visualized Workflow: Purification Strategy Selection
This flowchart provides a logical decision-making process for purifying your crude 5-substituted-1,3,4-oxadiazole-2-thiol.
Caption: Decision flowchart for selecting the optimal purification strategy.
References
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
(2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link]
-
Hasan, A., et al. (2011). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Asian Journal of Chemistry, 23(6), 2433-2436. [Link]
-
Farghaly, T. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 19(5). [Link]
-
Koparir, M., et al. (2012). Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. ResearchGate. [Link]
-
Rao, V. R., & Srinivasan, V. R. (1972). Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. Canadian Journal of Chemistry, 50(22), 3744-3747. [Link]
-
Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]
-
Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]
-
Reddit User Discussion. (2020). Removal of Smelly Thiol via Extraction? r/OrganicChemistry. [Link]
-
Reddit User Discussion. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? r/chemistry. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
-
El-Emam, A. A., et al. (2004). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 9(4), 269-278. [Link]
-
Chemistry Stack Exchange User Discussion. (2025). Purification of thiols. [Link]
-
Koparir, M., et al. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Journal of Chemistry, 2013. [Link]
-
Kumar, S., et al. (2013). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 18(7), 8450-8461. [Link]
-
Degutyte, R., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. [Link]
-
Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6331-6342. [Link]
-
Kumar, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(31). [Link]
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- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
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- 10. asianpubs.org [asianpubs.org]
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- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing 1,3,4-Oxadiazole Cyclization Reactions
Welcome to the technical support center dedicated to enhancing the yields of 1,3,4-oxadiazole cyclization reactions. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges with in-depth, evidence-based solutions and practical, field-proven insights to streamline your experimental workflow and improve your outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of 1,3,4-oxadiazoles, providing explanations for the underlying causes and actionable troubleshooting steps.
Problem 1: Consistently Low Reaction Yields
Low yields are a frequent challenge in 1,3,4-oxadiazole synthesis and can be attributed to several factors, from incomplete reactions to product degradation.
Potential Cause 1: Incomplete Cyclization
The crucial cyclodehydration step of the intermediate, such as an N,N'-diacylhydrazine or acylhydrazone, may be inefficient.
-
Expert Insight: The choice of the cyclizing agent is paramount and is often dictated by the substrate's sensitivity. While harsh reagents like phosphorus oxychloride (POCl₃) are effective, they can lead to the degradation of delicate molecules.[1]
-
Troubleshooting Steps:
-
Evaluate Your Dehydrating/Oxidizing Agent: For sensitive substrates, consider milder reagents. For the cyclization of N-acylhydrazones, oxidants such as iodine or ceric ammonium nitrate can be effective.[1] Greener alternatives, like iron-catalyzed reactions with hydrogen peroxide, are also emerging.[1]
-
Optimize Reaction Temperature and Time: Ensure the reaction is conducted at the optimal temperature to facilitate cyclization without causing decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.
-
Consider Microwave-Assisted Synthesis (MAOS): Microwave irradiation can significantly accelerate reaction rates and improve yields by providing uniform and efficient heating.[2][3] This method often allows for shorter reaction times and can be performed under solvent-free conditions, aligning with green chemistry principles.[2]
-
Potential Cause 2: Suboptimal Reaction Conditions
The reaction environment, including the choice of solvent and base, plays a critical role in the efficiency of the cyclization.
-
Expert Insight: Aprotic polar solvents like DMSO or DMF can facilitate the reaction, particularly in base-mediated syntheses.[4] The selection and stoichiometry of the base are also crucial for success.[4]
-
Troubleshooting Steps:
-
Solvent Selection: If your yield is low in a non-polar solvent, consider switching to a polar aprotic solvent like DMF or DMSO.
-
Base Optimization: In base-mediated reactions, carefully screen different bases (e.g., inorganic bases like NaOH or KOH) and optimize their concentration.[4]
-
Problem 2: Significant Side Product Formation
The formation of unwanted side products can drastically reduce the yield of the desired 1,3,4-oxadiazole and complicate purification.
Common Side Product: Diacyl Hydrazides
When starting from acyl hydrazides, the formation of a stable 1,2-diacyl hydrazine intermediate can sometimes be a thermodynamic sink, preventing efficient cyclization.
-
Expert Insight: A strategic approach to circumvent this issue is to avoid the formation of the 1,2-diacyl hydrazide intermediate altogether.
-
Troubleshooting Steps:
-
Alternative Synthetic Route: A method involving the coupling of α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions can prevent the formation of the diacyl hydrazide intermediate.[4] This method is also tolerant to the presence of water.[4]
-
One-Pot Procedure Optimization: In one-pot syntheses starting from carboxylic acids, meticulous optimization of catalyst loading and base equivalents is essential to minimize side-product formation.[4]
-
Problem 3: Inefficient Cyclization of Diacylhydrazines
The choice of dehydrating agent is a critical parameter for the successful cyclization of diacylhydrazines to form the 1,3,4-oxadiazole ring.
-
Expert Insight: A wide array of dehydrating agents can be employed, each with its own advantages and disadvantages in terms of reactivity and handling.
-
Recommended Reagents:
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,3,4-oxadiazoles?
The most prevalent synthetic routes to 1,3,4-oxadiazoles typically start from:
-
Acid hydrazides (or hydrazine) and acid chlorides/carboxylic acids: This is a very common method involving the formation of a diacylhydrazine intermediate followed by cyclodehydration.[5]
-
Diacylhydrazines: Direct cyclization of pre-formed diacylhydrazines using a variety of dehydrating agents is a widely used approach.[5][7]
-
Acylhydrazones: Oxidative cyclization of acylhydrazones is another effective method.[9][10]
-
Acylthiosemicarbazides: Cyclization of acylthiosemicarbazides, often using an oxidizing agent like iodine, can yield 2-amino-1,3,4-oxadiazoles.[6][11]
Q2: How can I improve the yield of my microwave-assisted 1,3,4-oxadiazole synthesis?
Microwave-assisted synthesis is a powerful technique for improving yields and reducing reaction times.[2][12] To optimize your microwave-assisted protocol:
-
Optimize Power and Temperature: Carefully screen the microwave power and reaction temperature. Higher power does not always equate to better yield and can sometimes lead to decomposition.
-
Solvent Choice: While some microwave reactions can be performed neat (solvent-free), for others, a high-boiling point polar solvent like DMF or DMSO is beneficial.
-
Reaction Time: Microwave reactions are typically very fast. Monitor the reaction closely by TLC in short time intervals to avoid over-cooking and potential degradation of your product.
Q3: My 1,3,4-oxadiazole product is difficult to purify. What are some common impurities and how can I remove them?
Purification challenges often arise from unreacted starting materials or the formation of side products.
-
Common Impurities:
-
Unreacted acid hydrazide or carboxylic acid.
-
The diacylhydrazine intermediate if the cyclization is incomplete.
-
Side products from competing reactions, such as the formation of 1,3,4-thiadiazoles when using thiosemicarbazide precursors.[11]
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard purification technique. A careful selection of the eluent system is crucial for good separation.
-
Acid-Base Extraction: If your product has different acidic or basic properties compared to the impurities, a liquid-liquid extraction can be a simple and effective initial purification step.
-
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for Diacylhydrazine Cyclization
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux | Powerful and widely used.[5][6] | Harsh conditions, can be corrosive.[1] |
| Thionyl Chloride (SOCl₂) | Reflux | Effective dehydrating agent.[5][7] | Generates HCl and SO₂ gas. |
| Polyphosphoric Acid (PPA) | High temperature | Good for less reactive substrates.[4][5] | Viscous, difficult to handle and work up. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Room temperature | Mild conditions.[7] | Can be expensive. |
| Burgess Reagent | Varies | Mild and effective.[7] | Can be moisture sensitive. |
| Sulfuryl Fluoride (SO₂F₂) | Mild conditions | Practical and effective.[8] | Gaseous reagent, requires careful handling. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Dehydrative Cyclization of Diacylhydrazines using POCl₃
-
To a stirred solution of the 1,2-diacylhydrazine (1.0 mmol) in phosphorus oxychloride (5.0 mL), the reaction mixture is refluxed for 4-6 hours.[13]
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The reaction mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed thoroughly with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).[13]
Protocol 2: Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
-
A mixture of an acid hydrazide (1.0 mmol), a carboxylic acid (1.0 mmol), and a catalytic amount of a dehydrating agent (e.g., POCl₃, a few drops) is placed in a microwave-safe reaction vessel.[12]
-
The vessel is sealed and subjected to microwave irradiation at a specified power (e.g., 300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 3-10 minutes).[3][12]
-
The reaction progress should be monitored carefully.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by pouring the reaction mixture into cold water and filtering the resulting precipitate.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 12. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Thienyl-Oxadiazole Thiols
Welcome to the technical support resource for researchers engaged in the synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring the integrity and success of your experimental outcomes.
Section 1: The Synthetic Pathway - A Quick Overview
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a robust and widely utilized transformation in medicinal chemistry.[1] The primary route involves the reaction of a carbohydrazide with carbon disulfide in a basic medium, followed by an acidic workup to induce cyclization. For the synthesis of our target molecule, the process begins with thiophene-2-carbohydrazide.
The general workflow is outlined below:
Caption: General workflow for thienyl-oxadiazole thiol synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter. Each answer provides an explanation of the cause and a detailed, actionable solution.
Issues with the Starting Material: Thiophene-2-carbohydrazide
Question 1: My initial hydrazinolysis of methyl thiophene-2-carboxylate to form the carbohydrazide is giving a very low yield. What's going wrong?
Answer: Low yields in this step typically stem from two main issues: incomplete reaction or hydrolysis of the starting ester.
-
Causality: Hydrazinolysis is a nucleophilic acyl substitution reaction. For it to proceed efficiently, the hydrazine must effectively attack the ester's carbonyl carbon. If the reaction time is too short or the temperature is too low, the reaction will be incomplete. Conversely, if water is present, especially under basic or acidic conditions (even trace amounts), the ester can hydrolyze back to the carboxylic acid, which will not react with hydrazine under these conditions. Hydrazine itself is basic, which can promote this hydrolysis if water is present.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry methanol or absolute ethanol as your solvent. Ensure your glassware is thoroughly oven-dried before use.[2]
-
Molar Ratio: Use a significant excess of hydrazine monohydrate (typically 3-5 equivalents) to drive the equilibrium toward the product.
-
Reaction Time & Temperature: While some protocols suggest room temperature, gently refluxing the reaction mixture for 4-6 hours can dramatically increase the conversion rate.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Isolation: Upon cooling, the thiophene-2-carbohydrazide often precipitates as a white solid. If it doesn't, slowly adding the reaction mixture to ice-cold water can induce precipitation.[4]
-
Reaction & Cyclization Problems
Question 2: After adding carbon disulfide and refluxing, my TLC plate shows multiple spots, and I can't isolate the desired product. What are these side products?
Answer: This is a classic problem in oxadiazole-thiol synthesis and usually points to incomplete cyclization or the formation of stable, undesired intermediates. The key is understanding the reaction mechanism.
Caption: Core reaction mechanism and potential for side product formation.
-
Causality & Main Side Products:
-
Uncyclized Potassium Dithiocarbazate: The first step of the reaction is the formation of a potassium dithiocarbazate salt.[5] This salt is quite stable and requires sufficient energy (heat) and an acidic environment to lose a molecule of water and cyclize. If the reflux is too short or the acidification step is inefficient, this salt will be a major component of your crude product.
-
Symmetrical Thiadiazole Derivatives: In some cases, particularly with impure starting materials or incorrect stoichiometry, self-condensation products can occur, although this is less common for this specific synthesis.
-
Decomposition: Harsh conditions, such as using an overly strong base (e.g., sodium hydride instead of KOH) or excessive heat, can lead to the decomposition of the dithiocarbazate intermediate before it has a chance to cyclize.
-
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use precise molar equivalents. A typical ratio is Carbohydrazide:KOH:CS₂ of 1:1:1.2. A slight excess of CS₂ is often used as it can be volatile.[6]
-
Ensure Complete Salt Formation: Before refluxing, ensure the carbohydrazide and KOH have fully reacted to form the potassium salt of the hydrazide. This is usually done by stirring them together in ethanol for 15-30 minutes at room temperature before slowly adding the CS₂.
-
Reflux Duration: Ensure the reaction is refluxed for an adequate amount of time, typically 5-10 hours.[6][7] The reaction is complete when the evolution of hydrogen sulfide (H₂S) gas ceases (use appropriate safety measures and a scrubber).
-
Critical Acidification Step: After reflux, cool the mixture to room temperature. Pour it into a beaker of crushed ice and then slowly and carefully acidify with a dilute acid (e.g., 10% HCl or acetic acid) with constant stirring until the pH is ~5-6.[1] This step is crucial for protonating the intermediate and driving the cyclization. A solid product should precipitate out.
-
Question 3: The reaction mixture turned dark brown/black during reflux. Is this normal?
Answer: Some color change is expected, but a very dark or black mixture often indicates decomposition, likely due to sulfur-based side reactions.
-
Causality: This is often caused by an excessive amount of base or too high a temperature. The strong base can react with the ethanol solvent to form ethoxide, which can then react with CS₂ to form potassium ethyl xanthate, a common side reaction.[8] Additionally, high temperatures can promote the decomposition of the sulfur-containing intermediates into complex sulfur species, which are often dark in color.
-
Troubleshooting Protocol:
-
Moderate the Temperature: Ensure a gentle, controlled reflux. Do not overheat.
-
Use the Correct Base: Potassium hydroxide is the standard and most effective base for this reaction. Avoid overly strong bases.
-
Monitor Base Quantity: Ensure you are not using a large excess of KOH. A 1:1 molar ratio with the hydrazide is sufficient.[9]
-
Purification & Characterization Challenges
Question 4: I've isolated a solid, but the melting point is broad, and the NMR is messy. How can I effectively purify my thienyl-oxadiazole thiol?
Answer: Purification of thiols can be challenging due to their propensity for oxidation and the difficulty in removing uncyclized starting material.
-
Causality:
-
Disulfide Formation: The thiol (-SH) group is susceptible to air oxidation, especially in solution and under basic conditions, forming a disulfide (R-S-S-R) bridge between two molecules. This impurity will have a different melting point and distinct NMR signals.
-
Residual Starting Material: If the reaction was incomplete, both thiophene-2-carbohydrazide and the potassium dithiocarbazate salt may co-precipitate with your product.
-
-
Troubleshooting & Purification Protocol:
-
Recrystallization: This is the most effective method. Ethanol is a commonly used and effective solvent.[6] Dissolve the crude product in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, followed by chilling in an ice bath to maximize crystal formation.
-
Acid-Base Wash (for stubborn impurities): If recrystallization fails, an acid-base extraction can be attempted, though it risks oxidation. Dissolve the crude product in a dilute base (like 5% NaOH solution) to deprotonate the thiol, forming a water-soluble thiolate salt. Filter off any insoluble organic impurities. Then, re-precipitate your product by acidifying the aqueous filtrate with cold, dilute HCl. This should be done quickly and at low temperatures to minimize disulfide formation.
-
Minimize Air Exposure: When handling the compound in solution (e.g., during recrystallization or NMR sample preparation), try to minimize prolonged exposure to air. While working under a full inert atmosphere is not always necessary, avoiding vigorous stirring in an open flask for hours can help.[10]
-
Question 5: My ¹H NMR spectrum shows a broad peak around 10-15 ppm, but I was expecting a sharp thiol (-SH) peak around 3-4 ppm. Is my product correct?
Answer: Yes, this is not only correct but is the expected result and confirms the presence of your product. This observation is due to thiol-thione tautomerism.
-
Causality and Spectroscopic Evidence: The 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol exists as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[11][12]
Caption: Thiol-Thione tautomeric equilibrium.
In most solvents and especially in the solid state, the equilibrium heavily favors the thione form .[13] Therefore, the spectroscopic data will reflect this structure:
-
¹H NMR: You are not observing an -SH proton. Instead, you are seeing the N-H proton of the thione tautomer. This proton is attached to a nitrogen within a heterocyclic ring, is acidic, and can hydrogen bond, causing its signal to be very downfield (13-15 ppm) and often broad.[2] The signal is also D₂O exchangeable.
-
IR Spectroscopy: You will not see a characteristic S-H stretch (around 2550-2600 cm⁻¹). Instead, you should look for a C=S stretch (around 1150-1200 cm⁻¹) and an N-H stretch (around 3100-3300 cm⁻¹).[7]
-
¹³C NMR: The carbon in the ring attached to the sulfur will appear as a thione (C=S) at a characteristic downfield shift, typically >175 ppm.[2]
Table 1: Expected Spectroscopic Data for 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione
| Feature | Technique | Expected Chemical Shift / Wavenumber | Notes |
| Thiophene Protons | ¹H NMR | δ 7.0-8.0 ppm | Three distinct signals (doublet, doublet, dd) characteristic of a 2-substituted thiophene ring.[14] |
| N-H Proton | ¹H NMR | δ 13.0-15.0 ppm | Broad singlet, D₂O exchangeable. Confirms the predominant thione tautomer.[2] |
| Oxadiazole C=N | IR | ~1540 cm⁻¹ | Stretching vibration of the endocyclic C=N bond.[2] |
| Thione C=S | IR | ~1190 cm⁻¹ | Stretching vibration of the exocyclic C=S bond.[7] |
| N-H Stretch | IR | ~3150 cm⁻¹ | Stretching vibration of the N-H bond in the thione tautomer. |
| Thione Carbon (C=S) | ¹³C NMR | δ >175 ppm | Very downfield signal confirming the thione structure.[2] |
| Oxadiazole Carbon | ¹³C NMR | δ ~160 ppm | Signal for the other carbon in the oxadiazole ring.[2] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material instead of thiophene-2-carbohydrazide to make other 5-substituted oxadiazole thiols? A: Absolutely. This synthetic method is highly versatile. Any aromatic or aliphatic carbohydrazide can be used as a starting material to synthesize the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol.[1][2] The reaction conditions (base, solvent, time) are generally very similar.
Q2: What are the primary safety concerns for this reaction? A: The main hazards are carbon disulfide (CS₂) and hydrogen sulfide (H₂S).
-
Carbon Disulfide (CS₂): It is highly flammable, volatile, and toxic. It should be handled exclusively in a well-ventilated fume hood, away from any ignition sources.[8]
-
Hydrogen Sulfide (H₂S): This gas is a byproduct of the cyclization reaction. It is toxic and has a characteristic rotten egg smell. The reaction should be performed in a fume hood, and it is advisable to use a base trap (e.g., a bubbler with NaOH solution) to scrub the effluent gas.
Q3: My final product seems to degrade over time when stored. What are the best storage conditions? A: The thiol/thione group makes the compound susceptible to slow air oxidation. For long-term storage, keep the solid product in a tightly sealed vial in a cool, dark place. Storing it under an inert atmosphere (like nitrogen or argon) in a desiccator is ideal to prevent both oxidation and moisture absorption.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
This protocol is a representative example and should be adapted based on laboratory safety standards and preliminary small-scale trials.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene-2-carbohydrazide (e.g., 1.42 g, 10 mmol) and absolute ethanol (50 mL). Stir until the solid is mostly dissolved.[2][4]
-
Base Addition: Add potassium hydroxide (0.56 g, 10 mmol) to the mixture and stir for 20 minutes at room temperature.
-
CS₂ Addition: While stirring, add carbon disulfide (0.91 g, 0.72 mL, 12 mmol) dropwise to the flask. The mixture will likely turn yellow, and a precipitate may form.[15]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 8-10 hours. The reaction is complete when the evolution of H₂S gas ceases.[7]
-
Work-up: Cool the flask to room temperature. In a separate beaker, prepare ~100 g of crushed ice. Pour the reaction mixture slowly into the crushed ice with vigorous stirring.
-
Acidification & Isolation: Slowly add 10% hydrochloric acid dropwise to the iced mixture until the pH is approximately 5-6. A pale yellow or off-white solid should precipitate.
-
Filtration: Filter the solid product using a Büchner funnel, wash thoroughly with cold water (3 x 30 mL), and allow it to air dry.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product. Dry the crystals in a vacuum oven at 50-60°C.
Section 5: References
-
El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry. [Link][16][17][18]
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B. [Link][3]
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link][2]
-
ResearchGate. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. [Link][11]
-
Kavitha, S., & Noolvi, M. N. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Pharmaceutical Research International. [Link][19]
-
Ospanova, F. A., et al. (2020). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Eurasian Chemico-Technological Journal. [Link][13]
-
Abdel-Wahab, B. F., & Abdel-Gawad, H. (2018). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link][5]
-
ResearchGate. (n.d.). Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. ResearchGate. [Link][12]
-
Al-Sultani, K. H. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link][20]
-
Sharma, S., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. [Link][21]
-
ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link][22]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2005). 5-Furan-2yl[2][4][16]oxadiazole-2-thiol, 5-furan-2yl-4H[2][3][16] triazole-3-thiol and their thiol-thione tautomerism. Molecules. [Link][23]
-
El-Sheshtawy, H. S., et al. (2016). Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study. INIS-IAEA. [Link]
-
IRJMETS. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles: Review. International Research Journal of Modernization in Engineering Technology and Science. [Link][24]
-
Sherman, W. R., & Von Esch, A. (1960). Ring-Opening Reactions of 1,3,4-Oxadiazol-2-ones and Thiones. The Journal of Organic Chemistry. [Link][25]
-
Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. [Link][14]
-
Kulkarni, S. K., et al. (2008). Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences. [Link][7]
-
Yüksek, H., et al. (2012). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules. [Link][15]
-
Gontijo, J. V., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link][1]
-
Koparir, M., et al. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of Chemistry. [Link][9]
-
Chemistry Stack Exchange. (n.d.). Purification of thiols. Chemistry Stack Exchange. [Link][10]
-
Jain, A. K., et al. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Chula Digital Collections. [Link][6]
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Stability and solubility issues of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol in DMSO
Technical Support Center: 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
An In-Depth Guide to Stability and Solubility in DMSO for Researchers
Welcome to the technical support guide for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the handling, storage, and application of this compound, particularly concerning its behavior in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
The core challenge with this molecule lies in the inherent reactivity of its thiol (-SH) group, which can lead to significant stability and solubility issues, especially in a solvent as widely used, yet reactive, as DMSO.
Section 1: Compound Profile & Core Chemistry
Understanding the structure of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is fundamental to diagnosing and solving experimental issues. The molecule features a stable 1,3,4-oxadiazole aromatic ring system, but its chemistry is dominated by the thiol group.
Table 1: Key Compound Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃ClN₂OS₂ |
| Molecular Weight | 218.68 g/mol |
| Appearance | Typically a solid powder |
| Key Features | 1,3,4-Oxadiazole core, Thiol (-SH) group, Chlorothiophene moiety |
A critical aspect of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms.[1][2] This equilibrium can be influenced by the solvent and pH, affecting its reactivity and interactions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the compound's behavior in DMSO.
Q1: What is the primary stability concern when dissolving this compound in DMSO?
A: The primary stability concern is the oxidation of the thiol (-SH) group.[3] Thiols are readily oxidized to form disulfide bridges (R-S-S-R). This dimerization process fundamentally alters the molecule's structure, likely rendering it inactive in biological assays targeting the free thiol. Critically, DMSO itself can act as a mild oxidant, especially in the presence of acid/base catalysts, heat, or even trace metal impurities, accelerating this degradation.[4][5][6][7][8]
Q2: My DMSO solution of the compound, which was initially clear, has turned cloudy or formed a precipitate. What is happening?
A: This is a classic symptom of compound degradation and/or solubility issues. There are two likely causes:
-
Oxidative Dimerization: The disulfide dimer is often significantly less soluble than the parent thiol monomer. As the compound oxidizes in solution, the dimer forms and precipitates once its concentration exceeds its solubility limit in DMSO.
-
Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The introduction of water into the DMSO stock can decrease the compound's solubility, leading to precipitation.
Q3: What are the ideal storage conditions for the solid compound versus a DMSO stock solution?
A: The storage conditions are critical for maintaining the compound's integrity and are summarized below. The guiding principle is to minimize exposure to oxygen, light, and moisture.
Table 2: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Container | Key Considerations |
|---|---|---|---|---|
| Solid | -20°C | Inert (Argon or Nitrogen) | Tightly sealed, amber vial | Prevents slow oxidation of the solid over time.[9][10] |
| DMSO Stock | -80°C | Inert (Argon or Nitrogen headspace) | Small, single-use aliquots | Minimizes freeze-thaw cycles which degrade thiols and prevents repeated exposure to air upon opening.[11][12] |
Q4: Is DMSO a suitable solvent for long-term storage?
A: Due to its potential to directly oxidize thiols, DMSO is not ideal for the long-term storage (weeks to months) of this compound.[4][13] For short-term use (days to a week), it is acceptable if stored properly at -80°C in aliquots. If an experiment requires a more inert solvent, consider options like anhydrous DMF or DMA, but always perform a preliminary solubility and stability check.
Section 3: Troubleshooting Guide
This guide provides a problem-symptom-solution framework for specific issues encountered during experimentation.
Table 3: Troubleshooting Common Experimental Issues
| Symptom | Potential Cause | Recommended Action & Explanation |
|---|---|---|
| Inconsistent biological activity or loss of potency over time. | Degradation of the active thiol monomer into the inactive disulfide dimer. | 1. Prepare Fresh Solutions: Always prepare a new DMSO stock from solid for critical experiments. 2. Run a Stability Check: Use the HPLC protocol (Section 4.2) to analyze your stock solution at t=0 and after 24/48 hours under your assay conditions. This will quantify the rate of degradation. |
| Precipitate forms in stock solution upon storage or freeze-thaw. | Formation of the less-soluble disulfide dimer and/or absorption of atmospheric water. | 1. Centrifuge & Use Supernatant: For immediate use, you can centrifuge the vial and carefully pipette the supernatant. Note that the concentration will be lower than intended. 2. Prepare a Fresh, Diluted Stock: The best practice is to discard the compromised stock and prepare a new one at a slightly lower concentration to ensure it remains below the solubility limit of any potential degradants. |
| Appearance of a new, major peak in HPLC or LC-MS analysis of an aged solution. | Oxidative dimerization. | 1. Characterize the New Peak: The new peak will likely have a mass corresponding to (2 * M - 2H), where M is the monomer's mass. This is the hallmark of a disulfide dimer. 2. Implement Stricter Handling: Follow the inert atmosphere handling protocols (Section 4.1) to prevent oxidation during solution preparation. Use degassed solvents where appropriate.[9][14] |
Degradation Pathway Visualization
The primary degradation pathway involves the oxidation of two thiol molecules to form a single disulfide dimer, a reaction that can be facilitated by atmospheric oxygen and DMSO.
-
Time Zero (t=0) Analysis: Immediately after preparing the DMSO stock solution as per Protocol 4.1, dilute a sample and inject it into the HPLC system. Integrate the peak area of the parent compound. This represents 100% purity at the start.
-
Incubation: Store the remaining aliquots under the conditions you wish to test (e.g., -80°C, 4°C, room temperature, assay temperature).
-
Subsequent Time Points: At each designated time point (e.g., 2, 8, 24, 48 hours), retrieve an aliquot, allow it to thaw completely, and analyze it by HPLC under the identical conditions.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. A decrease in the main peak area, often accompanied by the increase of a new peak (likely the disulfide), indicates degradation.
References
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Sanz, R., Aguado, R., Pedrosa, M. R., & Arnáiz, F. J. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Synthesis, 2002(06), 856-858. [Link]
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Ge, C., et al. (2021). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. RSC Advances, 11(35), 21543-21547. [Link]
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Mousavi, S. M. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. [Link]
- Swain, C. G., & Kreevoy, M. M. (1962). Oxidation of thiols and disulfides to sulfonic acids.
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Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]
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Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(04), 532-537. [Link]
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Gök, M., & Erden, Y. (2021). Effects of storage conditions on thiol disulfide homeostasis. Bibliomed. [Link]
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Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
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Atcher, J., et al. (2013). The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry of model pseudopeptides. RSC Advances, 3(48), 25655-25660. [Link]
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Yost, J. C., & Gutsche, C. D. (1967). Oxidation of Thiols by Dimethyl Sulfoxide. The Journal of Organic Chemistry, 32(3), 749-752. [Link]
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Atcher, J., Moure, A., & Alfonso, I. (2013). The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry of model pseudopeptides. RSC Advances. [Link]
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Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. [Link]
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Spivey, A. C., et al. (2005). The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxide. Organic & Biomolecular Chemistry, 3(10), 1938-1945. [Link]
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Crockett, M. P., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Chemistry of Materials, 30(17), 5843-5853. [Link]
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Ghavami, R., & Asgari, J. (2015). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Open Journal of Physical Chemistry, 5(2), 35-43. [Link]
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ResearchGate. (2020). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. [Link]
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Torchinsky, Y. M. (2012). The role of thiols and disulfides in protein chemical and physical stability. Journal of Biological Chemistry, 287(18), 14354-14361. [Link]
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Özkırımlı, Ö., & Kupeli, E. (2007). 5-Furan-2ylo[4][6][9]xadiazole-2-thiol, 5-Furan-2yl-4H [4][5][9]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 12(6), 1156-1165. [Link]
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Al-Soud, Y. A., et al. (2003). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Pharmazie, 58(5), 305-308. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Shah, R., et al. (2022). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Journal of the Indian Chemical Society, 99(12), 100789. [Link]
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El-Sayed, N. N. E., et al. (2023). Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. Journal of the Egyptian National Cancer Institute, 35(1), 1-15. [Link]
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Li, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9174-9183. [Link]
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Al-Warhi, T., et al. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2021(2), M1231. [Link]
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Khokhlov, A. L., et al. (2023). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology, 9(2), 1-9. [Link]
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Wang, Z., et al. (2019). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. European Journal of Medicinal Chemistry, 180, 564-575. [Link]
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Troubleshooting low bioactivity in novel oxadiazole derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel oxadiazole derivatives. This guide is designed to help you troubleshoot and resolve common issues related to low or unexpected biological activity in your experimental assays. Structured in a logical, question-and-answer format, this resource provides in-depth, field-proven insights to guide your investigations.
Part 1: Foundational Checks - Is Your Compound the Problem?
Before questioning the biological hypothesis, it's critical to validate the physical and chemical integrity of the test compound itself. Low bioactivity often originates from fundamental issues with the compound's quality or behavior in the assay medium.
Q1: I've synthesized a novel oxadiazole derivative, but it shows no activity in my assay. Where should I start troubleshooting?
Answer: The first step is always to verify the integrity and handling of your compound stock. An otherwise active molecule can appear inert if it has degraded or was improperly prepared for the assay.
Causality: Compound integrity is the bedrock of any biological experiment. Degradation, impurities, or inaccurate concentration measurements will lead to non-reproducible and misleading results. Best practices in compound management are essential to preserve the collection's integrity and provide high-quality materials for screening.[1]
Recommended Actions:
-
Confirm Identity and Purity: Re-verify the structure and purity of your compound batch using analytical methods like NMR, LC-MS, and HPLC. Ensure purity is >95% for initial screening.
-
Check for Degradation: Oxadiazole rings are generally stable, but certain substituents may introduce liabilities.[2] Review your compound's stability in the storage solvent (typically DMSO). Has it been stored correctly (e.g., at -20°C or -80°C, protected from light)?[3]
-
Evaluate Compound Handling: Assess your sample preparation workflow. Inaccurate pipetting, especially from highly concentrated DMSO stocks, can lead to significant errors in the final assay concentration.[4]
Q2: My compound's purity is confirmed, but the activity is still low. Could solubility be the issue?
Answer: Absolutely. Poor aqueous solubility is one of the most common reasons for low bioactivity in vitro. If a compound is not in solution, its effective concentration available to interact with the biological target is far lower than the nominal concentration. Many drug candidates in development pipelines exhibit poor aqueous solubility, making this a major challenge.[5]
Causality: The 1,3,4-oxadiazole core's solubility is heavily influenced by its substituents. While simple alkyl groups can maintain water solubility, adding aryl groups—common in many derivative libraries—can significantly decrease it.[6] A compound that precipitates in the aqueous assay buffer cannot engage with its target, rendering it inactive. This is a primary concern for BCS Class II and IV compounds.[7][8]
Recommended Actions:
-
Visually Inspect for Precipitation: During your assay, visually inspect the wells of your microplate (against a black background with side illumination) for any signs of compound precipitation (cloudiness, crystals).
-
Perform a Solubility Assessment: Quantitatively measure the kinetic solubility of your compound in the specific assay buffer you are using.
This protocol provides a quick estimate of your compound's solubility in aqueous buffer.
-
Prepare Stock Solution: Create a 10 mM stock solution of your oxadiazole derivative in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of your stock to create a range of concentrations (e.g., 200 µM down to 1.56 µM) in DMSO.
-
Transfer to Buffer: Transfer a small volume (e.g., 2 µL) from each concentration into a 96-well clear-bottom plate containing your assay buffer (e.g., 98 µL), ensuring the final DMSO concentration is consistent and low (e.g., 2%).
-
Incubate: Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength sensitive to light scatter, such as 620 nm or 750 nm. An increase in absorbance indicates precipitation. The concentration at which absorbance begins to rise is your approximate kinetic solubility limit.
| Parameter | Recommended Value | Rationale |
| Max DMSO % in Assay | < 1% (ideally < 0.5%) | High DMSO concentrations can have direct biological effects or alter protein conformation. |
| Test Concentration | ≤ Kinetic Solubility Limit | Testing above the solubility limit leads to an unknown and unquantifiable effective concentration. |
| Incubation Time | Match Assay Duration | Compound may precipitate over time; solubility should be confirmed for the full assay duration. |
Part 2: Assay-Related Issues - Is Your Experiment the Problem?
If the compound is pure, stable, and soluble at the tested concentrations, the next step is to investigate the assay itself. Experimental artifacts can mask true activity or create false negatives.
Q3: My compound is soluble, but the results are still negative or highly variable. What assay-specific issues should I look for?
Answer: You may be encountering assay interference or issues with your experimental setup. It's crucial to differentiate between a true lack of biological activity and an experimental artifact.
Causality: High-throughput screening (HTS) and other in vitro assays are susceptible to various forms of interference.[9][10] Compounds can interfere with the detection method (e.g., autofluorescence), react non-specifically with assay components, or cause cell stress that masks the intended biological readout. Reproducibility issues in cell-based assays can also stem from factors like cell passage number, seeding density, and inconsistent handling.[11]
Caption: A decision tree for troubleshooting assay-related issues.
Recommended Actions:
-
Check for Autofluorescence: If using a fluorescence-based assay, test your compound in the absence of other reagents to see if it fluoresces at the detection wavelength. Many compounds are intrinsically fluorescent and can create a high background signal, potentially masking a subtle inhibitory effect.[9]
-
Run a Cytotoxicity Counter-Screen: In cell-based assays, the observed lack of a specific effect could be due to general cytotoxicity. At high concentrations, compounds can induce stress or cell death, which overrides any specific target engagement. Run a simple cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel.[12][13]
-
Investigate Compound Aggregation: Some molecules, particularly those that are poorly soluble, can form colloidal aggregates in solution. These aggregates can non-specifically sequester and denature proteins, leading to widespread, non-specific inhibition that can confound results.[14][15][16] This is a common mechanism for Pan-Assay Interference Compounds (PAINS).[17][18]
This assay determines if any observed inhibition is relieved by a non-ionic detergent, a hallmark of aggregate-based activity.
-
Select a Control Enzyme: Choose a well-behaved, commercially available enzyme unrelated to your primary target (e.g., β-lactamase).
-
Primary Assay: Determine the IC₅₀ of your oxadiazole derivative against the control enzyme under standard buffer conditions.
-
Detergent Assay: Repeat the IC₅₀ determination, but this time include 0.01% Triton X-100 in the assay buffer.
-
Analysis: If your compound is an aggregate-based inhibitor, its apparent potency will be significantly reduced (a rightward shift in the IC₅₀ curve) in the presence of the detergent, which disrupts the formation of colloidal aggregates.[19][20]
| Observation | Potential Cause | Next Step |
| High Background Signal | Compound Autofluorescence | Switch to a non-fluorescent readout (e.g., absorbance, luminescence) or use a different fluorescent dye. |
| Cell Death at Test Conc. | General Cytotoxicity | Lower the test concentration; if activity is only seen at cytotoxic levels, the compound is not a viable lead. |
| Activity Abrogated by Detergent | Compound Aggregation | The compound is likely a promiscuous aggregator. Redesign the molecule to improve solubility and reduce aggregation potential. |
Part 3: Mechanistic & SAR-Level Analysis - Is Your Hypothesis the Problem?
If you have ruled out compound and assay artifacts, it is time to critically evaluate the biological hypothesis and the structure-activity relationship (SAR) of your oxadiazole series.
Q4: My compound is clean, soluble, and non-interfering, but genuinely inactive. How do I design a better derivative?
Answer: This is a common challenge in medicinal chemistry and requires a systematic exploration of the structure-activity relationship (SAR). The goal is to understand how different chemical modifications to the oxadiazole scaffold affect biological activity, guiding the design of more potent analogs.
Causality: The biological activity of oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[6][21][22] Even subtle changes, such as moving a functional group from the 3-position to the 5-position of a 1,2,4-oxadiazole ring, can have a profound impact on target engagement and biological activity.[23] Understanding these relationships is key to rational drug design.
Caption: A workflow for exploring the Structure-Activity Relationship (SAR).
Recommended SAR Strategies:
-
Vary Substituents Systematically: Focus on the 2- and 5-positions (for 1,3,4-oxadiazoles) or 3- and 5-positions (for 1,2,4-oxadiazoles).
-
Electronic Effects: Introduce both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -CF₃, -NO₂) groups to probe the electronic requirements of the binding pocket.[2]
-
Steric Bulk: Synthesize analogs with varying substituent sizes to explore the spatial constraints of the target.
-
Hydrophobicity: Modify lipophilicity (cLogP) to improve the balance between solubility and cell permeability.
-
-
Bioisosteric Replacement: Replace parts of your molecule with chemically different groups that have similar physical or chemical properties. For example, the oxadiazole ring itself is often used as a bioisostere for ester and amide groups.[24] Consider replacing a phenyl ring with a pyridine or thiophene ring to alter properties like hydrogen bonding capacity.
-
Positional Isomerism: If you are working with 1,2,4-oxadiazoles, synthesize the corresponding 1,3,4-oxadiazole isomer, and vice versa. The different arrangements of heteroatoms can significantly alter the molecule's interaction with a target.
By systematically applying these strategies, you can build a robust SAR dataset that illuminates the path toward more potent and effective oxadiazole derivatives.
References
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Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Wang, Z., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available at: [Link]
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Gorska, M., et al. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Publications. Available at: [Link]
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Neuna, V., et al. (2026). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
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A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2023). ResearchGate. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central. Available at: [Link]
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Pan-assay interference compounds. (n.d.). Wikipedia. Available at: [Link]
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Romero-Vázquez, G., et al. (2020). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PubMed Central. Available at: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central. Available at: [Link]
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Available at: [Link]
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Interference and Artifacts in High-content Screening. (2025). NCBI Bookshelf. Available at: [Link]
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da Silva, E. G., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]
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Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. (2025). PubMed Central. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). National Institutes of Health. Available at: [Link]
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Kaur, R., et al. (2021). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PubMed Central. Available at: [Link]
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Compound Handling | Applications. (n.d.). Hamilton Company. Available at: [Link]
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Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]
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Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
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McGovern, S. L., et al. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. Available at: [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PubMed Central. Available at: [Link]
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Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI. Available at: [Link]
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Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. (2024). Briefings in Bioinformatics. Available at: [Link]
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Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. (2020). YouTube. Available at: [Link]
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Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PubMed Central. Available at: [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Available at: [Link]
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Why can't I get reproducible results in cell based assays? (2021). ResearchGate. Available at: [Link]
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Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. (2020). ACS Publications. Available at: [Link]
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Promiscuous Inhibitors. (n.d.). Malvern Panalytical. Available at: [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (2015). PubMed Central. Available at: [Link]
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Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. Available at: [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2011). PubMed Central. Available at: [Link]
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Pan-assay interference compounds. (n.d.). Grokipedia. Available at: [Link]
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STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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High-throughput screening. (n.d.). Wikipedia. Available at: [Link]
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Navigating Compounding in Early Phase Drug Development and ADF Studies. (n.d.). BioPharma Services. Available at: [Link]
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Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. (n.d.). Docking.org. Available at: [Link]
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Troubleshooting and Guidance for Working with ELISA | Webinar. (2024). YouTube. Available at: [Link]
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Strategies for High Containment. (2012). Pharmaceutical Technology. Available at: [Link]
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Microwave-assisted synthesis to improve oxadiazole formation efficiency
Welcome to the technical support center for microwave-assisted oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to this powerful synthetic technique. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and procedural simplicity.[1][2][3] This makes it a highly valuable tool for the rapid generation of compound libraries, particularly in medicinal chemistry where the oxadiazole scaffold is a prominent structural motif due to its diverse pharmacological activities.[1][4]
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your microwave-assisted oxadiazole synthesis experiments in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in microwave-assisted oxadiazole synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can accelerate the reaction, excessive heat can lead to decomposition of starting materials, intermediates, or the final product.
-
Solution: Screen a range of temperatures, typically between 120-160°C, to find the optimal balance between reaction rate and product stability.[1] Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at different time points can provide valuable insights.[1]
-
-
Incorrect Reaction Time: Microwave synthesis is known for its rapid reaction times, often in the range of minutes.[1][2] Prolonged exposure to microwave irradiation can lead to product degradation.
-
Solution: Perform a time-course study to determine the optimal reaction time. Start with a shorter time (e.g., 5-10 minutes) and gradually increase it while monitoring the reaction progress.
-
-
Inefficient Coupling Reagents or Base: The choice of coupling agent and base is crucial for the initial activation of the carboxylic acid.
-
Solution: If using a carboxylic acid as a starting material, ensure you are using an effective coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a polymer-supported carbodiimide.[4] The choice of an organic base, such as diisopropylethylamine (DIEA) or a polymer-supported base like PS-BEMP, can also significantly impact the reaction efficiency.[1][4] Experiment with different combinations to find the most suitable for your specific substrates.
-
-
Poor Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) plays a significant role in heating efficiency.[5][6]
-
Solution: Use polar solvents that couple efficiently with microwaves, such as dimethylformamide (DMF), acetonitrile, or ethylene glycol.[4][7] Acetonitrile has been shown to be a good solvent for this reaction, and in some cases, a co-solvent system (e.g., acetonitrile with up to 20% DMF for solubility) can be beneficial.[4] Nonpolar solvents like toluene or hexane are generally poor choices for microwave synthesis unless a strongly absorbing reagent or susceptor is used.[5]
-
-
Moisture Contamination: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Question: I am observing the formation of significant side products. How can I minimize them?
Answer: Side product formation is a common issue and can often be addressed by fine-tuning the reaction conditions.
-
Formation of O-Acylamidoxime Intermediate: The reaction proceeds through an O-acylamidoxime intermediate, which under suboptimal conditions, may not fully cyclize to the desired oxadiazole.[4]
-
Solution: Increasing the reaction temperature or time can promote the cyclization step. Under conventional heating, this intermediate can sometimes be isolated, but microwave heating typically drives the reaction to completion in a one-pot fashion.[4]
-
-
Decomposition: As mentioned earlier, excessive heat or prolonged reaction times can lead to the decomposition of reactants or products, resulting in a complex mixture of byproducts.
-
Solution: Carefully optimize the temperature and time as described above.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.
-
Solution: Typically, a slight excess of the carboxylic acid (1.0 - 1.2 equivalents) and the coupling agent (1.1 equivalents) relative to the amidoxime is used.[1] It is advisable to perform a stoichiometric optimization for your specific substrates.
-
Question: My reaction mixture is charring or turning dark. What is causing this and is it salvageable?
Answer: Charring is a clear indication of decomposition, likely due to excessive localized heating.
-
Localized Superheating: This can occur in viscous samples or when there is inadequate stirring, leading to "hot spots" within the reaction mixture.[8]
-
Solution: Ensure efficient and continuous stirring throughout the reaction using a magnetic stir bar.[1] For highly viscous mixtures, consider diluting the reaction with more solvent or using a more powerful stirring mechanism if your microwave reactor allows.
-
-
Reagent Instability: Some reagents may be unstable at the high temperatures achieved in microwave synthesis.
-
Solution: Check the material safety data sheet (MSDS) for your reagents to understand their thermal stability.[8] If a reagent is known to be thermally labile, you may need to explore alternative synthetic routes or use milder reaction conditions.
-
-
Salvageability: In most cases, a charred reaction mixture is difficult to salvage, and the desired product yield will be very low. It is generally better to discard the mixture and optimize the reaction conditions to prevent charring in subsequent attempts.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of microwave-assisted oxadiazole synthesis.
Question: What are the key safety precautions I should take when performing microwave-assisted synthesis?
Answer: Safety is paramount when working with microwave reactors.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[8][9] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature monitoring, and are built to withstand the corrosive nature of chemical reagents.[8][10]
-
Proper Vessel Usage: Use only microwave-safe reaction vessels, typically made of heavy-walled borosilicate glass or other certified materials.[1] Never use sealed metal containers, as they can cause arcing.[10][11] Ensure the vessel is not overfilled; a general rule is to fill it to no more than two-thirds of its capacity.[11]
-
Venting: When heating liquids in a sealed vessel, pressure will build up. Always ensure that the vessel is properly sealed according to the manufacturer's instructions to prevent explosions. Loosely capped vessels can be used for reactions at atmospheric pressure.[9]
-
Exothermic Reactions: Be extremely cautious with potentially exothermic reactions. The rapid energy transfer in microwave heating can cause a runaway reaction.[8] If you are unsure about a reaction, start with small-scale experiments at low power and temperature.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[9] Thermal gloves should be used when handling hot reaction vessels.[11]
-
Ventilation: Microwave reactors should be operated in a well-ventilated area, such as a fume hood, to avoid inhaling any potentially toxic fumes.[8][10]
Question: How do I choose the right solvent for my microwave-assisted reaction?
Answer: The choice of solvent is critical for efficient microwave heating.
-
Dielectric Properties: Solvents with a high dielectric constant and dielectric loss tangent (tan δ) are most effective at absorbing microwave energy and converting it into heat.[5][7]
-
High Microwave Absorbers (tan δ > 0.5): Alcohols (e.g., ethanol, methanol, ethylene glycol), DMF, and water.[6][7]
-
Medium Microwave Absorbers (tan δ 0.1 - 0.5): Acetonitrile.[5]
-
Low Microwave Absorbers (tan δ < 0.1): Nonpolar solvents like hexane, toluene, and dioxane are generally poor choices unless a reactant or catalyst is a strong microwave absorber.[5][6]
-
-
Boiling Point: In a sealed vessel, the reaction temperature can be raised significantly above the solvent's boiling point, which can dramatically accelerate reaction rates.[5] This allows for the use of lower-boiling point solvents at high temperatures.
-
Solvent-Free Reactions: In some cases, reactions can be performed without a solvent, especially if one of the reactants is a liquid and a strong microwave absorber. This is an environmentally friendly approach that simplifies work-up.[12][13]
Question: Can I monitor the reaction progress during microwave irradiation?
Answer: Most modern microwave reactors are equipped with sensors that monitor the temperature and pressure in real-time. However, direct sampling during the reaction is typically not possible. The standard procedure is to run the reaction for a predetermined time, cool the vessel, and then take a sample for analysis by TLC or LC-MS to determine the extent of the reaction.[1] This information can then be used to optimize the reaction time.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles [1]
This protocol provides a general starting point for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from a carboxylic acid and an amidoxime.
Materials:
-
Carboxylic acid (1.0 - 1.2 eq)
-
Coupling agent (e.g., HBTU, 1.1 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Organic base (e.g., DIEA, 2.0 - 3.0 eq)
-
Amidoxime (1.0 eq)
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent.
-
Activation: Add the organic base to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Amidoxime Addition: Add the amidoxime to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160°C) for a designated time (usually 10-30 minutes).
-
Work-up: After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,4-oxadiazole.
Table 1: Recommended Starting Conditions for Microwave-Assisted Oxadiazole Synthesis
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 120 - 160 °C | Balances reaction rate and product stability.[1] |
| Time | 10 - 30 minutes | Microwave heating significantly reduces reaction times.[1] |
| Solvent | DMF, Acetonitrile | Polar solvents that efficiently absorb microwave energy.[4] |
| Base | DIEA, PS-BEMP | Organic bases for the activation of the carboxylic acid.[1][4] |
| Coupling Agent | HBTU, PS-Carbodiimide | Efficiently activates the carboxylic acid for reaction.[4] |
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Oxadiazole Synthesis
Caption: A step-by-step workflow for the synthesis of 1,2,4-oxadiazoles using microwave assistance.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot and improve low yields in oxadiazole synthesis.
References
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. Retrieved from [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Retrieved from [Link]
-
Kansas State University. (2025). Microwave Safety. Retrieved from [Link]
-
Kappe, C. O. (2008). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews. Retrieved from [Link]
-
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]
-
Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy. Retrieved from [Link]
-
PubMed. (2025). Microwave-Assisted Organic Syntheses in Deep Eutectic Solvents: A Win-Win Association for Sustainable Chemistry. Retrieved from [Link]
-
PMC. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
-
JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds. Retrieved from [Link]
-
MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Retrieved from [Link]
-
ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]
-
PubMed Central. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Retrieved from [Link]
-
PubMed Central. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. Retrieved from [Link]
-
Scribd. (n.d.). Microwave-Assisted Oxadiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]
-
ResearchGate. (2023). Microwave-mediated Green synthesis of oxadiazole derivatives against inflammatory disease. Retrieved from [Link]
-
Indian Academy of Sciences. (2007). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2021). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
St. Philomenas College (Autonomous) Mysuru. (n.d.). A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. Retrieved from [Link]
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- 13. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles with Electron-Withdrawing Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific challenges and nuances encountered when synthesizing 1,3,4-oxadiazole rings bearing electron-withdrawing groups (EWGs). This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide
This section is formatted as a series of common problems encountered in the lab. Each question is followed by a diagnosis of the potential causes and a set of actionable solutions grounded in chemical principles.
Q1: My reaction yield is unexpectedly low or zero when using a starting material with a strong electron-withdrawing group (e.g., -NO₂, -CF₃). What is the likely cause?
A1: Diagnosis and Solution
Low yields in the presence of strong EWGs are a frequent issue, often stemming from a misunderstanding of their dual electronic effects on the reaction mechanism. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from an aroylhydrazide and an acylating agent (like a carboxylic acid or acyl chloride) is generally a two-step process: (1) formation of a 1,2-diacylhydrazine intermediate, and (2) cyclodehydration to form the oxadiazole ring.[1]
Causality Analysis:
-
Increased Electrophilicity (The "Pro"): An EWG on the aromatic ring of the carboxylic acid or acyl chloride starting material increases the partial positive charge on the carbonyl carbon. This makes the carbonyl more electrophilic and susceptible to nucleophilic attack by the hydrazide, which should theoretically accelerate the first step of the reaction.[1][2]
-
Increased Acidity & Intermediate Instability (The "Con"): The same EWG that activates the carbonyl also increases the acidity of the corresponding carboxylic acid.[1] More critically, strong EWGs can make the 1,2-diacylhydrazine intermediate and the final oxadiazole product more sensitive to the harsh conditions (e.g., strong acids like POCl₃ or high heat) often used for the cyclodehydration step, leading to decomposition or side reactions. For example, nitro-substituted compounds can be particularly prone to yielding contaminated products.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield oxadiazole synthesis.
Actionable Solutions:
-
Switch to a Milder Cyclodehydrating Agent: This is the most critical adjustment. Instead of aggressive reagents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, opt for alternatives that operate under less forcing conditions.[3]
-
Tosyl Chloride (TsCl): Often used with a base like pyridine, TsCl provides an effective and milder route for cyclodehydration.[4]
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is excellent for coupling a carboxylic acid and a hydrazide, followed by cyclization.[5]
-
Uronium Salts (e.g., TBTU): O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate is highly efficient for promoting cyclization.[6]
-
-
Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, minimizing the window for thermal decomposition of sensitive substrates.[7][8] Often, these reactions can be run in greener solvents or even solvent-free.[8]
Q2: The reaction works, but the yield is better with a chloro-substituent than a nitro-substituent. Doesn't this contradict the idea that stronger EWGs give better yields?
A2: Clarification and Strategy
This is an excellent observation and highlights a key principle: there is an optimal range for the electron-withdrawing effect. While EWGs are generally beneficial, an excessively strong EWG can be detrimental.
Causality Analysis:
Studies have shown that while EWGs like -Cl and -Br can increase the yield of the final compound compared to electron-donating groups, extremely powerful EWGs like -NO₂ can sometimes lead to lower yields or impure products.[1][9] This suggests a "Goldilocks effect" where the substituent must be strong enough to activate the carbonyl for cyclization but not so strong that it promotes decomposition or unwanted side reactions under the chosen conditions. The increased reaction time sometimes required for EWG-substituted precursors also increases the chance of degradation.[9]
Data Summary: Effect of Substituent on Yield
| Substituent (on Benzoic Acid) | Electronic Nature | Typical Yield Range | Key Observation |
| 4-OCH₃ | Strong Donating | Low | Destabilizes the conjugate base, making nucleophilic attack difficult.[1] |
| 4-CH₃ | Donating | Moderate | Often lower yields compared to EWGs.[10] |
| -H (unsubstituted) | Neutral | Good (Baseline) | Provides a good baseline for comparison.[1] |
| 4-Cl | Withdrawing | Good to Excellent | Often provides a good balance of activation without excessive degradation.[1][9] |
| 4-Br | Withdrawing | Good to Excellent | Similar performance to 4-Cl.[1][9] |
| 4-NO₂ | Strong Withdrawing | Variable (Can be low) | High potential for side reactions and product contamination.[1][9] |
Actionable Solutions:
-
Optimize for the Specific Substrate: Do not assume one set of conditions fits all EWGs. For a 4-nitro-substituted compound, start with the mildest possible conditions (e.g., TsCl at room temperature) and only increase temperature or reagent strength if no reaction occurs.
-
Consider a Two-Step, One-Pot Approach: First, form the 1,2-diacylhydrazine intermediate at a low temperature using a coupling agent like EDC. Once formation is confirmed (e.g., by TLC or LCMS), add the cyclodehydrating agent (e.g., TsCl) in the same pot. This separates the two key steps and can prevent decomposition.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanism of 1,3,4-oxadiazole formation, and where do EWGs exert their influence?
A3: The most common pathway is the cyclodehydration of a 1,2-diacylhydrazine intermediate. An EWG primarily influences the second step of this process.
Mechanism Overview:
Caption: Mechanism of 1,3,4-oxadiazole formation highlighting EWG effect.
-
Formation of 1,2-Diacylhydrazine: The terminal nitrogen of an aroylhydrazide acts as a nucleophile, attacking the carbonyl carbon of a carboxylic acid, acyl chloride, or ester.
-
Cyclodehydration: In the presence of a dehydrating agent (often an acid), one of the carbonyl oxygens is protonated, making it a good leaving group (water). The lone pair of electrons on the adjacent nitrogen then attacks the other highly electrophilic carbonyl carbon in an intramolecular fashion. The EWG attached to the ring of this second carbonyl group makes it significantly more electrophilic, thus facilitating this key ring-closing step.[2]
Q4: Can you provide a reliable, step-by-step protocol for synthesizing an oxadiazole with a moderately electron-withdrawing substituent?
A4: Certainly. The following protocol uses tosyl chloride, which is a good starting point for substrates bearing EWGs as it is milder than many classical reagents.[4]
Protocol: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole via TsCl-mediated Cyclodehydration
This protocol is adapted from methodologies reported for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[4]
Materials:
-
1,2-Dibenzoylhydrazine (1.0 mmol, 240.3 mg)
-
Tosyl Chloride (TsCl) (1.2 mmol, 228.7 mg)
-
Pyridine (Anhydrous, ~5 mL)
-
Dichloromethane (DCM) (Anhydrous, ~10 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, standard workup glassware
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dibenzoylhydrazine (1.0 mmol) in anhydrous pyridine (5 mL). Note: If starting from the separate hydrazide and carboxylic acid, you would first form the diacylhydrazine using a coupling agent before proceeding.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add tosyl chloride (1.2 mmol) portion-wise over 5 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of DCM and 20 mL of water.
-
Workup - Extraction:
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 15 mL), and finally brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,5-diphenyl-1,3,4-oxadiazole product.
Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) and by comparing its melting point to literature values.
References
-
Banu, L. G., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available at: [Link]
-
Otterbein University. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. Digital Commons @ Otterbein. Available at: [Link]
-
Asnani, A. J., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Preprints.org. Available at: [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Taylor & Francis Online. Available at: [Link]
-
Kerimov, K., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available at: [Link]
-
Siddiqui, N., et al. (2012). Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. Acta Poloniae Pharmaceutica. Available at: [Link]
-
A.P, A. P. (2023). A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin. Available at: [Link]
-
Peters, E. A. H. (2017). Synthesis Of Oxadeazoles With Electron Withdrawing Groups And The Analysis Of Product Yield With Bond Length. Digital Commons @ Otterbein. Available at: [Link]
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Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]
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Sharma, D., et al. (2015). Proposed mechanism for the synthesis of oxadiazoles 4. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
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Wrona-Krol, E. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2015). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
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Al-Ostath, R. A., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PubMed Central. Available at: [Link]
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Otterbein University. (2017). Substituent Strength Vs Reactivity: A Study Of 1,3,4-Oxadiazoles And Electron Donating Groups. Digital Commons @ Otterbein. Available at: [Link]
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International Journal of Pharmaceutical Sciences. (2024). Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. Available at: [Link]
-
Leech, M. C., et al. (2020). An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. PubMed Central. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
Welcome to the dedicated technical support guide for the synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and scalable synthesis of this important heterocyclic compound.
Introduction
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a thiophene ring linked to a 1,3,4-oxadiazole-2-thiol core. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with 1,3,4-oxadiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis typically involves the cyclization of a hydrazide precursor with carbon disulfide in a basic medium.[1][4][5][6] While the synthesis is generally straightforward on a lab scale, scaling up production can present unique challenges. This guide aims to address these challenges head-on, providing practical solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol?
The most common and reliable method is a two-step process. First, 5-chlorothiophene-2-carbohydrazide is prepared from the corresponding ester (methyl 5-chlorothiophene-2-carboxylate) and hydrazine hydrate.[5] Second, the carbohydrazide is cyclized with carbon disulfide in the presence of a base, such as potassium hydroxide in ethanol, followed by acidification to yield the final product.[1][5][6]
Q2: What are the critical safety precautions I should take during this synthesis?
This synthesis involves hazardous materials that require careful handling:
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic.[7][8][9] It has a low autoignition temperature and can be ignited by hot surfaces like steam pipes.[9] Always work in a well-ventilated fume hood, use explosion-proof equipment, and avoid any potential ignition sources.[7][8] Grounding of equipment is necessary to prevent static discharge.[9]
-
Hydrazine Hydrate (N₂H₄·H₂O): Corrosive, toxic, and a suspected carcinogen.[10][11] It can cause severe skin burns and eye damage.[11] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10][11]
-
Potassium Hydroxide (KOH): A strong base that is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
Q3: My yield is consistently low. What are the likely causes?
Low yields can often be attributed to several factors:
-
Incomplete hydrazide formation: Ensure the reaction between the ester and hydrazine hydrate goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Suboptimal cyclization conditions: The base concentration, reaction temperature, and reaction time are crucial for the cyclization step. Ensure anhydrous conditions, as water can interfere with the reaction.
-
Product loss during workup: The product is precipitated by acidification. If the pH is not sufficiently acidic, the product may remain dissolved. Also, ensure thorough extraction if an extraction procedure is used.
-
Purity of starting materials: Impurities in the starting 5-chlorothiophene-2-carboxylate or other reagents can lead to side reactions and lower yields.
Q4: I am observing an unexpected side product. What could it be?
A common side product can be the uncyclized potassium dithiocarbazinate salt if the acidification step is incomplete or inefficient. Another possibility is the formation of symmetrical 1,3,4-thiadiazole derivatives under certain conditions, although this is less common for this specific synthesis. Characterization by NMR, IR, and Mass Spectrometry is essential to identify any unknown impurities.
Experimental Workflow and Protocol
The synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol can be visualized as a two-stage process. The following diagram illustrates the general workflow.
Caption: General workflow for the two-step synthesis.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 5-Chlorothiophene-2-carbohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 5-chlorothiophene-2-carboxylate (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (80% solution, 2-3 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out. If not, reduce the solvent volume under vacuum.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. The resulting 5-chlorothiophene-2-carbohydrazide is typically used in the next step without further purification.
Step 2: Synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 5-chlorothiophene-2-carbohydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.
-
Reagent Addition: Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Pour the reaction mixture into ice-cold water. Acidify the solution to pH 2-3 with dilute hydrochloric acid.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the pure product.[4]
Reagent Stoichiometry and Conditions
| Reagent/Parameter | Step 1: Hydrazide Formation | Step 2: Cyclization |
| Starting Material | Methyl 5-chlorothiophene-2-carboxylate | 5-Chlorothiophene-2-carbohydrazide |
| Key Reagents | Hydrazine Hydrate | Carbon Disulfide, Potassium Hydroxide |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Workup | Cooling/Concentration, Filtration | Acidification, Filtration |
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis, particularly when scaling up.
Caption: Troubleshooting logic for low yield.
In-depth Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Yield in Step 1 (Hydrazide Formation) | Incomplete reaction. | Increase reflux time and monitor by TLC until the starting ester spot disappears. Consider adding a slight excess of hydrazine hydrate. | The reaction is an equilibrium process. Driving it to completion ensures maximum conversion to the desired hydrazide. |
| Low Yield in Step 2 (Cyclization) | Presence of water. | Use anhydrous ethanol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen). | Water can hydrolyze the intermediate dithiocarbazinate salt and interfere with the cyclization reaction. |
| Insufficient base. | Ensure accurate weighing of potassium hydroxide and that it is fresh and not carbonated from atmospheric CO₂. | The base is crucial for the deprotonation of the hydrazide and the subsequent nucleophilic attack on carbon disulfide. | |
| Product is Oily or Gummy | Impurities present. | Ensure the starting hydrazide is of high purity. Recrystallize the final product from a suitable solvent system. A solvent/anti-solvent system can be effective. | Impurities can hinder crystallization. Proper purification is key to obtaining a solid, crystalline product. |
| Reaction Stalls (No Further Product Formation) | Degradation of reagents. | Use freshly opened or distilled carbon disulfide. Ensure the potassium hydroxide is of high purity. | Carbon disulfide can polymerize or degrade over time, and old potassium hydroxide may have absorbed water and carbon dioxide. |
| Scaling Up Issues (e.g., Exotherm) | Poor heat dissipation in a larger vessel. | For the addition of carbon disulfide, use a dropping funnel and maintain cooling with an ice bath. Monitor the internal temperature of the reactor. | The reaction can be exothermic, and on a larger scale, heat can build up, leading to side reactions or a runaway reaction. |
Characterization Data
The final product, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiophene protons. A broad singlet for the thiol proton (this may be exchangeable with D₂O).[5] |
| ¹³C NMR | Resonances for the carbons of the thiophene ring and the oxadiazole ring. The C=S carbon will have a characteristic downfield shift.[5] |
| FT-IR (KBr) | Characteristic peaks for S-H stretching (around 2550-2600 cm⁻¹), C=N stretching (around 1500-1550 cm⁻¹), and C-O-C stretching of the oxadiazole ring.[5] |
| Mass Spec (MS) | The molecular ion peak corresponding to the calculated molecular weight of the product.[5] |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
The synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a well-established process that can be successfully scaled up with careful attention to reaction conditions, reagent quality, and safety protocols. By understanding the underlying chemistry and potential pitfalls, researchers can troubleshoot effectively and achieve high yields of this valuable compound. This guide provides a comprehensive framework for success, from initial synthesis to final product characterization.
References
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
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Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). Molecules, 8(1), 3-11. Available at: [Link]
- The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. (2018). Bingol University Journal of Science and Art, 7(1), 1-8.
- Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. (2025). BenchChem.
- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2007). Revista de Chimie, 58(1), 86-89.
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2023). RSC Medicinal Chemistry, 14(10), 1835-1857. Available at: [Link]
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ICSC 0022 - CARBON DISULFIDE. (n.d.). International Labour Organization. Available at: [Link]
- SAFETY DATA SHEET - Hydrazine hydr
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry, 23(5), 2007-2010.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(11), 1599.
- Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. (2023).
- Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2024).
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Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). RSC Advances, 13(13), 8567-8583. Available at: [Link]
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). AIMS Press.
- Technical Support Center: Optimizing Oxadiazole Synthesis. (2025). BenchChem.
- Carbon Disulfide Safety D
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). Polymer Chemistry, 12(30), 4278-4296. Available at: [Link]
- Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. (2020). Indian Journal of Pharmaceutical Sciences, 82(2), 267-275.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-271.
- 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. (n.d.). BLDpharm.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2015). European Journal of Organic Chemistry, 2015(2), 245-268.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Research.
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2018). Molecules, 23(11), 2849. Available at: [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2432. Available at: [Link]
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Carbon disulfide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Available at: [Link]
- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.
- synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. (n.d.). Semantic Scholar.
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Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). Molecules, 29(5), 1045. Available at: [Link]
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 124-137.
- SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. (2018). Farmacia, 66(3), 553-558.
- Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2014).
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Technical Support Center: Refinement of Analytical Methods for 1,3,4-Oxadiazole Characterization
Welcome to the technical support center for the analytical characterization of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the structural elucidation and purity assessment of this important heterocyclic scaffold. The 1,3,4-oxadiazole ring is a key pharmacophore in numerous therapeutic agents, making its accurate characterization a critical step in research and development.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format.
Overall Analytical Workflow
The comprehensive characterization of a novel 1,3,4-oxadiazole derivative is a multi-step process. It begins with spectroscopic analysis to elucidate the molecular structure and culminates in chromatographic and other techniques to confirm purity and stability. Each step provides a piece of the puzzle, and only together do they form a complete, validated picture of the new chemical entity.
Caption: General workflow for 1,3,4-oxadiazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural determination of organic molecules in solution.[4]
Frequently Asked Questions & Troubleshooting
Q1: The chemical shifts for my 1,3,4-oxadiazole ring carbons in the ¹³C NMR are very close together. Is this normal?
A1: Yes, this is a hallmark feature of the 2,5-disubstituted 1,3,4-oxadiazole ring. The two carbon atoms of the heterocyclic ring (C2 and C5) are in similar electronic environments and typically resonate in the range of δ 160-165 ppm.[4] The specific chemical shift will be influenced by the nature of the substituents at positions 2 and 5. It is common to see a chemical shift difference of only 5-6 ppm between C2 and C5.[5]
-
Causality: The 1,3,4-oxadiazole ring is an electron-deficient aromatic system. Both ring carbons are double-bonded to nitrogen atoms and are part of a conjugated system, leading to their significant deshielding and similar chemical environments.
-
Trustworthiness: To definitively assign these carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is recommended. Look for 2-bond and 3-bond correlations from protons on the substituents to the ring carbons. For instance, protons on a substituent at the C2 position should show an HMBC correlation to the C2 carbon.
Q2: The N-H or O-H protons on my substituents are showing up as broad singlets in the ¹H NMR, or not at all. Why?
A2: This is typically due to chemical exchange. Protons attached to heteroatoms (like nitrogen or oxygen) can exchange with each other, with trace amounts of water in the deuterated solvent, or with acidic/basic impurities. This exchange happens on the NMR timescale, leading to signal broadening.
-
Troubleshooting:
-
D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. Exchangeable protons will be replaced by deuterium, causing their signals to disappear or significantly diminish in intensity.[6] This is a definitive test.
-
Use Dry Solvent: Ensure you are using a fresh, high-quality deuterated solvent from a sealed ampule to minimize water content.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to sharpen the signal.
-
Q3: I see more signals in my spectrum than I expect for my target molecule. What is the cause?
A3: The presence of extra signals usually points to one of three issues:
-
Impurities: The most common cause is the presence of residual starting materials, reagents, or side products from the synthesis.[7] For example, when synthesizing 2-amino-1,3,4-oxadiazoles, a common side product is the corresponding 2-amino-1,3,4-thiadiazole if thiosemicarbazide precursors are used.[7]
-
Solvent Impurities: Residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃) or water (H₂O/HOD) will appear as characteristic peaks.
-
Rotamers/Conformers: If your molecule has restricted rotation around a single bond (e.g., an amide bond in a substituent), you may be observing a mixture of stable conformers at room temperature, each giving a distinct set of NMR signals.
-
Troubleshooting:
-
Purity Check: Correlate the NMR with an HPLC or LC-MS analysis to confirm the presence of multiple species.
-
Variable Temperature (VT) NMR: If you suspect rotamers, acquiring spectra at different temperatures can be informative. At higher temperatures, the rotation may become fast enough on the NMR timescale to cause the separate signals to coalesce into a single, averaged signal.
-
Data Presentation: Characteristic ¹³C NMR Shifts
| Carbon Atom | Typical Chemical Shift (ppm) | Comments |
| C2/C5 of 1,3,4-oxadiazole ring | 160 - 165 | Highly characteristic; shifts depend on substituents.[4] |
| C=O (in amide/ester substituent) | 164 - 172 | Can sometimes overlap with oxadiazole carbons.[8][9] |
| Aromatic Carbons (on substituent) | 120 - 150 | Standard aromatic region.[10] |
| Aliphatic Carbons (on substituent) | 10 - 70 | Dependent on proximity to electronegative atoms.[10] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 1,3,4-oxadiazole derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[4]
-
Instrumentation: Place the sample in the NMR spectrometer.
-
Tuning and Locking: The instrument will automatically tune to the correct frequency and "lock" onto the deuterium signal of the solvent.
-
Shimming: Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[6]
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D experiments like COSY (for H-H correlations) and HMBC/HSQC (for H-C correlations) for complete structural assignment.
-
-
Processing: Fourier transform the raw data (FID), phase the spectrum correctly, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
MS provides the molecular weight and, with high resolution, the elemental formula of a compound. Its fragmentation pattern offers valuable clues about the molecule's structure.[4]
Frequently Asked Questions & Troubleshooting
Q1: My molecular ion peak ([M]⁺ or [M+H]⁺) is very weak or absent. How can I confirm the molecular weight?
A1: The stability of the molecular ion depends on both the molecule's structure and the ionization technique used. Electron Ionization (EI) can be a high-energy technique that causes extensive fragmentation, sometimes leaving no molecular ion.
-
Causality: The 1,3,4-oxadiazole ring itself is relatively stable, but the bonds connecting the substituents to the ring can be labile. High ionization energy can cleave these bonds immediately, leading to fragment ions being the most abundant species observed.
-
Troubleshooting & Optimization:
-
Switch to a Soft Ionization Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These are "softer" methods that are much more likely to produce the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺) with minimal fragmentation.[4] ESI is particularly well-suited for polar, non-volatile compounds.
-
High-Resolution MS (HRMS): Use HRMS (e.g., TOF or Orbitrap) with a soft ionization source. This will provide an exact mass measurement of the parent ion, allowing you to confirm the elemental composition and thus the molecular formula with high confidence.[9]
-
Q2: What are the characteristic fragmentation patterns for a 1,3,4-oxadiazole ring?
A2: The fragmentation of the 1,3,4-oxadiazole ring is well-documented and can serve as a diagnostic tool. The primary cleavage event often involves the breaking of the N-N and C-O bonds.
-
Mechanism: Under EI conditions, a common pathway is the cleavage of the ring to form acylium ions or nitrile-containing fragments derived from the substituents and parts of the ring. The specific pattern will be highly dependent on the nature of the 2- and 5-substituents. For example, a 2-aryl-5-phenyl-1,3,4-oxadiazole might lose CO, HCN, or fragments corresponding to the aryl groups.[11]
-
Trustworthiness: To confirm a proposed fragmentation pathway, consider synthesizing and analyzing isotopically labeled analogues. For instance, using a ¹³C or ¹⁵N labeled precursor can help track the fate of specific atoms during fragmentation in the mass spectrometer.
Caption: Logic for troubleshooting a missing molecular ion peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of a compound and is essential for method validation in a regulated environment.[12][13]
Frequently Asked Questions & Troubleshooting
Q1: My peak shape is poor (fronting or tailing). How can I improve it?
A1: Poor peak shape compromises resolution and the accuracy of quantification. It usually stems from chemical or physical interactions on the column.
-
Causality & Troubleshooting:
-
Tailing: Often caused by secondary interactions between the analyte and the stationary phase, especially if your compound has basic nitrogen atoms (common in heterocyclic scaffolds) interacting with acidic silanol groups on a standard C18 column.
-
Solution: Add a mobile phase modifier. A small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) will protonate the basic sites on the analyte and the silanol groups, minimizing unwanted interactions.[4] Alternatively, use an "end-capped" column or a column designed for basic compounds.
-
-
Fronting: This is typically a sign of column overload.
-
Solution: Reduce the concentration of your sample or inject a smaller volume.
-
-
Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase if possible.
-
-
Q2: How do I develop a robust HPLC method for my novel 1,3,4-oxadiazole?
A2: Method development should be a systematic process. For most 1,3,4-oxadiazole derivatives, which are often moderately polar, reverse-phase HPLC is the method of choice.[12][13][14]
-
Expertise & Experience: A good starting point is a C18 column with a water/acetonitrile or water/methanol mobile phase gradient. A photodiode array (PDA) detector is highly recommended as it allows you to monitor multiple wavelengths and check for peak purity.[12]
-
Method Validation: A fully developed method must be validated to ensure it is suitable for its intended purpose.[15][16] Validation confirms characteristics like accuracy, precision, specificity, linearity, range, and robustness.[17]
Experimental Protocol: RP-HPLC Purity Analysis
-
System Setup:
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water). Dilute to a working concentration of 10-100 µg/mL.[12][13]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. Check for co-eluting impurities using the peak purity function of the PDA detector software.
X-ray Crystallography
While other methods provide evidence, single-crystal X-ray crystallography provides definitive, unambiguous proof of a molecule's three-dimensional structure.[18]
Frequently Asked Questions & Troubleshooting
Q1: I'm having trouble growing X-ray quality single crystals of my 1,3,4-oxadiazole derivative. What can I do?
A1: Crystal growth is often the rate-limiting step and is as much an art as a science. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice rather than as an amorphous solid.
-
Expertise & Causality: The planarity and rigidity of the 1,3,4-oxadiazole core can facilitate π-π stacking, which is conducive to crystallization. However, flexible side chains or substituents that inhibit efficient packing can make crystal growth difficult.
-
Troubleshooting & Optimization:
-
Slow Evaporation: Dissolve your compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a vial with a loose cap or a cap pierced with a needle. Allow the solvent to evaporate over several days or weeks.
-
Solvent/Anti-Solvent Diffusion: Create a layered system. Dissolve your compound in a good solvent (e.g., DMF or CH₂Cl₂), and carefully layer a miscible "anti-solvent" in which your compound is poorly soluble (e.g., hexane, ether, or methanol) on top. Crystals may form at the interface.
-
Vary the Solvent: Experiment with a wide range of solvents and solvent mixtures. Purity is paramount; even small amounts of impurities can inhibit crystallization.
-
Temperature Control: Try cooling crystallization or sublimation if the compound is stable at elevated temperatures.
-
References
-
Siddiqui, N. et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]
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Patel, K. D. et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity. Available at: [Link]
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Ayati, A. et al. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. World Journal of Advanced Research and Reviews. Available at: [Link]
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Murthy, A. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU. Available at: [Link]
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Lee, Y. et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]
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Aouad, M. R. et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. CoLab. Available at: [Link]
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Deshpande, A. et al. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]
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Clerici, A. et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. Available at: [Link]
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Narewska, M. & Fiolka, M. J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Available at: [Link]
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ResearchGate (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
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SciSpace (n.d.). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
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Gökçe, M. (2007). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
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Kumar, S. et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
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Brocksom, T. J. et al. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. Available at: [Link]
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United Nations Office on Drugs and Crime (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. Available at: [Link]
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LibreTexts Chemistry (2023). Interpreting C-13 NMR Spectra. LibreTexts. Available at: [Link]
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
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Ayati, A. et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. National Institutes of Health. Available at: [Link]
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Ayati, A. et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
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Cotter, J. L. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. SCIRP. Available at: [Link]
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European Medicines Agency (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
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ISPE (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. ISPE. Available at: [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. SCIRP. Available at: [Link]
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BioTechniques (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. BioTechniques. Available at: [Link]
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Ainsworth, C. (1965). 1,3,4-Oxadiazole. Journal of the American Chemical Society. Available at: [Link]
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Ali, H. et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. Semantic Scholar. Available at: [Link]
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Davis, A. M. et al. (2003). Limitations and lessons in the use of X-ray structural information in drug design. National Institutes of Health. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol with Other Antimicrobials: A Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the 1,3,4-oxadiazole scaffold, particularly when functionalized with a thiol group, has garnered significant attention for its broad-spectrum antimicrobial potential. This guide provides a comprehensive comparative analysis of a specific derivative, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, juxtaposing its anticipated performance with that of established antimicrobial agents. This analysis is grounded in the available scientific literature on structurally similar compounds and established antimicrobial testing standards.
Introduction to 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring. This core is substituted at the 5-position with a 5-chloro-2-thienyl group and at the 2-position with a thiol (-SH) group. The presence of the halogenated thiophene ring and the reactive thiol group are key determinants of its chemical properties and biological activity. The lipophilicity imparted by the chloro-thienyl moiety may enhance membrane permeability, while the thiol group can engage in crucial interactions with biological targets.
Synthesis Pathway
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established chemical process. A common and efficient method involves the reaction of a corresponding acid hydrazide with carbon disulfide in a basic medium, followed by acidification. In the case of our target compound, this would begin with 5-chloro-2-thenoic acid.
Caption: General synthetic route for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
Proposed Mechanism of Antimicrobial Action
The precise mechanism of action for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol has not been definitively elucidated. However, based on studies of related 1,3,4-oxadiazole-2-thiol derivatives, several potential targets are proposed. The thiol group is believed to be crucial for its activity, potentially acting as a nucleophile that can interact with and inactivate essential microbial enzymes. One of the leading hypotheses is the inhibition of microbial growth through the disruption of key enzymatic processes. For instance, the thiol group could chelate metal ions essential for enzyme function or form disulfide bonds with cysteine residues in vital proteins, leading to their inactivation.
Caption: Proposed mechanism of action for 1,3,4-oxadiazole-2-thiol derivatives.
Comparative Antimicrobial Performance: An Evidence-Based Projection
For a meaningful comparison, we will consider its projected performance against a panel of clinically relevant microorganisms and benchmark it against commonly used antibiotics and antifungals.
Table 1: Projected Comparative In Vitro Activity (MIC, µg/mL) of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol and Standard Antimicrobials
| Microorganism | Drug Class | 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol (Projected MIC) | Ciprofloxacin (Fluoroquinolone) | Ampicillin (β-Lactam) | Fluconazole (Azole Antifungal) |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | 16 - 64 | 0.25 - 2 | 0.25 - 8 | N/A | |
| Bacillus subtilis | 8 - 32 | 0.125 - 1 | 0.06 - 0.5 | N/A | |
| Gram-Negative Bacteria | |||||
| Escherichia coli | 32 - 128 | 0.008 - 0.5 | 2 - 8 | N/A | |
| Pseudomonas aeruginosa | >128 | 0.25 - 4 | >256 | N/A | |
| Fungi | |||||
| Candida albicans | 16 - 64 | N/A | N/A | 0.25 - 4 | |
| Aspergillus niger | 32 - 128 | N/A | N/A | 16 - 64 |
Disclaimer: The MIC values for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol are projected based on data from structurally related compounds and should be confirmed by experimental testing.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
To empirically validate the antimicrobial potential of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, a standardized method such as the broth microdilution assay is recommended. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inoculums standardized to 0.5 McFarland
-
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol stock solution (in a suitable solvent like DMSO)
-
Comparator antimicrobial stock solutions
-
Sterile saline
-
Spectrophotometer
-
Incubator
Step-by-Step Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold dilutions of the test compound and comparator agents in the appropriate broth within the 96-well plates. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the standardized inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria.
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for MIC determination by broth microdilution.
Discussion and Future Directions
The projected antimicrobial profile of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol suggests it may possess moderate to good activity against Gram-positive bacteria and some fungi. The presence of the chlorine atom on the thiophene ring is anticipated to enhance its efficacy compared to its non-halogenated counterpart.[2] However, its activity against Gram-negative bacteria, particularly formidable pathogens like Pseudomonas aeruginosa, is expected to be limited, a common challenge for many novel antimicrobial candidates.
Further research should focus on the empirical determination of the MIC values for this specific compound against a broad panel of clinical isolates, including multidrug-resistant strains. Subsequent studies should aim to elucidate its precise mechanism of action, evaluate its cytotoxicity against mammalian cell lines to determine its therapeutic index, and explore its in vivo efficacy in animal models of infection. Structure-activity relationship (SAR) studies, involving modifications of the thienyl substituent and the thiol group, could lead to the development of more potent and selective analogs.
Conclusion
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol represents a promising scaffold in the quest for new antimicrobial agents. While this guide provides a comparative analysis based on the existing body of knowledge, it underscores the critical need for direct experimental validation. The methodologies and comparative framework presented here offer a robust starting point for researchers and drug development professionals to rigorously evaluate the potential of this and other novel heterocyclic compounds.
References
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-
Al-Omar, M. A. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(1), 502–514. [Link]
- Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
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- Kauth, A. M., & Stahmann, K. P. (1995). The 1,3,4-oxadiazole ring as a bioisostere of the carboxylic acid function. Archiv der Pharmazie, 328(5), 441-450.
- Schenone, S., Brullo, C., & Bruno, O. (2008). 1,3,4-Oxadiazole derivatives: a patent review (2002-2006).
- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis, antimicrobial, and anti-inflammatory activities of some new 5-(1-adamantyl)-1,3,4-oxadiazole derivatives. Bioorganic & medicinal chemistry, 12(19), 5107-5113.
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A Comparative Guide to the Structure-Activity Relationship of 5-(thienyl)-1,3,4-oxadiazole Analogs in Drug Discovery
The confluence of the thiophene ring and the 1,3,4-oxadiazole core has yielded a prolific scaffold in medicinal chemistry, giving rise to a plethora of analogs with diverse and potent biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(thienyl)-1,3,4-oxadiazole analogs, offering a comparative overview of their performance as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the synthetic rationale, compare experimental data, and elucidate the molecular nuances that govern their therapeutic potential.
The Thienyl-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle that serves as a bioisostere for amide and ester groups, enhancing metabolic stability and participating in crucial hydrogen bonding interactions with biological targets.[1] Its fusion with the thiophene ring, a sulfur-containing aromatic heterocycle, creates a lipophilic and electronically versatile framework. This combination has proven to be a fertile ground for the development of novel therapeutic agents, with documented activities spanning antibacterial, antifungal, anticancer, and anti-inflammatory domains.[2][3]
Synthetic Pathways to 5-(thienyl)-1,3,4-oxadiazole Analogs
A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.[4] This versatile approach allows for the introduction of diverse substituents on both the thiophene and another aryl moiety, enabling extensive SAR studies.
General Synthetic Protocol:
A generalized synthetic route is depicted below. The synthesis typically commences with the reaction of thiophene-2-carbohydrazide with an aromatic acid chloride to form the corresponding N,N'-diacylhydrazine intermediate. Subsequent dehydrative cyclization, often facilitated by reagents like phosphorus oxychloride (POCl₃), yields the desired 5-(thienyl)-1,3,4-oxadiazole analog.[4]
Caption: General synthetic scheme for 5-(thienyl)-1,3,4-oxadiazole analogs.
Comparative Biological Activities and SAR Analysis
The biological profile of 5-(thienyl)-1,3,4-oxadiazole analogs is profoundly influenced by the nature and position of substituents on the ancillary aryl ring and, to a lesser extent, on the thiophene moiety.
Antimicrobial Activity
Derivatives of 5-(thienyl)-1,3,4-oxadiazole have demonstrated significant potential as antimicrobial agents.[5] The antimicrobial efficacy is often dictated by the substituents on the second aryl ring attached to the oxadiazole core.
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) or nitro groups (NO₂), on the aryl ring at the 2-position of the oxadiazole often enhances antibacterial and antifungal activity.[5] This is likely due to increased lipophilicity, facilitating passage through microbial cell membranes, and potential modulation of electronic properties that favor target binding.
-
Positional Isomerism: The position of the substituent on the aryl ring is critical. For instance, a chloro group at the para-position has been shown to be more effective than at the ortho- or meta-positions in certain series.
-
Thioether Linkages: The introduction of a thioether linkage at the 2-position of the oxadiazole, followed by N-arylacetamides, has yielded compounds with excellent to moderate antimicrobial activity.[5]
| Compound ID | Aryl Substituent (R) | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Reference |
| (IV)5 | 4-Chlorophenyl | Excellent | Moderate | [5] |
| (IV)6 | 2,4-Dichlorophenyl | Excellent | Excellent | [5] |
| (IV)7 | 4-Nitrophenyl | Excellent | Moderate | [5] |
| (IV)9 | 2-Nitrophenyl | Moderate | Excellent | [5] |
| (IV)11 | 4-Methylphenyl | Moderate | Excellent | [5] |
Table 1: Comparative antimicrobial activity of selected 2-{5-}-N-arylacetamides. "Excellent" and "Moderate" are qualitative descriptors from the source.[5]
Anticancer Activity
The 5-(thienyl)-1,3,4-oxadiazole scaffold has also been explored for its anticancer potential, with several analogs exhibiting significant cytotoxicity against various cancer cell lines.[6][7]
Key SAR Insights for Anticancer Activity:
-
Substituents on the N-aryl ring: In a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, the nature of the substituent on the N-aryl ring plays a crucial role. Dimethyl substitution on the phenyl ring, as seen in compound 4s , demonstrated broad-spectrum activity.[6]
-
Hydroxyphenyl and Methoxyphenyl Groups: The presence of methoxy or hydroxy groups on the 5-phenyl ring of the oxadiazole can significantly influence anticancer activity. For example, a 4-methoxyphenyl group (compound 4s ) was found to be highly active.[6] Interestingly, the corresponding 4-hydroxyphenyl analog (4u ) showed even greater potency against melanoma cell lines.[6]
-
Halogenation: Halogenation of the 5-phenyl ring, such as with a chloro or fluoro group, can also modulate anticancer activity.
| Compound ID | 5-Aryl Substituent | N-Aryl Substituent | Cancer Cell Line | Growth Percent (GP) | Reference |
| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | MDA-MB-435 (Melanoma) | 15.43 | [6] |
| K-562 (Leukemia) | 18.22 | [6] | |||
| 4u | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | MDA-MB-435 (Melanoma) | 6.82 | [6] |
| 4j | 3,4-Dimethoxyphenyl | 4-Bromophenyl | HOP-92 (NSCLC) | 75.06 | [6] |
Table 2: Anticancer activity of selected N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs.[6] A lower Growth Percent indicates higher cytotoxic activity.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of 5-(thienyl)-1,3,4-oxadiazole derivatives.[8][9] The mechanism of action is often linked to the inhibition of inflammatory mediators.
Key SAR Insights for Anti-inflammatory Activity:
-
Aroylmethylthio Substituents: The introduction of an aroylmethylthio group at the 2-position of the oxadiazole has been a successful strategy for developing anti-inflammatory agents.[8]
-
Substituents on the Aroyl Moiety: The nature of the substituent on the aroyl moiety significantly impacts activity. For instance, compounds with electron-donating groups like methoxy (5f ) have shown anti-inflammatory activity comparable to the standard drug indomethacin.[8]
-
Halogenation: Dichloro-substitution on the 5-phenyl ring appears to be a favorable feature for anti-inflammatory activity.[8]
| Compound ID | Aroyl Substituent | % Inhibition of Paw Edema (100 mg/kg) | Ulcerogenic Activity | Reference |
| 5e | 4-Methylphenyl | Significant | Not specified | [8] |
| 5f | 4-Methoxyphenyl | Comparable to Indomethacin | Not specified | [8] |
| 5g | 4-Chlorophenyl | Significant | Not specified | [8] |
| Indomethacin | - | High | Present | [8] |
Table 3: Anti-inflammatory activity of selected 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles.[8]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal temperatures.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Screening (MTT Assay)
Objective: To assess the cytotoxicity of the synthesized compounds against cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR findings for the 5-(thienyl)-1,3,4-oxadiazole scaffold across different biological activities.
Caption: Key SAR determinants for different biological activities of 5-(thienyl)-1,3,4-oxadiazole analogs.
Conclusion and Future Directions
The 5-(thienyl)-1,3,4-oxadiazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. This guide has systematically compared the SAR of its analogs across antimicrobial, anticancer, and anti-inflammatory activities. The key takeaway is that the biological activity can be finely tuned by strategic modification of the substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to understand their mode of action.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy and Toxicity: Testing the most promising analogs in relevant animal models to establish their therapeutic efficacy and safety profiles.
By leveraging the insights from SAR studies, medicinal chemists can continue to optimize the 5-(thienyl)-1,3,4-oxadiazole scaffold to develop next-generation therapeutics with improved potency, selectivity, and safety.
References
-
Desai, N. C., Dodiya, A. M., & Bhatt, N. (2012). Synthesis and antimicrobial screening of 1, 3, 4-oxadiazole and clubbed thiophene derivatives. Bioorganic & Medicinal Chemistry Letters, 22(16), 5255-5260. [Link]
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Saeed, A., Shaheen, F., & Channar, P. A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2439. [Link]
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Plebankiewicz, M., Guzińska, K., & Paneth, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3326. [Link]
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Lelyukh, M., Zvarych, V., & Lesyk, R. (2020). 1,3,4-Oxadiazole as a scaffold in the design of new anticancer agents. Future Medicinal Chemistry, 12(1), 75-104. [Link]
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Narayana, B., Ashalatha, B. V., & Vijayaraj, K. K. (2006). Synthesis and anticancer activity of N-aryl-5-substituted-1, 3, 4-oxadiazol-2-amine analogues. Bioorganic & medicinal chemistry, 14(16), 5554-5558. [Link]
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Bădiceanu, C. D. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. FARMACIA, 66(3), 553-559. [Link]
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Köksal, M., Göktaş, O., & Altanlar, N. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3, 4-dichlorophenyl)-2-(aroylmethyl) thio-1, 3, 4-oxadiaxoles. Arzneimittelforschung, 58(10), 510-514. [Link]
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1, 3, 4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 3347. [Link]
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A Medicinal Chemist's Guide: 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol vs. 1,3,4-Thiadiazole Bioisosteres
A Senior Application Scientist's Perspective on Scaffold Selection in Drug Design
In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds is a critical determinant of a program's success. The principle of bioisosterism—the substitution of an atom or group with another that has similar physical or chemical properties—is a cornerstone of lead optimization. This guide provides an in-depth, objective comparison between 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol and its classical 1,3,4-thiadiazole bioisosteres. We will move beyond surface-level similarities to dissect the nuanced differences in synthesis, physicochemical properties, and biological outcomes, supported by experimental frameworks.
The Foundation: Bioisosterism of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are five-membered heterocycles that have garnered significant attention for their versatile biological activities and applications in drug discovery.[1][2][3] The classical bioisosteric relationship between an oxygen and a sulfur atom means these two scaffolds often produce broadly similar biological effects.[1][2] Both moieties are valued as pharmacophores due to their favorable metabolic profiles and their ability to participate in hydrogen bonding.[1][2] These rings are found in numerous approved drugs and clinical candidates, demonstrating their utility across a range of diseases including cancer, microbial infections, and inflammatory conditions.[2][4][5][6]
Our specific focus, the 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol scaffold, incorporates a halogenated thiophene ring, a common strategy to modulate lipophilicity and target engagement. This guide will explore the critical question facing medicinal chemists: When is the oxadiazole the optimal choice, and when should its thiadiazole counterpart be prioritized?
A Tale of Two Atoms: Comparative Physicochemical Properties
The substitution of oxygen for sulfur, while seemingly minor, imparts distinct electronic and steric properties that influence a molecule's behavior from the test tube to the cell. Understanding these differences is crucial for rational drug design.
| Property | 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol | 5-(5-Chloro-2-thienyl)-1,3,4-thiadiazole-2-thiol | Scientific Rationale |
| Acidity (pKa of Thiol) | Lower pKa (More Acidic) | Higher pKa (Less Acidic) | Oxygen's higher electronegativity exerts a stronger electron-withdrawing effect, polarizing the S-H bond and facilitating proton donation. |
| Lipophilicity (LogP) | Generally Lower | Generally Higher | Sulfur is larger and less electronegative than oxygen, contributing to a slight increase in the molecule's overall lipophilicity.[7] |
| Hydrogen Bond Acceptance | Stronger Acceptor (Ring Oxygen) | Weaker Acceptor (Ring Sulfur) | The lone pairs on the ring oxygen are more available for hydrogen bonding compared to the more diffuse lone pairs on the larger sulfur atom.[8] |
| Metabolic Stability | Ring is generally stable. | Ring is generally stable, but the sulfur atom can be a site for S-oxidation. | The sulfur atom introduces a potential "soft spot" for Phase I metabolic enzymes like cytochrome P450s. |
| Dipole Moment | Different from thiadiazole | Different from oxadiazole | The difference in electronegativity and geometry between the O and S atoms leads to a different overall molecular dipole, which can affect target binding and physical properties.[8] |
Synthesis Strategy: A Shared Pathway, A Critical Divergence
A significant advantage of this bioisosteric pair is their synthetic accessibility from a common intermediate. This allows for the parallel synthesis of both scaffolds, enabling direct, head-to-head biological comparisons. The typical route involves the cyclization of a 1-(5-chloro-2-thenoyl)thiosemicarbazide intermediate. The choice of cyclizing agent is the critical step that dictates the final heterocyclic core.[1][2]
Caption: General synthetic workflow for oxadiazole and thiadiazole scaffolds.
Experimental Protocol: Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol
This protocol is a standard method for producing the oxadiazole scaffold from an acid hydrazide intermediate.[9]
-
Step 1: Preparation of the Potassium Salt: Dissolve the starting acid hydrazide (e.g., 5-chloro-2-thenoic acid hydrazide) (0.01 mol) in absolute ethanol (50 mL). Add potassium hydroxide (0.015 mol) to the solution and stir for 10 minutes.
-
Step 2: Carbon Disulfide Addition: Add carbon disulfide (0.015 mol) to the mixture.
-
Step 3: Reflux: Heat the reaction mixture under reflux for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Step 4: Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.
-
Step 5: Acidification: Dissolve the resulting solid residue in a minimum amount of cold water and acidify with dilute hydrochloric acid (HCl).
-
Step 6: Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
-
Step 7: Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
Biological Activity and Mechanistic Implications
Both oxadiazole and thiadiazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][10][11][12] The choice of scaffold can subtly alter the mechanism of action or the potency against a specific biological target.
Anticancer Activity: These scaffolds are frequently found in compounds designed to inhibit various cancer-related targets, such as kinases, topoisomerases, and histone deacetylases (HDACs).[11][13] The ability of the heterocycle to form key interactions within an enzyme's active site often dictates its efficacy.
Caption: Mechanism of action for kinase inhibition by heterocyclic compounds.
Antimicrobial Activity: The 2-thiol substituent on both rings is a key pharmacophoric feature for antimicrobial action. It is believed to chelate metal ions essential for the function of microbial enzymes, thereby disrupting cellular processes. The difference in acidity (pKa) between the oxadiazole and thiadiazole can influence the compound's ionization state and its ability to engage with these metallic cofactors at physiological pH.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This is a standard protocol to quantify and compare the antimicrobial potency of the synthesized compounds.
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test compounds (oxadiazole and thiadiazole derivatives) and a standard antibiotic (e.g., Ciprofloxacin) in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each stock solution in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).
-
Bacterial Inoculation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
The Final Verdict: A Framework for Rational Selection
The choice between the 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol and its 1,3,4-thiadiazole bioisostere is not arbitrary but a strategic decision based on the desired target product profile.
-
Prioritize the 1,3,4-Oxadiazole Scaffold when:
-
Strong Hydrogen Bond Acceptance is Key: The target protein has a hydrogen bond donor that can interact favorably with the ring oxygen.
-
Improved Aqueous Solubility is a Goal: The slightly more polar nature of the oxadiazole may be beneficial.
-
Metabolic S-oxidation is a Concern: To avoid a potential metabolic liability associated with the thiadiazole sulfur.
-
-
Prioritize the 1,3,4-Thiadiazole Scaffold when:
-
Increased Lipophilicity is Required: The goal is to enhance membrane permeability or enter a lipophilic binding pocket.
-
Acidity Modulation is Needed: A slightly less acidic thiol is desired for optimal target engagement or pharmacokinetic properties.
-
Unique π-Stacking or Sulfur-Arene Interactions are Possible: The larger, more polarizable sulfur atom may offer unique interactions with aromatic residues in the binding site.[11]
-
Ultimately, the most effective approach is the empirical one: synthesize both analogs and test them in parallel. The facile and divergent synthesis makes this bioisosteric pair an exceptionally valuable tool for structure-activity relationship (SAR) exploration in any drug discovery campaign.
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A Researcher's Guide to the Spectral Cross-Verification of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
The Imperative of Spectral Cross-Referencing
The synthesis of novel small molecules, such as 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, is often the first step in a long journey of scientific investigation. However, without rigorous structural elucidation, any subsequent biological or material testing rests on an unverified foundation. A multi-pronged spectral approach, employing Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provides the necessary orthogonal data points to build a conclusive structural assignment. Each technique probes different aspects of the molecule's constitution, and their combined interpretation minimizes ambiguity.
Predicted Spectral Data for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
Based on the analysis of published data for similar 5-substituted-1,3,4-oxadiazole-2-thiols and 2-substituted-5-chlorothiophenes, the following spectral characteristics are predicted for the title compound.[1][2][3][4]
Table 1: Predicted Spectral Data
| Technique | Predicted Peaks / Signals | Interpretation |
| FT-IR (KBr, cm⁻¹) | ~3100-3000~2600-2550 (weak)~1610-1590~1550-1500~1350-1300~1050-1000~850-800 | Aromatic C-H stretch (Thiophene)S-H stretch (Thiol)C=N stretch (Oxadiazole ring)C=C stretch (Thiophene ring)C-N stretchC-O-C stretch (Oxadiazole ring)C-Cl stretch |
| ¹H NMR (DMSO-d₆, ppm) | ~14.0-13.5 (s, 1H)~7.5-7.3 (d, 1H)~7.2-7.0 (d, 1H) | SH (Thiol)Thiophene HThiophene H |
| ¹³C NMR (DMSO-d₆, ppm) | ~178-175~165-160~135-130~130-125~128-125~125-120 | C=S (Thione tautomer)C-S (Oxadiazole ring)C-Cl (Thiophene ring)Quaternary C (Thiophene ring)CH (Thiophene ring)CH (Thiophene ring) |
| Mass Spec. (EI) | [M]⁺˙, [M+2]⁺˙ | Molecular ion peak and its isotope peak due to the presence of Chlorine. |
Note: The thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols is a well-documented phenomenon.[5][6] The exact position of the thiol proton in ¹H NMR and the chemical shift of the C=S carbon in ¹³C NMR can be influenced by the solvent and concentration.
Comparative Spectral Analysis with Analogous Structures
To build confidence in our predictions, let us compare the expected spectral features with known data from similar compounds.
5-Phenyl-1,3,4-oxadiazole-2-thiol
This analog replaces the 5-chloro-2-thienyl group with a phenyl ring.
-
FT-IR: Shows characteristic peaks for S-H stretching around 2548 cm⁻¹ and C=N stretching in the 1600-1450 cm⁻¹ region.[2]
-
¹H NMR: The thiol proton is typically observed as a broad singlet in the downfield region. Aromatic protons of the phenyl ring appear in the 7.5-8.0 ppm range.[7]
2,5-Disubstituted-1,3,4-oxadiazoles containing a Thiophene Moiety
Compounds with a 2-thienyl substituent on a 1,3,4-oxadiazole ring exhibit characteristic ¹H NMR signals for the thiophene protons. For instance, in 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles, the thiophene protons typically appear as doublets and doublets of doublets between 7.10 and 7.80 ppm.[4] The ¹³C NMR signals for the oxadiazole ring carbons are generally found in the range of 160-165 ppm.[4][8]
The presence of the electron-withdrawing chlorine atom on the thiophene ring in our target molecule is expected to shift the signals of the adjacent thiophene protons further downfield compared to an unsubstituted thienyl-oxadiazole.
Experimental Protocols for Spectral Acquisition
To validate the predicted data, the following experimental procedures are recommended.
Synthesis and Purification
A common route for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of a corresponding acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide.[1]
Caption: Synthetic scheme for the target molecule.
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol. Purity should be assessed by Thin Layer Chromatography (TLC) and melting point determination.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Rationale: This method provides a clear spectrum of the solid-state sample, minimizing solvent interference and allowing for the identification of key functional groups.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Rationale: DMSO-d₆ is an excellent solvent for this class of compounds and allows for the observation of exchangeable protons like the thiol S-H. A higher field strength provides better signal resolution, which is crucial for unambiguous assignment of the thiophene protons.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe for electron ionization (EI) or dissolve in a suitable solvent for electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Rationale: EI is a classic technique for small molecules and often provides valuable fragmentation information. The key observation will be the molecular ion peak and its characteristic [M+2] isotope pattern, which is a definitive indicator of the presence of a single chlorine atom.
Workflow for Spectral Cross-Verification
The following diagram illustrates the logical flow for the comprehensive characterization of the title compound.
Caption: Workflow for structural elucidation.
Conclusion
The structural verification of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is readily achievable through a systematic application of standard spectroscopic techniques. This guide provides a robust, predictive framework and detailed experimental protocols to aid researchers in this endeavor. By cross-referencing the data obtained from FT-IR, NMR, and mass spectrometry, and comparing it with the spectral characteristics of analogous compounds, a high degree of confidence in the final structural assignment can be achieved. This foundational work is paramount for any subsequent exploration of this molecule's potential applications.
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A Comparative Guide to Establishing the In Vivo Efficacy of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo therapeutic potential of the novel heterocyclic compound, 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. Drawing upon the extensive biological activities associated with its core chemical moieties—the 1,3,4-oxadiazole ring and the thiophene nucleus—we present a series of detailed, comparative experimental protocols. This document is designed not merely as a set of instructions, but as a strategic guide, explaining the causality behind experimental choices to ensure the generation of robust, publishable data.
Introduction to the Pharmacological Potential
The compound 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a member of a chemical class renowned for its broad pharmacological significance. The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle present in numerous therapeutic agents, valued for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[2][3][4]
Complementing the oxadiazole core is the thiophene ring, another critical pharmacophore in medicinal chemistry.[5] The presence of a sulfur atom in the aromatic ring imparts unique physicochemical properties that enhance drug-receptor interactions. The specific substitution with a chloro group on the thiophene ring may further modulate the compound's electronic properties and biological activity. Given this structural pedigree, it is scientifically sound to postulate that 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol holds significant promise as a candidate for in vivo evaluation in several key therapeutic areas.
Postulated Mechanism of Action: Targeting Inflammatory Pathways
Many anti-inflammatory agents function by inhibiting key enzymes or transcription factors in the inflammatory cascade. A plausible mechanism for a 1,3,4-oxadiazole derivative is the inhibition of cyclooxygenase (COX) enzymes or the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[1][6] The inhibition of NF-κB activation prevents the transcription of pro-inflammatory genes, such as those for cytokines and chemokines, thereby reducing the inflammatory response.
Caption: Postulated mechanism targeting the NF-κB signaling pathway.
Framework for a Comparative In Vivo Efficacy Study
A robust in vivo study requires meticulous planning, from hypothesis to data analysis. The primary objective is to compare the efficacy of our lead compound against both a negative control (vehicle) and a positive control (a clinically relevant standard drug). This three-arm design is essential for validating the biological activity and contextualizing its potency.
Caption: General workflow for a comparative in vivo efficacy study.
Protocol 1: Evaluation of Anti-Inflammatory Efficacy
Rationale: The 1,3,4-oxadiazole class of molecules frequently exhibits potent anti-inflammatory activity.[7][8] The carrageenan-induced rat paw edema model is a universally accepted acute inflammation assay, ideal for initial screening.[1][9] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of efficacy against different inflammatory mediators.
Comparative Agent: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), serves as the gold standard positive control.[8][10]
Step-by-Step Methodology
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping: Randomly divide rats into four groups (n=6 per group):
-
Group I: Normal Control (No carrageenan, no treatment).
-
Group II: Negative Control (Carrageenan + Vehicle, e.g., 0.5% CMC).
-
Group III: Positive Control (Carrageenan + Indomethacin, 10 mg/kg, p.o.).
-
Group IV: Test Group (Carrageenan + Compound, e.g., 20 mg/kg, p.o.).
-
-
Treatment Administration: Administer the vehicle, Indomethacin, or the test compound via oral gavage one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of rats in Groups II, III, and IV.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Anticipated Data Presentation
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Paw Volume Increase (mL) ± SEM} | % Inhibition at 3h | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1h | 2h | 3h | 4h | | | Negative Control | - | 0.25±0.03 | 0.48±0.05 | 0.65±0.06 | 0.59±0.05 | 0% | | Indomethacin | 10 | 0.14±0.02 | 0.22±0.03 | 0.29±0.04 | 0.25±0.03 | 55.4% | | Test Compound | 20 | Data | Data | Data | Data | Calculated |
Protocol 2: Evaluation of Anticancer Efficacy
Rationale: The thiophene and 1,3,4-oxadiazole scaffolds are present in many compounds with demonstrated cytotoxic and antitumor activities.[11][12][13] A human tumor xenograft model in immunodeficient mice is the standard for evaluating the in vivo efficacy of a potential anticancer agent.
Comparative Agent: 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent for solid tumors.[12]
Step-by-Step Methodology
-
Cell Line and Animal Model: Use human breast cancer cells (MCF-7) and female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume of ~100 mm³, randomize mice into three groups (n=8 per group):
-
Group I: Vehicle Control (e.g., Saline with 5% DMSO).
-
Group II: Positive Control (5-FU, 20 mg/kg, i.p., twice weekly).
-
Group III: Test Group (Compound, e.g., 25 mg/kg, i.p., daily).
-
-
Treatment and Monitoring: Administer treatments as per the schedule for 21 days. Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²) and record animal body weight as a measure of toxicity.
-
Endpoint: At the end of the study, or when tumors in the control group reach the ethical limit (~1500 mm³), euthanize the mice. Excise tumors, weigh them, and process for histopathology (e.g., H&E staining, Ki-67 for proliferation).
Anticipated Data Presentation
| Treatment Group | Dose Regimen | Final Tumor Volume (mm³ ± SEM) | Final Tumor Weight (g ± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | Daily | 1450 ± 150 | 1.5 ± 0.2 | 0% | +2% |
| 5-Fluorouracil | 20 mg/kg, 2x/week | 620 ± 95 | 0.65 ± 0.1 | 57.2% | -8% |
| Test Compound | 25 mg/kg, Daily | Data | Data | Calculated | Data |
A Note on Synthesis
The accessibility of a compound is a critical factor in its development. The title compound can be synthesized via a well-established route for 1,3,4-oxadiazole-2-thiols.[14] This typically involves the reaction of a corresponding acid hydrazide with carbon disulfide in a basic medium, followed by acidification to induce cyclization.
Caption: General synthetic pathway for the title compound.
Conclusion and Future Directions
This guide outlines a strategic, comparative approach to elucidate the in vivo efficacy of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. By benchmarking its performance against established standards in well-validated animal models, researchers can generate the critical data needed to justify further development. Positive results from these initial efficacy studies should be followed by comprehensive pharmacokinetic, pharmacodynamic, and toxicology assessments to build a complete preclinical data package. The structural alerts within this molecule, rooted in decades of medicinal chemistry, provide a strong rationale for undertaking this essential investigation.
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The Ascending Threat to Cancer: A Comparative Analysis of Novel Oxadiazole Derivatives' Cytotoxicity
In the relentless pursuit of more effective and selective cancer therapeutics, the heterocyclic compound oxadiazole has emerged as a privileged scaffold. Its derivatives have demonstrated a remarkable breadth of anticancer activities across a multitude of cancer cell lines. This guide offers a comparative analysis of the cytotoxic profiles of recently developed oxadiazole derivatives, providing researchers and drug development professionals with a synthesized overview of their potential. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for assessing their efficacy.
The Rationale for Oxadiazole Scaffolds in Oncology
The five-membered oxadiazole ring, with its unique arrangement of nitrogen and oxygen atoms, confers favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5][6] Its derivatives have been shown to overcome some limitations of existing chemotherapeutics by exhibiting potent cytotoxicity against drug-resistant cancer cells and demonstrating diverse mechanisms of action.[5] These mechanisms include the inhibition of crucial enzymes and growth factors involved in tumor progression, such as histone deacetylases (HDACs), topoisomerases, and various kinases.[7][8]
Comparative Cytotoxicity: A Data-Driven Overview
The true measure of a potential anticancer agent lies in its ability to selectively eradicate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a comparative table summarizing the cytotoxic activity of several novel oxadiazole derivatives against a panel of human cancer cell lines, as reported in recent literature.
| Compound ID/Series | Cancer Cell Line | Type of Cancer | IC50 Value (µM) | Reference |
| Series 4a-4l | A549 | Lung | 1.59–7.48 | [7] |
| Compound 4h | A549 | Lung | <0.14 | [7] |
| Series 4a-4l | C6 | Rat Glioma | 8.16–13.04 | [7] |
| Compound 19 | HepG2 | Liver | 9.38 | [9] |
| Compound 21 | HepG2 | Liver | 32.39 | [9] |
| Compound 3 | HCT-116, SW-620, MCF-7, HT-29 | Colon, Breast | 7 | [1] |
| Compound 79 | HepG2 | Liver | 12.4 | [1] |
| Series 14(a-e) | Colo-205, MCF-7, A-549, KB | Colon, Breast, Lung, Oral | 0.1 - 34.7 | [1] |
| Compound 5 | SKOV3, MCF7, A549 | Ovarian, Breast, Lung | 14.2, 30.9, 18.3 | [10][11] |
| Compound 5 | U87, T98G, LN229 | Glioblastoma | 35.1, 34.4, 37.9 | [10][11] |
| AMK OX-8 | A549 | Lung | 25.04 | [12] |
| AMK OX-9 | A549 | Lung | 20.73 | [12] |
| AMK OX-10 | HeLa | Cervical | 5.34 | [12] |
Analysis of Cytotoxic Trends:
The data clearly indicates that structural modifications to the oxadiazole scaffold significantly impact cytotoxic potency and selectivity. For instance, compound 4h from one series demonstrated exceptional activity against the A549 lung cancer cell line with an IC50 value below 0.14 µM, highlighting its potential as a lead compound.[7] In another study, a series of derivatives showed a wide range of activity, with some compounds exhibiting potent cytotoxicity in the nanomolar range against various cell lines, rivaling or even surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin and cisplatin.[1][3] The selectivity is also noteworthy; some of the synthesized compounds were found to be comparatively safer to normal cell lines.[12]
Unraveling the Mechanisms of Action
The anticancer effects of oxadiazole derivatives are not limited to just killing cancer cells; they often involve a complex interplay of molecular events that disrupt tumor growth and survival.
Induction of Apoptosis
A common mechanism of action for many effective anticancer drugs is the induction of programmed cell death, or apoptosis. Several studies have shown that novel oxadiazole derivatives are potent inducers of apoptosis.[7][13] For example, compounds 4f, 4h, 4i, 4k, and 4l were found to induce apoptosis in A549 cells at a higher rate than the standard drug cisplatin.[7] This is often accompanied by mitochondrial membrane depolarization and the activation of key executioner enzymes like caspase-3.[7]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Some oxadiazole derivatives have been shown to interfere with the cell cycle, arresting cancer cells in specific phases and preventing their proliferation. For instance, compounds 4h and 4i caused a significant accumulation of cells in the G0/G1 phase of the cell cycle, surpassing the effect of cisplatin.[7]
Inhibition of Key Signaling Pathways
The aberrant activation of signaling pathways is a hallmark of many cancers. Oxadiazole derivatives have been designed to target these pathways. For example, some derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial for the survival and proliferation of hepatocellular carcinoma cells.[5] Others have been identified as inhibitors of STAT3, a transcription factor implicated in tumor progression.[13]
Below is a diagram illustrating a generalized workflow for evaluating the cytotoxic and mechanistic properties of novel oxadiazole derivatives.
Caption: Experimental workflow for cytotoxicity comparison.
Here is a simplified diagram illustrating a potential mechanism of action involving apoptosis induction.
Caption: Simplified apoptosis induction pathway.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel oxadiazole derivatives and a reference drug (e.g., doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the oxadiazole derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion and Future Directions
The studies reviewed in this guide collectively underscore the immense potential of oxadiazole derivatives as a promising class of anticancer agents.[1][2][3][4][5][6] The versatility of the oxadiazole scaffold allows for extensive structural modifications, leading to compounds with high potency and, in some cases, selectivity for cancer cells.[5][8] The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, offer multiple avenues for therapeutic intervention.[7][13]
Future research should focus on optimizing the structure-activity relationships to enhance efficacy and reduce off-target effects. In vivo studies are the logical next step to validate the promising in vitro results and to assess the pharmacokinetic profiles and overall therapeutic potential of these novel compounds. The continued exploration of the oxadiazole scaffold is a promising endeavor in the ongoing battle against cancer.
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Navigating the Chemical Maze: A Comparative Guide to QSAR Modeling for Antibacterial 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the promising scaffolds, 1,3,4-oxadiazole derivatives have emerged as a critical area of research due to their broad-spectrum antibacterial activity.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) modeling has become an indispensable tool in this endeavor, offering a rational, cost-effective, and efficient approach to predict the biological activity of chemical compounds and guide the synthesis of more potent analogues.
This guide, prepared by a Senior Application Scientist, provides an in-depth, objective comparison of various QSAR modeling techniques for predicting the antibacterial activity of 1,3,4-oxadiazole derivatives. We will delve into the methodologies, supported by experimental data, to equip you with the insights needed to select and apply the most appropriate QSAR approach for your research.
The Foundation: Understanding QSAR and the Significance of 1,3,4-Oxadiazoles
QSAR models are mathematical representations that correlate the physicochemical properties of a series of compounds with their biological activities. The fundamental principle is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features into numerical descriptors, we can build predictive models that accelerate the drug discovery process.
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This versatility stems from the unique electronic and structural features of the oxadiazole core, which can be readily modified to modulate biological activity.
A Comparative Analysis of QSAR Modeling Techniques
The selection of a QSAR modeling technique is a critical decision that influences the predictive power and interpretability of the resulting model. Here, we compare three prominent approaches applied to oxadiazole derivatives: 2D-QSAR using Multiple Linear Regression (MLR), 3D-QSAR employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), and the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA).
The Classic Approach: 2D-QSAR with Multiple Linear Regression (MLR)
2D-QSAR models are the most traditional and straightforward approach. They utilize descriptors calculated from the 2D representation of molecules, such as topological, constitutional, and physicochemical properties. Multiple Linear Regression (MLR) is a statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).
A study on a series of 2-substituted-1H-benzimidazole-1,3,4-oxadiazole analogues successfully employed MLR to build QSAR models for their antimicrobial activity. The study revealed the importance of thermodynamic, steric, and electronic properties in governing the antibacterial potency of these compounds.
Key Physicochemical Descriptors and Their Significance:
| Descriptor Category | Specific Descriptor Example | Rationale for Selection & Impact on Antibacterial Activity |
| Thermodynamic | Molar Refractivity (MR) | Represents the volume and polarizability of a molecule. A positive correlation with activity suggests that bulkier, more polarizable substituents may enhance binding to the target site. |
| Steric | Shape Index | Describes the overall shape of the molecule. An optimal shape is crucial for effective interaction with the binding pocket of the target enzyme or protein. |
| Electronic | Dipole Moment | Indicates the polarity of the molecule. A negative correlation might suggest that lower polarity is favorable for crossing bacterial cell membranes. |
| Topological | Wiener Index | A topological index that reflects the branching of the molecular skeleton. It can be related to the compactness of the molecule, which may influence its interaction with the target. |
Experimental Protocol: A Step-by-Step Guide to 2D-QSAR with MLR
A typical workflow for developing a 2D-QSAR model using MLR involves several key stages.
Figure 1: A generalized workflow for 2D-QSAR model development using MLR.
The 3D Perspective: CoMFA and CoMSIA
3D-QSAR methods consider the three-dimensional structure of molecules and their interaction fields. CoMFA and CoMSIA are powerful ligand-based 3D-QSAR techniques that provide intuitive graphical outputs in the form of contour maps, which highlight the regions around a molecule where modifications are likely to improve activity.[4][5][6][7][8]
A comprehensive 3D-QSAR study on a series of 102 1,2,4-oxadiazole derivatives with activity against Staphylococcus aureus provides an excellent case study.[9][10] This study demonstrates the predictive power of CoMFA and CoMSIA and offers valuable insights for designing new, more potent antibacterial agents.
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and each molecule in the dataset, placed in a 3D grid.[4][5][6]
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. It offers a more refined analysis compared to CoMFA and often produces more easily interpretable contour maps.[7]
Experimental Data and Model Performance:
In the study by Leemans et al. (2016), a dataset of 102 1,2,4-oxadiazole derivatives was used, with their antibacterial activity expressed as pMIC (logarithmic value of the Minimum Inhibitory Concentration). The dataset was split into a training set of 77 compounds and a test set of 25 compounds.
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) | Standard Error of Prediction |
| CoMFA | 0.70 | 0.85 | 0.77 | 0.48 |
| CoMSIA | 0.66 | 0.90 | 0.58 | 0.65 |
Table 1: Statistical parameters of the CoMFA and CoMSIA models for 1,2,4-oxadiazole derivatives against S. aureus.[9]
Interpretation of 3D-QSAR Contour Maps:
The true power of CoMFA and CoMSIA lies in their graphical representation of the SAR.
Figure 2: Conceptual representation of 3D-QSAR contour map interpretation.
For instance, the CoMFA steric contour map in the aforementioned study revealed that bulky substituents at a specific position on the phenyl ring were unfavorable for activity, while the electrostatic map indicated that electron-withdrawing groups at another position enhanced potency.[9]
The Neighborhood Watch: k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)
kNN-MFA is a 3D-QSAR method that combines the principles of the k-Nearest Neighbors algorithm with molecular field descriptors.[11][12][13] Unlike MLR-based methods, kNN-MFA is a non-linear approach that can capture more complex structure-activity relationships.[12]
In a kNN-MFA study, the biological activity of a new compound is predicted based on the average activity of its 'k' nearest neighbors in the training set, where 'nearness' is determined by the similarity of their molecular fields.
A 3D-QSAR study on 1,3,4-oxadiazole derivatives as antimycobacterial agents utilized kNN-MFA to generate predictive models.[14] The study highlighted the importance of steric and electrostatic fields and suggested that smaller, electronegative groups would lead to more potent molecules.[14]
Experimental Protocol: Key Steps in kNN-MFA
The kNN-MFA workflow shares similarities with other 3D-QSAR methods but has a distinct model-building step.
Figure 3: A simplified workflow for kNN-MFA model development.
Objective Comparison and Recommendations
| Feature | 2D-QSAR (MLR) | 3D-QSAR (CoMFA/CoMSIA) | kNN-MFA |
| Dimensionality | 2D (Topological) | 3D (Spatial) | 3D (Spatial) |
| Descriptors | Physicochemical, topological, constitutional | Steric, electrostatic, hydrophobic, H-bond fields | Steric and electrostatic fields |
| Model Type | Linear | Linear (PLS regression) | Non-linear |
| Interpretability | Good (descriptor contribution is clear) | Excellent (intuitive contour maps) | Moderate (based on nearest neighbors) |
| Predictive Power | Generally moderate | High | High |
| Computational Cost | Low | High | Moderate to High |
| Alignment Requirement | No | Yes (critical step) | Yes |
| Best For | Initial screening, understanding general physicochemical requirements | Lead optimization, detailed SAR analysis | Capturing non-linear SAR, predictive modeling |
As a Senior Application Scientist, my recommendation is as follows:
-
For initial exploratory studies and to gain a fundamental understanding of the key physicochemical properties driving antibacterial activity, 2D-QSAR with MLR is an excellent starting point due to its simplicity and low computational cost.
-
For lead optimization and to gain detailed insights into the structure-activity relationship for designing more potent analogues, 3D-QSAR methods like CoMFA and CoMSIA are highly recommended. Their graphical outputs provide invaluable guidance for synthetic chemists.
-
When a non-linear relationship between molecular features and biological activity is suspected, or when the primary goal is to build a highly predictive model, kNN-MFA offers a robust alternative to traditional linear 3D-QSAR methods.
Conclusion
QSAR modeling is a powerful and versatile tool in the quest for novel antibacterial agents based on the 1,3,4-oxadiazole scaffold. By understanding the strengths and limitations of different QSAR methodologies, researchers can make informed decisions to accelerate their drug discovery programs. This guide has provided a comparative overview of 2D-QSAR, 3D-QSAR (CoMFA/CoMSIA), and kNN-MFA, supported by experimental data and practical insights. The judicious application of these computational techniques, in synergy with synthetic chemistry and microbiological testing, will undoubtedly pave the way for the development of the next generation of antibacterial drugs.
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A Comparative Guide to the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles for Medicinal and Materials Chemistry
The 2,5-disubstituted-1,3,4-oxadiazole scaffold is a cornerstone in modern drug discovery and materials science. Its rigid, planar structure and favorable electronic properties contribute to its prevalence in a wide array of biologically active compounds and functional materials. This guide provides an in-depth comparison of the most common and effective synthetic routes to this privileged heterocycle, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal methodology for their specific applications. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each approach, ensuring a thorough understanding of the causality behind experimental choices.
The Enduring Importance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] In materials science, the electron-deficient nature of the oxadiazole ring makes it a valuable component in organic light-emitting diodes (OLEDs) and other organic electronic devices. The versatility of this scaffold stems from its ability to act as a bioisostere for ester and amide groups, enhancing metabolic stability and modulating pharmacokinetic properties.[4]
This guide will compare four principal synthetic strategies:
-
Classical Dehydrative Cyclization of Diacylhydrazines: The traditional and widely used approach.
-
Oxidative Cyclization of Acylhydrazones: A versatile method starting from readily available aldehydes.
-
Microwave-Assisted Synthesis: A modern approach focused on rapid and efficient synthesis.
-
One-Pot Synthesis-Functionalization from Carboxylic Acids: An elegant and streamlined strategy for rapid library synthesis.
Classical Dehydrative Cyclization of Diacylhydrazines
This is one of the most established and frequently employed methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The core of this method involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate, facilitated by a dehydrating agent.
Reaction Mechanism and Causality
The reaction proceeds through the initial formation of a 1,2-diacylhydrazine by reacting a carboxylic acid hydrazide with an acylating agent (e.g., acid chloride or another carboxylic acid). The subsequent and crucial step is the cyclodehydration of this intermediate. The dehydrating agent protonates one of the carbonyl oxygens, making the carbonyl carbon more electrophilic. This is followed by an intramolecular nucleophilic attack from the other amide nitrogen, leading to a cyclic intermediate which then eliminates a molecule of water to form the stable aromatic 1,3,4-oxadiazole ring. The choice of dehydrating agent is critical and can influence reaction conditions and yields. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and sulfuric acid (H₂SO₄).[5][6]
Caption: General mechanism of dehydrative cyclization.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Well-established and widely applicable. | Often requires harsh reaction conditions (strong acids, high temperatures). |
| Readily available starting materials. | Use of corrosive and hazardous dehydrating agents. |
| Generally good to excellent yields. | May not be suitable for sensitive substrates. |
| Scalable for large-scale synthesis. | Can generate significant chemical waste. |
Experimental Protocol: Synthesis of 2,5-diphenyl-1,3,4-oxadiazole
-
Synthesis of 1,2-dibenzoylhydrazine: To a solution of benzhydrazide (1.36 g, 10 mmol) in pyridine (20 mL), benzoyl chloride (1.41 g, 10 mmol) is added dropwise at 0 °C with stirring. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to afford 1,2-dibenzoylhydrazine.
-
Cyclization to 2,5-diphenyl-1,3,4-oxadiazole: The 1,2-dibenzoylhydrazine (2.40 g, 10 mmol) is added to phosphorus oxychloride (10 mL). The mixture is refluxed for 6 hours. After cooling, the reaction mixture is poured onto crushed ice. The resulting solid is filtered, washed with a sodium bicarbonate solution and then with water, and recrystallized from ethanol to yield 2,5-diphenyl-1,3,4-oxadiazole.
Oxidative Cyclization of Acylhydrazones
This method offers a highly versatile route to 2,5-disubstituted-1,3,4-oxadiazoles, particularly for unsymmetrical derivatives. It involves the condensation of an acylhydrazide with an aldehyde to form an acylhydrazone, which is then subjected to oxidative cyclization.
Reaction Mechanism and Causality
The initial step is the formation of an N-acylhydrazone from the reaction of an aldehyde and a hydrazide. The subsequent oxidative cyclization is the key step and can be promoted by a variety of oxidizing agents. The mechanism generally involves the oxidation of the hydrazone, leading to the formation of a nitrilimine intermediate. This is followed by an intramolecular 6π-electrocyclization to form the 1,3,4-oxadiazole ring. A wide range of oxidants can be employed, including hypervalent iodine reagents (e.g., diacetoxyiodobenzene), halogens (e.g., I₂), and metal catalysts.[7]
Caption: General mechanism of oxidative cyclization.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High versatility for synthesizing unsymmetrical oxadiazoles. | May require stoichiometric amounts of oxidizing agents. |
| Readily available aldehyde starting materials. | Some oxidizing agents can be expensive or toxic. |
| Often proceeds under milder conditions than dehydrative cyclization. | The reaction can sometimes lead to side products. |
| Good functional group tolerance. | The two-step process can be less atom-economical. |
Experimental Protocol: Synthesis of 2-phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
-
Synthesis of N'-(4-nitrobenzylidene)benzohydrazide: A mixture of benzhydrazide (1.36 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (30 mL) is refluxed for 3 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the acylhydrazone.
-
Oxidative Cyclization: To a solution of the N'-(4-nitrobenzylidene)benzohydrazide (2.69 g, 10 mmol) in dichloromethane (50 mL), diacetoxyiodobenzene (3.54 g, 11 mmol) is added. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford 2-phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times.[8][9] The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-suited for this technology.
Reaction Mechanism and Causality
The underlying reaction mechanisms in microwave-assisted synthesis are generally the same as in conventional heating (e.g., dehydrative cyclization or oxidative cyclization). However, the efficiency of the reaction is dramatically enhanced due to the unique heating mechanism of microwaves. Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This can overcome activation energy barriers more efficiently, reduce side reactions, and often allows for solvent-free conditions, contributing to a greener chemical process.[10]
Caption: Workflow of microwave-assisted synthesis.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Drastically reduced reaction times (minutes vs. hours). | Requires specialized microwave reactor equipment. |
| Often higher yields and purer products. | Scale-up can be challenging for some reactor types. |
| Potential for solvent-free "green" chemistry. | Potential for localized overheating if not properly controlled. |
| Enhanced reaction rates. | Not all reactions are amenable to microwave heating. |
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
A mixture of benzhydrazide (1.36 g, 10 mmol), 4-chlorobenzoic acid (1.57 g, 10 mmol), and phosphorus oxychloride (3 mL) is placed in a microwave-safe reaction vessel. The vessel is sealed and subjected to microwave irradiation at 150 °C for 10 minutes.[11] After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the desired product.
One-Pot Synthesis-Functionalization from Carboxylic Acids
This modern and highly efficient strategy allows for the rapid construction of 2,5-disubstituted-1,3,4-oxadiazoles from readily available carboxylic acids in a single reaction vessel, avoiding the isolation of intermediates.
Reaction Mechanism and Causality
A notable example of this approach involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole intermediate in situ. This is followed by a copper-catalyzed C-H arylation with an aryl iodide to introduce the second substituent.[1][4] The one-pot nature of this reaction is highly advantageous for creating libraries of compounds for screening purposes. The initial reaction with NIITP proceeds via a Staudinger-aza-Wittig type reaction. The subsequent C-H functionalization is a testament to the advancements in transition-metal catalysis.
Caption: One-pot synthesis and functionalization strategy.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High efficiency and atom economy. | Requires specialized reagents like NIITP. |
| Streamlined workflow, reducing time and resources. | The copper catalyst may need to be removed from the final product. |
| Ideal for combinatorial chemistry and library synthesis. | The scope of the reaction may be limited by the catalyst's tolerance. |
| Broad substrate scope for both coupling partners. | May require careful optimization of reaction conditions. |
Experimental Protocol: One-Pot Synthesis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole
To a dry Schlenk tube under a nitrogen atmosphere, 4-fluorobenzoic acid (28 mg, 0.20 mmol), N-isocyaniminotriphenylphosphorane (66.5 mg, 0.22 mmol), and anhydrous 1,4-dioxane (0.5 mL) are added. The mixture is heated at 80 °C for 3 hours.[4] The reaction is then cooled, and iodobenzene (55 μL, 0.50 mmol), copper(I) iodide (3.8 mg, 0.02 mmol), 1,10-phenanthroline (7.2 mg, 0.04 mmol), and cesium carbonate (195 mg, 0.60 mmol) are added. The Schlenk tube is sealed and heated at 110 °C for 16 hours. After cooling, the reaction mixture is filtered through a plug of silica gel and concentrated. The crude product is purified by flash column chromatography to afford the 2,5-disubstituted 1,3,4-oxadiazole.
Comparative Summary of Synthetic Routes
| Feature | Dehydrative Cyclization | Oxidative Cyclization | Microwave-Assisted | One-Pot Synthesis |
| Starting Materials | Diacylhydrazines | Acylhydrazones | Various | Carboxylic Acids, Aryl Iodides |
| Key Reagents | POCl₃, SOCl₂, PPA | I₂, Hypervalent Iodine | - | NIITP, Cu catalyst |
| Reaction Conditions | Harsh (high temp, strong acid) | Generally mild | Rapid heating | Moderate to high temp |
| Reaction Time | Hours to days | Hours | Minutes | Hours |
| Yields | Good to Excellent | Good to Excellent | Often higher | Good to Excellent |
| Versatility | Good | Excellent for unsymmetrical | High | Excellent for library synthesis |
| Green Chemistry | Poor | Moderate | Good | Moderate |
Conclusion
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a mature field with a diverse array of reliable synthetic methodologies. The choice of the most appropriate route is contingent upon several factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials and equipment, and considerations of green chemistry.
-
Classical dehydrative cyclization remains a robust and scalable method, particularly for symmetrical oxadiazoles.
-
Oxidative cyclization of acylhydrazones offers unparalleled flexibility for accessing unsymmetrical derivatives.
-
Microwave-assisted synthesis provides a rapid and efficient alternative, often with improved yields and a better environmental footprint.
-
One-pot synthesis-functionalization strategies represent the state-of-the-art for rapid library generation and streamlined synthesis.
By understanding the nuances of each of these synthetic routes, researchers can make informed decisions to efficiently access the 2,5-disubstituted-1,3,4-oxadiazole derivatives required for their specific research and development endeavors.
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Confirming Target Engagement of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the direct binding, or "target engagement," of the novel compound 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol . We will explore state-of-the-art methodologies, compare them with alternative approaches, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. The principles and techniques detailed herein are broadly applicable for the characterization of novel small molecule-protein interactions.
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. The presence of a thiol (-SH) group on the oxadiazole ring of our topic compound suggests a potential mechanism of action involving interaction with protein thiol groups, possibly through covalent modification of cysteine residues within a target protein's active or allosteric site. Recent studies on similar heterocyclic compounds, such as 1,2,4-thiadiazoles, have highlighted their reactivity towards protein thiols[2]. For the purpose of this illustrative guide, we will hypothesize that 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol targets a hypothetical enzyme, "Thiolase-X," which has a critical cysteine residue in its active site.
Part 1: Foundational Approaches to Target Engagement
Confirming that a molecule interacts directly with its intended target within a complex biological system is a cornerstone of drug discovery.[3] This validation is crucial to differentiate on-target effects from off-target or non-specific activities. We will compare three orthogonal, high-value techniques for confirming the engagement of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol with its putative target, Thiolase-X.
Comparison of Key Target Engagement Methodologies
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation.[4][5][6] | A shift in the melting temperature (Tm) of the target protein in the presence of the ligand. | Label-free; can be performed in cell lysates, intact cells, and even tissues, providing physiological relevance.[7][8] | Requires a specific antibody for the target protein; throughput can be limited in traditional Western blot-based formats. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as an analyte (the compound) flows over an immobilized ligand (the target protein).[9][10] | Real-time binding kinetics (kon, koff) and affinity (KD).[11] | Label-free, real-time data on binding kinetics; high sensitivity.[12] | Requires purified protein; protein immobilization can sometimes affect its conformation and binding properties. |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of the target enzyme.[13] | IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%). | Direct functional readout of target modulation; can be adapted for high-throughput screening.[14][15] | Does not directly measure binding; indirect measure of target engagement. |
Part 2: Experimental Design & Protocols
Our experimental strategy will focus on a multi-pronged approach, beginning with a direct measure of binding in a cellular context using CETSA, followed by a quantitative biophysical characterization of the interaction using SPR.
A. Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement
The rationale for starting with CETSA is its ability to confirm target engagement in a more physiologically relevant environment—the intact cell—where the target protein is in its native conformation and concentration.[4][8] A positive thermal shift would provide strong evidence that our compound interacts with Thiolase-X within the cell.
Caption: CETSA workflow for confirming intracellular target engagement.
-
Cell Culture and Treatment:
-
Plate cells known to express Thiolase-X at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with a final concentration of 10 µM 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[5]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blot using a validated primary antibody specific for Thiolase-X.
-
Quantify the band intensities and plot the percentage of soluble Thiolase-X as a function of temperature for both the treated and vehicle control samples.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the compound indicates target engagement.
-
B. Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
To complement the cellular data from CETSA, SPR will be employed to provide a quantitative, real-time analysis of the binding kinetics and affinity of our compound for purified Thiolase-X.[10][11] This technique is invaluable for understanding the molecular details of the interaction.
Caption: SPR workflow for kinetic and affinity characterization.
-
Protein Immobilization:
-
Use a standard amine coupling kit to covalently immobilize purified, recombinant Thiolase-X onto a CM5 sensor chip to a level of ~10,000 Resonance Units (RU).
-
A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a range from well below to well above the expected dissociation constant (KD), for example, from 10 nM to 10 µM.
-
Inject the compound solutions over the reference and Thiolase-X flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase for 180 seconds and the dissociation phase for 300 seconds.
-
-
Regeneration and Data Analysis:
-
After each injection cycle, regenerate the sensor surface by injecting a pulse of a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound compound.[12]
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Globally fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Part 3: Comparative Analysis with an Alternative Inhibitor
To provide context for the binding characteristics of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, we will compare its performance against a known, non-covalent, competitive inhibitor of Thiolase-X, which we'll call "Comparator A".
Comparative Data Summary
| Parameter | 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol | Comparator A (Non-covalent) | Interpretation |
| CETSA Tm Shift (ΔTm) | +5.2 °C | +2.5 °C | The larger thermal shift suggests a stronger or more stable interaction, potentially indicative of covalent binding. |
| SPR kon (M⁻¹s⁻¹) | 1.5 x 10⁵ | 3.0 x 10⁵ | Both compounds exhibit rapid association with the target. |
| SPR koff (s⁻¹) | 2.0 x 10⁻⁴ | 5.0 x 10⁻³ | The significantly slower dissociation rate of our topic compound is a hallmark of a covalent or very tightly binding interaction. |
| SPR KD (nM) | 1.3 | 16.7 | The lower KD value indicates a higher binding affinity for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. |
| Enzyme Inhibition IC50 (nM) | 25 | 150 | The higher potency in a functional assay correlates with the higher binding affinity observed in SPR. |
The combined data strongly supports the hypothesis that 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a potent, high-affinity binder of Thiolase-X. The slow dissociation rate observed in SPR, coupled with a significant thermal stabilization in CETSA, is consistent with a potential covalent mechanism of action, likely involving the compound's thiol group reacting with a cysteine residue on the target protein.
Signaling Pathway Context
The engagement of Thiolase-X by our compound is expected to modulate a downstream signaling pathway. Understanding this context is vital for linking target engagement to cellular phenotype.
Caption: Hypothetical signaling pathway modulated by Thiolase-X inhibition.
Conclusion
This guide outlines a robust, multi-faceted strategy for confirming the target engagement of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. By integrating cellular (CETSA) and biophysical (SPR) methods, researchers can build a compelling, data-driven case for the direct interaction of a compound with its intended target. The comparative data against an alternative inhibitor provides crucial context for evaluating its potency and potential mechanism of action. This rigorous approach is essential for advancing promising compounds through the drug discovery pipeline with a high degree of confidence in their molecular mechanism.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Handling and disposing of specialized chemical reagents like 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol requires a methodical approach grounded in a deep understanding of its chemical nature and associated hazards. This guide moves beyond a simple checklist to provide a self-validating system for waste management, ensuring the protection of personnel and the environment.
The fundamental principle of chemical waste management is that all waste is considered hazardous until proven otherwise. For 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol, its known hazard profile mandates that it be managed as regulated hazardous waste from the point of generation.
Part 1: Hazard Assessment & Personal Protective Equipment (PPE)
Understanding the specific risks is the first step in any safe handling protocol. Based on available Safety Data Sheets (SDS), this compound presents multiple hazards that dictate our handling and disposal strategy.[1][2]
Table 1: Hazard Identification for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Causality: The presence of a thiol group (-SH) and a chlorinated heterocyclic ring structure contributes to its irritant and toxic properties. Thiol compounds are also known for their strong, unpleasant odors, necessitating containment.
Given these hazards, the selection of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation.[1][3] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[1][3] |
| Body Protection | Impervious laboratory coat. | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | Prevents inhalation of dust or aerosols, mitigating respiratory tract irritation.[1][3] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a multi-step process that ensures waste is segregated, contained, and managed in compliance with regulations. Disposal into sanitary sewers or general trash is strictly prohibited.[4][5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams associated with this compound.
Caption: Disposal workflow for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
Protocol 1: Solid Waste Disposal
This category includes unused or expired pure compounds, contaminated personal protective equipment (gloves, weigh papers), and disposable labware.
-
Segregation : Do not mix this waste with non-hazardous trash.
-
Containment : Place all solid waste into a designated, leak-proof hazardous waste container. The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including "5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol".[4]
-
Accumulation : Keep the container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste collection point.[5]
Protocol 2: Liquid Waste Disposal
This category includes solutions containing the compound, reaction mixtures, and solvent rinsates from cleaning glassware.
-
Segregation : This compound is a chlorinated organic substance. Therefore, all liquid waste containing it must be collected in a container designated for Halogenated Organic Waste .[4] Do not mix with non-halogenated waste streams, as this complicates the disposal process and increases costs.
-
Containment : Use a dedicated, properly vented, and sealed waste container made of a chemically compatible material (e.g., glass or polyethylene).
-
Labeling : Clearly label the container with "Hazardous Waste - Halogenated Organics" and list all components, including solvents and the full chemical name "5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol".[6]
-
Accumulation : Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[4] Store in your designated SAA.
Protocol 3: Decontamination of Empty Containers
Empty containers that once held the pure compound are not truly empty; they contain hazardous residue and must be decontaminated before disposal.[5]
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can fully dissolve the residue.[5]
-
Collect Rinsate : Crucially, collect all three rinses as hazardous liquid waste and add them to your Halogenated Organic Waste container.[5] This step is critical to prevent environmental discharge.
-
Container Disposal : After triple-rinsing and allowing the container to dry completely, deface or remove the original product label. The container can now be disposed of as non-hazardous glass or plastic waste, according to your facility's procedures.
Part 3: Spill Management & Regulatory Context
Spill Response: In the event of a spill, evacuate personnel from the immediate area.[1] Wearing the full PPE detailed in Table 2, contain the spill.
-
For solid spills : Gently sweep up the material to avoid creating dust and place it in the solid hazardous waste container.[2]
-
For liquid spills : Absorb with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the solid hazardous waste container.
Regulatory Framework: All hazardous waste disposal is governed by strict regulations. In the United States, this is primarily managed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Your institution's Environmental Health & Safety (EHS) office is your primary resource for ensuring compliance with all federal, state, and local regulations.[5][8]
The ultimate disposal method for chlorinated hazardous waste is typically high-temperature incineration at a licensed facility. This process is necessary to ensure the complete destruction of the chlorinated aromatic compounds and prevent the formation of highly toxic byproducts like dioxins and furans.[9][10]
By adhering to this comprehensive guide, you build a culture of safety, ensure regulatory compliance, and protect the integrity of your research environment.
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Personal protective equipment for handling 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
Comprehensive Safety and Handling Guide: 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. As a member of the heterocyclic thiol class of compounds, which are prevalent in medicinal chemistry and drug development, this substance requires careful management to ensure personnel safety and experimental integrity.[1][2] The following procedures are based on established best practices and data from structurally analogous compounds.
Hazard Identification and Risk Assessment
Predicted Hazard Profile:
| Hazard Class | GHS Category | Hazard Statement | Source Analogy |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4][5] |
| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [4] |
Expert Rationale: The presence of the thiol (-SH) group, a chlorinated aromatic system (thienyl), and the oxadiazole core necessitates a cautious approach. Such structures are known irritants, and repeated exposure can lead to sensitization. The high aquatic toxicity noted for a similar compound requires stringent controls on waste disposal to prevent environmental release.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize all routes of exposure (dermal, ocular, inhalation).
A. Standard Laboratory PPE (Minimum Requirement)
This level of protection is required for any work involving this compound, even in solution.
-
Eye and Face Protection : At a minimum, ANSI Z87.1-approved safety glasses with integrated side shields must be worn.[6] When handling the neat powder or creating solutions where splashing is possible, upgrade to chemical splash goggles. For procedures with a significant splash risk, a full-face shield must be worn in addition to goggles.[6][7]
-
Protective Clothing : A clean, flame-resistant laboratory coat, fully buttoned, is required.[6] Ensure clothing provides full coverage of the arms and torso. Do not take lab coats home for cleaning.[6]
-
Hand Protection : Chemical-resistant nitrile gloves are the minimum requirement. Given the classification as a skin irritant, double-gloving is strongly recommended when handling the solid compound.[3][4] This allows for the removal of the outer glove immediately upon contamination without exposing the skin. Always inspect gloves for tears or pinholes before use.
-
Footwear : Fully enclosed, chemical-resistant footwear that covers the entire foot is mandatory.[6][7]
B. Enhanced PPE (For High-Hazard Operations)
Certain procedures increase the risk of exposure and require an elevated level of PPE.
-
Respiratory Protection : A NIOSH-approved air-purifying respirator is necessary for any procedure with the potential to generate dust or aerosols outside of a certified engineering control. This includes weighing large quantities or cleaning up spills. Use of a respirator requires prior medical clearance, training, and annual fit-testing as part of a formal Respiratory Protection Program.[6][8] A standard surgical mask provides no protection against chemical dust or vapors.[6]
Engineering Controls and Work Area Preparation
The primary method for controlling exposure is through robust engineering controls.
-
Chemical Fume Hood : All work involving the handling of solid 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is the most critical step in preventing respiratory exposure.
-
Work Surface : Line the work surface within the fume hood with a disposable, absorbent bench liner. This simplifies decontamination and contains minor spills.
-
Safety Equipment : Before beginning work, verify the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
Step-by-Step Handling and Operational Plan
Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the key steps for safely handling the compound.
Workflow: From Preparation to Disposal
Caption: Safe handling workflow for 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol.
Protocol for Weighing and Transferring Solid:
-
Prepare the Balance : Place a tared weigh boat on the analytical balance inside the chemical fume hood. If the balance cannot be in the hood, use an enclosure or weigh the material in a sealed container.
-
Transfer Material : Using a clean spatula, carefully transfer the desired amount of the compound to the weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Seal and Clean : Tightly seal the source container immediately after dispensing. Gently wipe the spatula and any surrounding surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove residual powder.
-
Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed solid inside the fume hood. Do not add the solid to a stirring vortex of solvent, as this can cause powder to become airborne.
Decontamination and Disposal Plan
Proper disposal is critical due to the compound's presumed high aquatic toxicity.[4]
-
Work Area Decontamination : After completing the work, wipe down all surfaces inside the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and paper towels.
-
Solid Waste : All contaminated solid waste, including gloves, weigh boats, bench liners, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste :
-
Collect all reaction mixtures and solvent rinses in a compatible, sealed, and clearly labeled hazardous liquid waste container.
-
Do not discharge any material containing this compound down the drain.
-
The container must be stored in a designated satellite accumulation area with secondary containment.
-
-
Glassware : Rinse contaminated glassware three times with a suitable solvent. Collect the first rinse as hazardous waste. The subsequent rinses can often be managed as non-hazardous, but consult your institution's EHS guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
| Incident | First Aid / Emergency Response |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3] |
| Minor Spill | Restrict access to the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the material into a labeled hazardous waste container. Decontaminate the area. |
| Major Spill | Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately. |
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. Retrieved from [Link]
-
Washington University in St. Louis Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Safety Company. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector. Retrieved from [Link]
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Castolin Eutectic. (n.d.). Occupational health and safety. Retrieved from [Link]
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M. A. El-Hashash, et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 16(8), 6975-6988. MDPI. Retrieved from [Link]
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H. B. Bollikolla, et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Retrieved from [Link]
- A. Hasan, S. Gapil, & I. Khan. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
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A. S. El-Awa, et al. (2021). Synthesis and Screening of New[6][8][9]Oxadiazole,[6][8][10]Triazole, and[6][8][10]Triazolo[4,3-b][6][8][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1645-1655. NIH. Retrieved from [Link]
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E. Ahmed, et al. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels. Retrieved from [Link]
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A. A. El-Emam, et al. (2004). 5-Furan-2yl[6][8][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][8][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 9(5), 346-352. MDPI. Retrieved from [Link]
-
M. M. Ghorab, et al. (2000). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 5(6), 861-869. NIH. Retrieved from [Link]
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M. S. Mohamed, et al. (2014). Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole- 2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents. ResearchGate. Retrieved from [Link]
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- 9. 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | C11H5Cl2N3O2S2 | CID 2104549 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
